Benzyl N6-(t-Boc)-L-lysinate
Description
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Properties
IUPAC Name |
benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRZZLJIDUJIB-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl (B1604629) N6-(t-Boc)-L-lysinate. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is instrumental in the development of peptide-based therapeutics and other advanced research applications.
Core Chemical Properties
Benzyl N6-(t-Boc)-L-lysinate, in its hydrochloride salt form, is a white to off-white solid. It is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxyl group is protected as a benzyl ester. This dual protection scheme allows for the selective deprotection and coupling of the α-amino group during peptide chain elongation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C18H29ClN2O4 | |
| Molecular Weight | 372.89 g/mol | |
| CAS Number | 133170-57-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Melting Point | Data not available for the benzyl ester. For the related compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH), the melting point is approximately 205 °C (decomposition). | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water and organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). | [2] |
| Storage | Store at room temperature in a dry and cool place. |
Spectroscopic Data
¹H NMR Spectroscopy
Experimental Protocols
This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. Below are detailed methodologies for its application.
General Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This workflow outlines the key steps in elongating a peptide chain on a solid support using Boc-protected amino acids like this compound.
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: DCM, Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 30 minutes at room temperature.
-
Filter the resin and wash it thoroughly with DCM (3 times), followed by IPA (2 times), and finally with DCM (3 times) to remove residual TFA and the cleaved Boc group.
Protocol 2: Neutralization
Following the acidic deprotection step, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. This step neutralizes the amino group to its free amine form, which is necessary for the subsequent coupling reaction.
Materials:
-
Deprotected peptide-resin
-
Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM
Procedure:
-
Treat the deprotected peptide-resin with the neutralization solution for about 10 minutes.
-
Filter the resin and wash it with DCM (3 times) to remove excess base and salts.
Protocol 3: Amino Acid Coupling
In this step, this compound (or another Boc-protected amino acid) is activated and coupled to the free N-terminal amine of the peptide chain on the resin.
Materials:
-
Neutralized peptide-resin
-
This compound hydrochloride
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or other suitable coupling agents.
-
Solvent: N,N-Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve this compound hydrochloride and HOBt in DMF.
-
Add DCC to the solution to activate the carboxyl group of the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.
-
After the reaction, filter the resin and wash it thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
Protocol 4: Final Cleavage and Benzyl Ester Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups, including the benzyl ester of the lysine (B10760008) C-terminus, are removed. This is typically achieved using a strong acid.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a specialized HF-resistant apparatus.
-
Add a scavenger, such as anisole, to the reaction vessel to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to between -5°C and 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.[4]
Logical Relationships in Peptide Synthesis
The use of orthogonally protected amino acids like this compound is central to the logic of solid-phase peptide synthesis. The following diagram illustrates the relationship between the protecting groups and the deprotection reagents.
Caption: Deprotection logic for Boc and Benzyl protecting groups.
Applications in Research and Drug Development
This compound serves as a fundamental component in the synthesis of a wide array of peptides for various research and therapeutic purposes. The lysine residue, once deprotected, offers a versatile side chain for further modifications, such as the attachment of fluorescent labels, biotin, or drug conjugates. Its application is crucial in the synthesis of peptide-based drugs, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[5] The ability to introduce a protected lysine at a specific position in a peptide sequence is essential for creating well-defined and functional peptide molecules for drug discovery and development.
References
Benzyl N6-(t-Boc)-L-lysinate molecular weight
An In-Depth Technical Guide to Benzyl (B1604629) N6-(t-Boc)-L-lysinate
This technical guide provides a comprehensive overview of Benzyl N6-(t-Boc)-L-lysinate, a critical biochemical reagent used in life sciences research, particularly in peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, relevant experimental protocols, and its role in scientific applications.
Core Compound Properties
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group (N6) is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy makes it a valuable building block in the controlled, stepwise synthesis of peptides and other complex molecules.[3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 372.89 g/mol | [4][5][6] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [4][6] |
| CAS Number | 133170-57-7 | [2][4] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥97% | [4][6] |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [4] |
| Storage | Store at room temperature, keep dry and cool. | [4][6] |
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis and application of Boc-protected lysine (B10760008) derivatives. These protocols are based on established chemical principles in peptide synthesis.
Protocol 1: Synthesis of a Nε-Boc-Protected L-Lysine Derivative
This protocol outlines the fundamental steps for the selective protection of the Nε-amino group of lysine, a key step in producing compounds like this compound. The method leverages the differential reactivity of the two amino groups on the lysine backbone.[7]
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid
Methodology:
-
Dissolution: Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[8]
-
Boc Protection: Slowly add a solution of (Boc)₂O in dioxane to the cooled lysine solution with continuous stirring. The differential ionization constants of the N2 and N6 amino groups allow for selective reaction.[7][8]
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 24 hours.[8]
-
Work-up: Wash the reaction mixture with diethyl ether. Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid to protonate the desired product.[8]
-
Extraction: Extract the product from the acidified aqueous phase using ethyl acetate.[8]
-
Drying and Isolation: Dry the combined organic phases over magnesium sulfate, filter, and concentrate under vacuum to yield the Nε-Boc-L-lysine product as a solid.[8]
Note: Subsequent esterification of the carboxylic acid with benzyl alcohol would be required to complete the synthesis of the title compound.
Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for one cycle of peptide chain elongation using a Boc-protected amino acid.
Materials:
-
Amino-functionalized resin (e.g., Merrifield resin)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HOBt, DIC)
-
Dimethylformamide (DMF)
Methodology:
-
Resin Preparation: Swell the resin in DCM within a reaction vessel for 20-30 minutes. Drain the solvent and wash the resin multiple times with DCM.[9]
-
Boc Deprotection: Remove the Boc protecting group from the terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 20-30 minutes. This exposes a free amine for the next coupling step.[9]
-
Washing and Neutralization: Wash the resin thoroughly with DCM to remove residual TFA. Neutralize the protonated amine by washing with a solution of 10% DIEA in DCM. Follow with several DCM washes.[9]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3 equivalents) with coupling reagents like HOBt (3 equivalents) and DIC (3 equivalents) in DMF for 5-10 minutes.[9]
-
Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.
-
-
Final Wash: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.
Workflow Visualization
The application of this compound in peptide synthesis follows a logical, cyclical workflow. The following diagram illustrates the core steps of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Benzyl N6-(t-Boc)-L-lysinate_TargetMol [targetmol.com]
- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 133170-57-7 [sigmaaldrich.com]
- 5. Chemscene ChemScene | this compound | 10G | CS-0129857 | | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate
This technical guide provides a comprehensive overview of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in peptide synthesis and other areas of chemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
Benzyl N6-(t-Boc)-L-lysinate, in its hydrochloride salt form, is a derivative of the amino acid L-lysine. The structure features a benzyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of the lysine (B10760008) side chain. The α-amino group remains as a free amine hydrochloride salt, making it a ready-to-use component for peptide coupling reactions.
Chemical Structure:
-
IUPAC Name: benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride[1]
-
Molecular Formula: C₁₈H₂₉ClN₂O₄[2]
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | 97% - 98% | [1][2] |
| Storage | Store at room temperature, keep dry and cool. | [1] |
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound hydrochloride is not explicitly available in the reviewed literature. However, a general and adaptable procedure can be derived from established methods for the synthesis of amino acid benzyl esters and the protection of lysine derivatives. The following is a representative, adapted protocol.
Experimental Protocol: Synthesis of this compound hydrochloride (Adapted)
This protocol is based on the general principles of Fischer-Speier esterification for the formation of benzyl esters and the protection of amino groups with Boc anhydride.
Materials:
-
N6-(t-Boc)-L-lysine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Esterification:
-
Suspend N6-(t-Boc)-L-lysine in an excess of benzyl alcohol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise with stirring. Alternatively, a catalytic amount of p-toluenesulfonic acid can be used, and the reaction can be heated to reflux with a Dean-Stark apparatus to remove water.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Extraction:
-
Remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.
-
Applications in Peptide Synthesis
This compound is a key intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group on the side chain is stable under the conditions used for peptide coupling and can be removed at the final cleavage step with strong acids. The free α-amino group allows for its direct use in the elongation of a peptide chain.
Experimental Workflow: Dipeptide Synthesis using this compound
The following diagram illustrates the general workflow for the coupling of this compound to a resin-bound amino acid in solid-phase peptide synthesis.
Caption: Workflow for the incorporation of this compound in SPPS.
Safety Information
This compound hydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful. The signal word is "Warning".
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides and other complex organic molecules. Its orthogonal protecting group strategy allows for selective deprotection and coupling, making it an essential tool for researchers in the fields of medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. Further research is encouraged to establish more precise physicochemical data and to explore novel applications.
References
An In-depth Technical Guide to the Synthesis of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in peptide synthesis and drug discovery. This document outlines the primary synthetic pathway, detailing the experimental protocols, quantitative data, and a visual representation of the workflow.
Introduction
Benzyl N6-(t-Boc)-L-lysinate, also known as H-Lys(Boc)-OBzl, is a derivative of the amino acid L-lysine where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the α-carboxylic acid is protected as a benzyl ester. This orthogonal protection strategy is fundamental in solid-phase and solution-phase peptide synthesis. It allows for the selective deprotection of the α-amino group for peptide bond formation while the ε-amino group remains protected, preventing unwanted side reactions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl ester is cleaved by catalytic hydrogenation.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound involves a two-step process starting from L-lysine hydrochloride:
-
Selective Nε-Boc Protection: The ε-amino group of L-lysine is selectively protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This step yields Nε-(t-Boc)-L-lysine.
-
α-Carboxyl Group Esterification: The α-carboxylic acid of Nε-(t-Boc)-L-lysine is then esterified using benzyl alcohol, typically in the presence of an acid catalyst, to yield the final product, this compound.
This pathway is favored due to the high selectivity of the Boc protection for the more nucleophilic ε-amino group under controlled pH conditions and the straightforward esterification of the remaining free carboxylic acid.
Experimental Protocols
Key Experiments
Experiment 1: Synthesis of Nε-(t-Boc)-L-lysine
This procedure details the selective protection of the ε-amino group of L-lysine.
-
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[1]
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the cooled lysine (B10760008) solution with vigorous stirring.[1]
-
The reaction mixture is allowed to stir at room temperature for 24 hours.[1]
-
The mixture is then washed with diethyl ether three times to remove unreacted (Boc)₂O.[1]
-
The pH of the aqueous layer is carefully adjusted to 2-3 with dilute hydrochloric acid, leading to the precipitation of the product.[1]
-
The product is extracted with ethyl acetate three times.[1]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Nε-(t-Boc)-L-lysine as a white solid.[1]
-
Experiment 2: Synthesis of this compound
This protocol describes the esterification of the α-carboxylic acid of Nε-(t-Boc)-L-lysine.
-
Materials:
-
Nε-(t-Boc)-L-lysine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
-
Procedure:
-
A suspension of Nε-(t-Boc)-L-lysine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in cyclohexane is prepared in a flask equipped with a Dean-Stark apparatus.
-
The mixture is heated to reflux to azeotropically remove water. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound.
| Experiment | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nε-Boc Protection | L-lysine hydrochloride, (Boc)₂O, NaHCO₃ | Dioxane/Water | Room Temperature | 24 | ~85 |
| Benzyl Esterification | Nε-(t-Boc)-L-lysine, Benzyl alcohol, p-Toluenesulfonic acid | Cyclohexane | Reflux | Not specified | High |
Note: The yield for the benzyl esterification step is generally high, though specific quantitative data from a single source is not available in the initial search results.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedures.
Caption: Overall synthesis pathway of this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Unveiling the Solubility Profile of Benzyl N6-(t-Boc)-L-lysinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data for Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a crucial building block in peptide synthesis and drug development. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this document compiles qualitative information and outlines a comprehensive experimental protocol for its determination.
Solubility Data Summary
Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for Benzyl N6-(t-Boc)-L-lysinate in a range of common laboratory solvents. However, qualitative information suggests that as a protected amino acid derivative, its solubility is generally expected to be higher in organic solvents compared to aqueous solutions. Peptides and their derivatives containing hydrophobic protecting groups like tert-butoxycarbonyl (t-Boc) and benzyl groups tend to be more soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN).
For practical applications, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work. The following table can be used to record experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| e.g., Dichloromethane | 25 | Gravimetric | |
| e.g., N,N-Dimethylformamide | 25 | Gravimetric | |
| e.g., Acetonitrile | 25 | UPLC | |
| e.g., Water | 25 | UPLC | |
| e.g., Phosphate Buffer (pH 7.4) | 25 | UPLC |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Vials with tight-fitting caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Ultra-Performance Liquid Chromatography (UPLC) system (for low solubility)
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring undissolved solid remains at the bottom.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is considered at equilibrium when the concentration of the solute in the supernatant does not change over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
-
Quantification of Solute (Gravimetric Method for High Solubility):
-
Transfer the known volume of the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
-
Calculate the mass of the dissolved solid.
-
Determine the solubility in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.
-
-
Quantification of Solute (UPLC/HPLC Method for Low Solubility):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the UPLC/HPLC system and plotting the peak area against concentration.
-
Dilute the supernatant sample with a known factor to fall within the linear range of the calibration curve.
-
Inject the diluted sample into the UPLC/HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining solubility and the role of this compound in a common synthetic application.
Stability and Storage of Benzyl N6-(t-Boc)-L-lysinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Benzyl (B1604629) N6-(t-Boc)-L-lysinate. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in research and drug development applications, particularly in peptide synthesis and medicinal chemistry. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.
Chemical Profile of Benzyl N6-(t-Boc)-L-lysinate
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy allows for selective deprotection and further modification at the alpha-amino group.
Molecular Structure:
-
IUPAC Name: Benzyl (S)-2-amino-6-(tert-butoxycarbonylamino)hexanoate
-
CAS Number: 133170-57-7
-
Molecular Formula: C₁₈H₂₈N₂O₄
-
Molecular Weight: 352.43 g/mol
Stability Profile
The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-Boc group and the benzyl ester.
N-Boc Group Stability
The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, with a notable lability to acid.
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[][2] Strong acids, such as trifluoroacetic acid (TFA), are commonly used for its removal, proceeding through the formation of a stable tert-butyl cation.[]
-
Basic and Nucleophilic Conditions: The Boc group is generally stable in the presence of most nucleophiles and bases.[][2]
-
Catalytic Hydrogenation: The Boc group is stable under the conditions of catalytic hydrogenation.[3]
-
Thermal Stress: High temperatures can lead to the degradation of the Boc group.
Benzyl Ester Stability
The benzyl ester protecting group exhibits a different stability profile compared to the Boc group.
-
Catalytic Hydrogenation: Benzyl esters can be deprotected by mild hydrogenolysis.[3]
-
Acidic and Basic Conditions: Benzyl esters are generally stable in mild acidic and basic media. However, they can be cleaved under strong acidic or basic conditions through hydrolysis.
Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the N-Boc group or the benzyl ester. The specific pathway will depend on the environmental conditions to which the compound is exposed.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the quality and stability of this compound.
Storage Conditions
Quantitative data on recommended storage conditions are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized) | Room Temperature | Short-term | Store in a cool, dry place.[4][5] |
| -20°C | 1 year | For long-term storage, keep in a tightly sealed container, protected from light and moisture.[4][5] | |
| -80°C | 2 years | Ideal for archival purposes.[4][5] | |
| In Solvent | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -80°C | 2 years | Recommended for maximum stability in solution.[4][5] |
Handling Guidelines
-
Hygroscopicity: Protected amino acids can be hygroscopic. It is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent condensation.
-
Solutions: For peptides and their derivatives in solution, it is advisable to use a buffer with a pH between 5 and 6 for storage. Solutions should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
-
Light and Air Exposure: Minimize exposure to light and air. For sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols for Stability Assessment
A forced degradation study is a common approach to determine the intrinsic stability of a molecule and identify potential degradation products.[6][7]
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Safety and Handling of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Benzyl N6-(t-Boc)-L-lysinate (CAS No: 133170-57-7), a key reagent in biochemical research and pharmaceutical development.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for proper storage and handling.
| Property | Value |
| CAS Number | 133170-57-7 |
| Molecular Formula | C18H29ClN2O4 |
| Molecular Weight | 372.89 g/mol |
| Physical Form | Solid |
| Purity | ≥97% |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride |
Data sourced from Sigma-Aldrich and BroadPharm.[3]
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table outlines its classification and associated hazard statements.
| Classification | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Harmful) |
Information based on GHS classification.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work in a well-ventilated area. The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side protection.[5]
-
Skin Protection: Wear suitable protective gloves (tested according to EN 374) and a lab coat.[5] Take off contaminated clothing immediately.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands and face thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep away from food, drink, and animal feed.[5]
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Temperature: Store at room temperature or at -20°C for long-term storage.[3] Keep in a dry and cool place.[5]
-
Container: Keep containers tightly closed.[7]
-
Stability: The compound is stable under normal storage conditions.[7]
-
Incompatible Materials: Avoid strong oxidizing agents.[7]
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[4] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |
| Ingestion | Rinse mouth. Get medical advice/attention.[4] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Wear suitable protective equipment. Keep unnecessary personnel away from the spill area.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleanup:
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter the sewage system.
This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling.
References
- 1. Chemscene ChemScene | this compound | 10G | CS-0129857 | | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 133170-57-7 | BroadPharm [broadpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate Hydrochloride Salt
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate hydrochloride salt, a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields.
Core Properties
Benzyl N6-(t-Boc)-L-lysinate hydrochloride salt is a protected amino acid derivative used extensively in the synthesis of peptides and peptidomimetics. The benzyl ester protects the carboxylic acid group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the lysine (B10760008) side chain. The hydrochloride salt form enhances its stability and handling properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133170-57-7 | [1] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ | |
| Molecular Weight | 372.89 g/mol | |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [1] |
| Physical Form | White to off-white powder/solid | |
| Purity | ≥95% | |
| Melting Point | Not definitively reported; a related compound, H-Lys(Z)-OBzl·HCl, melts at 138–140 °C.[2] | |
| Storage | Store at 2-8°C, keep dry and cool. | [3] |
Solubility Profile
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and characterization of this compound hydrochloride salt. These protocols are based on established methods for the synthesis of protected amino acids.
Synthesis of this compound Hydrochloride
The synthesis of the title compound typically involves the protection of the ε-amino group of L-lysine with a Boc group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step is the formation of the hydrochloride salt.
Materials:
-
Nε-(t-Boc)-L-lysine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA)
-
Anhydrous diethyl ether or another suitable organic solvent
-
Hydrochloric acid (ethereal solution)
Procedure:
-
Esterification: A solution of Nε-(t-Boc)-L-lysine in a suitable solvent (e.g., a mixture of benzyl alcohol and an inert solvent) is prepared.
-
To this solution, an esterification agent such as thionyl chloride or p-toluenesulfonic acid is added dropwise at a controlled temperature (typically 0°C to room temperature).
-
The reaction mixture is stirred for several hours to allow for the complete formation of the benzyl ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Salt Formation: The crude product is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
An ethereal solution of hydrochloric acid is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride salt as a white solid.
References
The Role of Nα-Boc-L-Lysine Derivatives in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Nα-tert-butyloxycarbonyl (Boc)-L-lysine derivatives, specifically those with benzyl-based side-chain protection, in the well-established solid-phase peptide synthesis (SPPS) methodology. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and a comparative analysis of commonly used lysine (B10760008) derivatives to facilitate the successful synthesis of lysine-containing peptides.
Core Principles: The Boc/Bzl Strategy in SPPS
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Boc/Bzl strategy is a classical and robust approach within SPPS that utilizes an orthogonal protection scheme based on differential acid lability.
In this strategy:
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This group is stable to the coupling conditions but can be selectively removed with a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Permanent Side-Chain Protection: The reactive side chains of amino acids, including the ε-amino group of lysine, are protected by groups that are stable to the repeated TFA treatments used for Nα-Boc deprotection. In the context of lysine, these are typically benzyl-based protecting groups like benzyloxycarbonyl (Z) or its chlorinated derivatives. These "permanent" protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal, which occurs simultaneously with the cleavage of the completed peptide from the resin.
The subject of this guide, often referred to with derivatives like Boc-Lys(Z)-OH or Boc-Lys(2-Cl-Z)-OH , is a cornerstone for incorporating lysine residues into peptides using the Boc/Bzl strategy. The proper selection and handling of these reagents are paramount to achieving high purity and yield in the final peptide product.
Data Presentation: Comparative Overview of Lysine Protecting Groups
The choice between different benzyl-based side-chain protecting groups for lysine can impact the synthesis due to subtle differences in their stability and cleavage conditions.
| Protecting Group | Structure | Stability to TFA | Cleavage Conditions | Key Characteristics |
| Benzyloxycarbonyl (Z) | Benzyl-O-(C=O)- | Stable | Strong acids (e.g., HF, HBr/AcOH), Catalytic Hydrogenolysis | The classical benzyl-based protecting group. |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | 2-Cl-Benzyl-O-(C=O)- | Stable | Strong acids (e.g., HF, TFMSA, TMSOTf) | Increased acid stability compared to the Z group, making it a more robust choice for longer syntheses with numerous TFA deprotection cycles. This is the most commonly used derivative in Boc SPPS.[1] |
Experimental Protocols
This section provides detailed methodologies for the key steps involving Nα-Boc-L-lysine derivatives in a typical Boc-SPPS workflow.
Resin Swelling and Preparation
Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.
-
Protocol:
-
Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) to the resin and allow it to swell for at least 30 minutes.
-
Drain the DCM.
-
Wash the resin several times with DCM to remove any impurities.
-
Nα-Boc Deprotection
This step removes the temporary Boc group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
-
Protocol:
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 5 minutes for a pre-wash.
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-30 minutes.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Wash with isopropanol (B130326) (IPA) (2 times) to help remove remaining TFA.
-
Wash again with DCM (3-5 times).
-
-
Note on Scavengers: When the peptide sequence contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), the tert-butyl cation generated during Boc deprotection can cause side reactions. It is highly recommended to add a scavenger, such as 0.5% dithiothreitol (B142953) (DTE) or thioanisole, to the TFA deprotection solution to trap these reactive species.
Neutralization
After the acidic deprotection step, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. It must be neutralized to the free amine to be reactive for the subsequent coupling step.
-
Protocol:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.
-
Amino Acid Coupling
This is the peptide bond formation step where the Nα-Boc-L-lysine derivative is incorporated into the peptide chain.
-
Protocol (using HBTU/HOBt activation):
-
In a separate vessel, dissolve the Nα-Boc-L-lysine derivative (e.g., Boc-Lys(2-Cl-Z)-OH) (2-4 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (2-4 equivalents) to the solution.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Final Cleavage and Deprotection (HF Cleavage)
This final step simultaneously cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups, including the Z or 2-Cl-Z group from the lysine side chain.
-
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized equipment and handling procedures. This protocol should only be performed by trained personnel in a properly equipped laboratory.
-
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail to the reaction vessel. A common cocktail for peptides containing sensitive residues is a mixture of p-cresol (B1678582) and p-thiocresol.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen or under vacuum, ensuring it is properly trapped and neutralized.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the Boc-SPPS of lysine-containing peptides.
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Caption: Orthogonal protection logic in Boc/Bzl SPPS.
References
An In-Depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate for Researchers and Drug Development Professionals
Introduction: Benzyl (B1604629) N6-(tert-butoxycarbonyl)-L-lysinate is a pivotal building block in the fields of peptide synthesis, drug discovery, and bioconjugation. This derivative of the amino acid L-lysine features a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group and a benzyl ester protecting the α-carboxyl group. This orthogonal protection scheme allows for the selective deprotection and modification of the α-amino group in peptide synthesis and other chemical transformations, making it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and application, and illustrates key workflows.
Core Properties and Specifications
Benzyl N6-(t-Boc)-L-lysinate is commercially available, typically as a hydrochloride salt. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [1] |
| CAS Number | 133170-57-7 | [1] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [1] |
| Molecular Weight | 372.89 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room temperature, keep dry and cool | [1] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride involves the selective protection of the ε-amino group of L-lysine, followed by the benzylation of the carboxylic acid. A common strategy for selective Nε-protection involves the use of a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
L-lysine monohydrochloride
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dioxane
-
Hydrochloric acid (HCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA)
-
Diethyl ether
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Copper(II)-Lysine Complex:
-
Dissolve L-lysine monohydrochloride in water.
-
Add a solution of copper(II) sulfate to form the deep blue copper(II)-lysine complex, which protects the α-amino and α-carboxyl groups.
-
Adjust the pH to approximately 9-10 with sodium carbonate.
-
-
Selective Nε-Boc Protection:
-
To the aqueous solution of the copper complex, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the pH at 9-10 with sodium carbonate.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Decomplexation and Isolation of Nε-Boc-L-lysine:
-
Decompose the copper complex by adding a solution of EDTA and adjusting the pH to 4-5 with hydrochloric acid. The color will change from blue to colorless.
-
The Nε-Boc-L-lysine can then be isolated, for instance, by crystallization.
-
-
Benzylation of the Carboxylic Acid:
-
Suspend Nε-Boc-L-lysine in benzyl alcohol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride for esterification. Alternatively, Fischer-Speier esterification can be performed using a catalyst like p-toluenesulfonic acid with azeotropic removal of water.
-
Stir the reaction at room temperature until completion.
-
-
Work-up and Purification:
-
The reaction mixture is typically worked up by partitioning between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified this compound in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration and dried under vacuum.
-
| Step | Key Reagents | Typical Yield | Purity |
| Nε-Boc Protection | (Boc)₂O, CuSO₄ | 70-85% | >95% |
| Benzylation | Benzyl alcohol, SOCl₂ or PTSA | 60-80% | >98% after chromatography |
| Overall | 42-68% | >97% |
Note: Yields and purity are estimates based on related literature procedures and may vary depending on reaction conditions and purification efficiency.
Caption: Synthetic pathway for this compound Hydrochloride.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly in protocols that utilize Boc chemistry. The free α-amino group allows for its coupling to a growing peptide chain, while the Boc-protected side chain prevents unwanted branching.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound hydrochloride
-
Other Boc-protected amino acids
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
Procedure:
-
Resin Preparation: Swell the resin in DCM.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of TFA in DCM (e.g., 50% TFA/DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as DIEA in DCM.
-
Coupling of this compound:
-
Dissolve this compound hydrochloride and a coupling agent (e.g., DCC) in DMF.
-
Add DIEA to neutralize the hydrochloride salt.
-
Add the activated amino acid solution to the resin and shake for the required time to ensure complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Nε-Boc group) using a strong acid cleavage cocktail (e.g., anhydrous HF or TFMSA in TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for incorporating this compound in Boc-SPPS.
Conclusion
This compound is an indispensable reagent for chemists and drug development professionals. Its orthogonal protecting groups facilitate the controlled and selective synthesis of complex peptides and other lysine-containing molecules. The detailed protocols and workflows provided in this guide offer a foundational understanding for the effective utilization of this versatile building block in research and development.
References
A Technical Guide to Lysine Protecting Groups in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide and protein chemistry, the amino acid lysine (B10760008) stands out for its pivotal role in protein structure and function. Its side chain, terminating in a primary amine (the ε-amine), is a locus of positive charge under physiological conditions and a hub for post-translational modifications. However, this inherent reactivity presents a significant challenge during chemical synthesis. To prevent unwanted side reactions and ensure the precise assembly of amino acid sequences, the ε-amino group of lysine must be reversibly masked with a protecting group.
This technical guide offers an in-depth exploration of the core strategies and methodologies for lysine protection. It details the most prevalent protecting groups, their chemical properties, orthogonal deprotection strategies, and specific applications in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics.
The Principle of Orthogonal Protection
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonality.[1] This strategy employs multiple classes of protecting groups within a single molecule, each of which can be removed under specific chemical conditions without affecting the others.[1][2] A typical synthesis involves three orthogonal sets of protecting groups:
-
Nα-Amino Protection: A temporary group (most commonly Fmoc) that protects the N-terminus of the growing peptide chain and is removed before the addition of each new amino acid.
-
Side-Chain Protection: Semi-permanent groups that protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.
-
Auxiliary Side-Chain Protection: A third layer of orthogonal protection for specific side chains (like lysine) that can be removed selectively while the peptide is still attached to the solid support, allowing for site-specific modifications such as branching, cyclization, or conjugation.[1]
Key Lysine Protecting Groups: A Comparative Overview
The selection of a lysine side-chain protecting group is dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc chemistry) and the need for on-resin side-chain manipulation.
Acid-Labile Groups
These groups are removed by treatment with acid, typically Trifluoroacetic Acid (TFA). Their lability is tuned by structural modifications, allowing for selective removal under different acidic strengths.
-
tert-Butoxycarbonyl (Boc): The most common side-chain protecting group in Fmoc-based SPPS.[3] It is stable to the mild basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide's cleavage from most resins using strong acid (e.g., 95% TFA).[3][4]
-
4-Methoxytrityl (Mmt) & 4-Methyltrityl (Mtt): These trityl-based groups are significantly more acid-labile than Boc.[3] This "hyper-lability" allows for their selective removal on-resin using very mild acidic conditions (e.g., 1-2% TFA in DCM or hexafluoroisopropanol), leaving Boc and other acid-labile groups intact.[3][5][6] This makes them ideal for on-resin side-chain modifications. The order of acid lability is generally Mmt > Mtt.[3]
Base-Labile Groups
-
Trifluoroacetyl (Tfa): The Tfa group is orthogonal to both Fmoc and Boc protections. It is stable to the piperidine (B6355638) used for Fmoc removal and the strong TFA solutions used for final cleavage.[4] It can be selectively removed using aqueous base, such as aqueous piperidine, which allows for orthogonal deprotection on-resin.[4][7][8]
Hydrazine-Labile Groups
-
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) & 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These groups are completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies. They are stable to acidic and standard basic conditions but are selectively cleaved by treatment with a dilute solution of hydrazine (B178648) (typically 2% in DMF).[9][10][11] This unique cleavage mechanism makes them exceptionally useful for complex syntheses requiring multiple, distinct deprotection steps. The more sterically hindered ivDde group was developed to mitigate issues of premature loss or migration sometimes observed with Dde during long syntheses.[9]
Metal-Catalyzed Cleavage Groups
-
Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions used in standard SPPS.[12] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[12][13] This provides a truly orthogonal deprotection scheme, making it highly valuable for the synthesis of cyclic or branched peptides where acid- or base-sensitive moieties are present.[7][13]
Hydrogenolysis-Labile Groups
-
Benzyloxycarbonyl (Cbz or Z): One of the classic amine protecting groups, Cbz is stable to the mildly acidic and basic conditions of Fmoc and Boc strategies. It is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C) or with strong acids like HBr in acetic acid.[14] While its use in SPPS has been somewhat superseded by more conveniently cleaved groups, it remains valuable for solution-phase synthesis and for obtaining N-terminally protected peptides.[15]
Data Presentation: Quantitative Comparison of Lysine Protecting Groups
The following table summarizes the deprotection conditions for commonly used lysine side-chain protecting groups in the context of Fmoc-based SPPS.
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Reagent(s) | Typical Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS | Removed during final cleavage |
| 4-Methyltrityl | Mtt | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Dilute TFA in DCM | 1-2% TFA, 1-5% TIS in DCM | Orthogonal to Boc, Fmoc, Alloc, Dde |
| 4-Methoxytrityl | Mmt | -C(C₆H₅)₂(C₆H₄-4-OCH₃) | Dilute TFA or HOBt | 1% TFA in DCM or AcOH/TFE/DCM | Orthogonal to Boc, Fmoc, Alloc, Dde |
| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Pd(PPh₃)₄ / Scavenger | 0.1-0.3 eq. Pd(PPh₃)₄, Phenylsilane (B129415) | Orthogonal to acid- and base-labile groups |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See structure | Hydrazine Monohydrate | 2% Hydrazine in DMF, 3 x 3 min | Orthogonal to acid- and base-labile groups |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See structure | Hydrazine Monohydrate | 2% Hydrazine in DMF, 3 x 10 min | Orthogonal to acid- and base-labile groups |
| Trifluoroacetyl | Tfa | -(C=O)CF₃ | Aqueous Piperidine | 20% aqueous piperidine | Orthogonal to acid-labile groups |
| Benzyloxycarbonyl | Cbz (Z) | -(C=O)O-CH₂-C₆H₅ | H₂ / Pd/C | H₂, 1 atm, Pd/C catalyst in MeOH | Orthogonal to acid- and base-labile groups |
TIS: Triisopropylsilane, TFE: Trifluoroethanol, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, HOBt: Hydroxybenzotriazole
Mandatory Visualizations
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.[1]
-
Resin Preparation: Place the peptide-resin from the previous cycle in a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1] Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.[7] Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test should be negative).
-
Final Wash: Wash the resin with DMF (3x) to remove excess reagents. The resin is now ready for the next cycle.
Protocol 2: Selective On-Resin Deprotection of Lys(Dde)
This protocol describes the selective removal of a Dde group from a lysine side chain while the peptide remains on the solid support.[9]
-
Resin Preparation: Take the fully assembled peptide-resin, which is typically Nα-Fmoc protected, and wash thoroughly with DMF (5 x 1 min).
-
Dde Deprotection: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[9] Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 3 minutes, then drain the solution.[9] Repeat this treatment two more times with fresh hydrazine solution.
-
Washing: Wash the resin extensively with DMF (at least 5x) to remove residual hydrazine and the pyrazole (B372694) byproduct. The lysine side-chain amine is now free for subsequent modification.
Protocol 3: Selective On-Resin Deprotection of Lys(Mtt)
This protocol outlines the mild acid-catalyzed removal of the Mtt group.
-
Resin Preparation: Wash the peptide-resin with DCM (5 x 1 min).
-
Mtt Deprotection: Prepare a deprotection cocktail of 1-2% TFA and 1-5% Triisopropylsilane (TIS) in DCM.[16][17]
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction is typically complete within 30 minutes (can be monitored by LC-MS of a small cleaved sample). Multiple short treatments (e.g., 10 x 2 min) are often more effective than a single long one.
-
Washing and Neutralization: Wash the resin thoroughly with DCM (5x). Neutralize the newly formed amine salt with a solution of 10% DIPEA in DMF (2 x 2 min).
-
Final Wash: Wash the resin with DMF (5x). The lysine side-chain is now ready for modification.
Protocol 4: Selective On-Resin Deprotection of Lys(Alloc)
This protocol describes the palladium-catalyzed removal of the Alloc group.[18]
-
Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM or THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.2-0.3 equivalents relative to the Alloc group) in the reaction solvent. Add a scavenger, such as phenylsilane (PhSiH₃, ~20-25 equivalents).
-
Reaction: Add the palladium/scavenger solution to the resin suspension. Agitate the mixture at room temperature for 1-2 hours, protecting it from light.
-
Washing: Wash the resin thoroughly with the reaction solvent (e.g., THF), followed by DMF. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can help remove residual palladium. Finally, wash extensively with DMF and DCM.
Conclusion
The strategic use of lysine protecting groups is fundamental to the success of modern peptide chemistry. The diverse portfolio of available groups, each with a unique cleavage mechanism, provides chemists with the flexibility to design and execute highly complex synthetic routes. An understanding of the principles of orthogonality and the specific quantitative conditions for deprotection is critical for researchers in academia and industry alike. This knowledge enables the synthesis of advanced peptide architectures, including branched peptides for vaccine development, cyclic peptides with enhanced stability and bioavailability, and precisely modified peptide conjugates for targeted drug delivery and diagnostics, thereby continuing to push the boundaries of chemical biology and pharmaceutical science.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. kohan.com.tw [kohan.com.tw]
- 18. rsc.org [rsc.org]
A Comprehensive Technical Guide to Benzyl N6-(t-Boc)-L-lysinate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in contemporary biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its pivotal role in the construction of complex biomolecules, with a particular focus on its application in the burgeoning field of Antibody-Drug Conjugates (ADCs).
Core Properties of Benzyl N6-(t-Boc)-L-lysinate Hydrochloride
This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: a benzyl ester at the carboxylic acid terminus and a tert-butoxycarbonyl (Boc) group on the ε-amino group of the side chain. The hydrochloride salt form is common for improved stability and handling. These protecting groups allow for selective chemical modifications at the α-amino group, making it an invaluable reagent in peptide synthesis and bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C18H29ClN2O4 | [1] |
| Molecular Weight | 372.89 g/mol | [1][2] |
| CAS Number | 133170-57-7 | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | Room temperature, keep dry and cool | [2] |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [2] |
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes exist for orthogonally protected lysine (B10760008) derivatives, a common strategy involves the selective protection of the ε-amino group followed by esterification of the carboxylic acid. The following is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical principles for amino acid protection.
Step 1: Selective Nε-Boc Protection of L-Lysine
This initial step aims to selectively protect the more nucleophilic ε-amino group of L-lysine.
-
Materials: L-lysine hydrochloride, sodium bicarbonate (NaHCO3), deionized water, di-tert-butyl dicarbonate (B1257347) ((Boc)2O), dioxane, diethyl ether, dilute hydrochloric acid (HCl), ethyl acetate, magnesium sulfate (B86663) (MgSO4).
-
Procedure:
-
Dissolve L-lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[3]
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution with constant stirring.[3]
-
Allow the reaction to proceed at room temperature for 24 hours.[3]
-
Wash the reaction mixture with diethyl ether to remove unreacted (Boc)2O.[3]
-
Carefully adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid to precipitate the product.[3]
-
Extract the product into ethyl acetate.[3]
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nε-(t-Boc)-L-lysine as a white solid.[3]
-
-
Quantitative Data: This reaction typically proceeds with high yield, often around 85%.[3]
Step 2: Benzyl Esterification of Nε-(t-Boc)-L-lysine
The second step involves the protection of the carboxylic acid group as a benzyl ester.
-
Materials: Nε-(t-Boc)-L-lysine, benzyl alcohol, a strong acid catalyst (e.g., p-toluenesulfonic acid), an appropriate solvent (e.g., toluene), and a means of removing water (e.g., Dean-Stark apparatus).
-
Procedure:
-
Suspend Nε-(t-Boc)-L-lysine in a mixture of benzyl alcohol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
-
Final Step: Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified product can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Note on Synthesis: The synthesis of orthogonally protected amino acids can be complex, and the specific conditions (solvents, temperatures, reaction times, and purification methods) may require optimization to achieve high yields and purity. The protocol provided is a general representation of a common synthetic strategy.
Application in Antibody-Drug Conjugate (ADC) Development
This compound is a valuable building block in the synthesis of linkers used in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a critical role in the stability and efficacy of the ADC.
The structure of this compound allows for its incorporation into a linker scaffold. The free α-amino group can be used to extend a peptide chain or to attach to another part of the linker, while the Boc-protected ε-amino group provides a latent attachment point for the cytotoxic payload. The benzyl ester can be removed at a later stage to reveal a carboxylic acid for further conjugation or to be part of the final linker structure.
Logical Workflow for ADC Synthesis Incorporating a Lysine-Based Linker
The following diagram illustrates a generalized workflow for the synthesis of an ADC where a linker containing a Boc-protected lysine derivative is utilized.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-protected lysine-containing linker.
Experimental Considerations for ADC Synthesis
-
Antibody Modification: The monoclonal antibody may require partial reduction of interchain disulfide bonds to expose reactive cysteine residues for linker conjugation. Alternatively, surface-exposed lysine residues on the antibody can be targeted.
-
Linker Activation and Conjugation: The linker containing the this compound moiety is activated (e.g., as an NHS-ester or maleimide) and then reacted with the modified antibody under controlled conditions (pH, temperature, and stoichiometry) to form the mAb-linker conjugate.
-
Boc Deprotection: The Boc protecting group is selectively removed, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA), to expose the ε-amino group on the lysine side chain of the linker. This step must be performed under conditions that do not denature the antibody.
-
Payload Conjugation: The cytotoxic drug, which has been appropriately activated, is then conjugated to the newly exposed amino group on the linker.
-
Purification: After each key step, purification (e.g., using size exclusion chromatography or hydrophobic interaction chromatography) is crucial to remove excess reagents and byproducts and to isolate the desired conjugate.
Signaling Pathways and Logical Relationships
This compound itself is not directly involved in signaling pathways. Instead, it is a synthetic tool that enables the construction of molecules, such as ADCs, that do interact with biological pathways. The logical relationship is that of a "building block" to a "functional entity."
The following diagram illustrates the logical relationship from the basic chemical building block to the final biological application of the resulting ADC.
Caption: Logical flow from the synthesis of this compound to the therapeutic action of the resulting ADC.
This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug development. The versatility of this compound as an orthogonally protected amino acid derivative ensures its continued relevance in the creation of sophisticated and targeted therapeutics.
References
Methodological & Application
Application Note: Solution-Phase Peptide Coupling Using Benzyl N6-(t-Boc)-L-lysinate
AN-PEP001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solution-phase peptide coupling of an Nα-protected amino acid with Benzyl (B1604629) N6-(t-Boc)-L-lysinate (H-Lys(Boc)-OBzl). This key building block features orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group for the side-chain amine and a benzyl (Bzl) ester for the C-terminus, making it highly valuable for the synthesis of complex peptides.[1][2] The protocol details the use of modern coupling reagents, reaction conditions, work-up, and purification procedures.
Introduction
Benzyl N6-(t-Boc)-L-lysinate is a derivative of L-lysine strategically protected for use in stepwise peptide synthesis.[2] The ε-amino group is protected by an acid-labile Boc group, while the C-terminal carboxylic acid is protected by a benzyl ester, which can be removed via catalytic hydrogenolysis.[2][3] This orthogonal protection scheme allows for the selective deprotection of the Nα-amine (if protected) and subsequent peptide chain elongation without affecting the side-chain or C-terminus. This application note describes a general and efficient protocol for coupling an Nα-protected amino acid to the free Nα-amine of H-Lys(Boc)-OBzl in solution.
Data Presentation: General Reaction Conditions
The efficiency of peptide coupling is highly dependent on the choice of coupling reagents, solvent, and stoichiometry. The following table summarizes typical conditions for coupling an Nα-protected amino acid to this compound using two common coupling systems: HATU/DIPEA and EDC/HOBt.
| Parameter | HATU Coupling | EDC/HOBt Coupling | Reference |
| Nα-Protected Amino Acid | 1.0 equivalents | 1.0 equivalents | [4][5] |
| H-Lys(Boc)-OBzl | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | [4] |
| Coupling Reagent | HATU (1.0 - 1.5 eq.) | EDC (1.2 eq.) | [4][6] |
| Additive | None required | HOBt (1.0 - 1.2 eq.) | [7][8] |
| Base | DIPEA (2.0 - 5.0 eq.) | NMM or DIPEA (1.0 - 2.0 eq.) | [4][5] |
| Solvent | Anhydrous DMF, DCM, ACN | Anhydrous DCM, THF | [4][6] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [4][6] |
| Reaction Time | 1 - 18 hours | 2 - 24 hours | [4] |
| Typical Yield | > 90% | 75 - 95% | [3][4][5] |
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the solution-phase peptide coupling reaction.
Caption: General workflow for HATU-mediated solution-phase peptide coupling.
Detailed Experimental Protocol: Synthesis of Nα-Boc-Ala-Lys(Boc)-OBzl
This protocol describes the coupling of Nα-Boc-L-Alanine with this compound using HATU as the coupling agent.
Materials and Reagents:
-
Nα-Boc-L-Alanine (Boc-Ala-OH)
-
This compound hydrochloride (H-Lys(Boc)-OBzl·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[9]
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
If starting with H-Lys(Boc)-OBzl as a hydrochloride salt, it must be neutralized. In a separate flask, dissolve H-Lys(Boc)-OBzl·HCl (1.1 eq.) in DMF and add DIPEA (1.1 eq.) to generate the free amine in situ.
-
-
Carboxylic Acid Activation (Pre-activation):
-
To the solution of Boc-Ala-OH, add HATU (1.05 eq.).[4]
-
Add DIPEA (2.5 eq.) to the mixture. The total amount of base should be sufficient to neutralize the starting amine salt and catalyze the reaction.[4]
-
Stir the mixture at room temperature for 15-30 minutes. This step forms the highly reactive OAt-active ester.[4][9]
-
-
Coupling Reaction:
-
Add the solution of H-Lys(Boc)-OBzl (free amine) to the pre-activated carboxylic acid mixture.
-
Continue stirring the reaction at room temperature for 2 to 18 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.
-
Dilute the residue with a significant volume of ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4] These washes remove excess reagents, base, and unreacted starting materials.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Nα-Boc-Ala-Lys(Boc)-OBzl as a solid or oil.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. Protected peptides are often challenging to purify by reversed-phase HPLC due to poor solubility in aqueous solutions, making normal-phase chromatography a preferred method.[10]
-
References
- 1. peptide.com [peptide.com]
- 2. Buy H-Lys(Boc)-OBzl HCl [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for the Use of Benzyl N6-(t-Boc)-L-lysinate in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Benzyl (B1604629) N6-(t-Boc)-L-lysinate (H-Lys(Boc)-OBzl) into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This building block is particularly useful for synthesizing peptides with a C-terminal lysine (B10760008) residue where the carboxylic acid is protected as a benzyl ester. This strategy allows for either simultaneous deprotection with side-chain protecting groups using strong acid or orthogonal cleavage of the C-terminal benzyl ester under specific conditions.
Introduction to Benzyl N6-(t-Boc)-L-lysinate in Fmoc SPPS
This compound is a lysine derivative with three key features for peptide synthesis:
-
A free α-amino group for peptide bond formation.
-
A tert-butyloxycarbonyl (Boc) protected ε-amino group on the side chain.
-
A benzyl ester (OBzl) protecting the C-terminal carboxylic acid.
In the context of Fmoc SPPS, H-Lys(Boc)-OBzl is typically used as the first amino acid to be loaded onto a resin, establishing a C-terminal lysine with a protected carboxyl group. The synthesis then proceeds by standard Fmoc chemistry, coupling subsequent Fmoc-protected amino acids to the free α-amino group of the resin-bound lysine. The Boc group on the lysine side chain is acid-labile and is typically removed during the final cleavage step with Trifluoroacetic acid (TFA). The C-terminal benzyl ester is also labile to strong acid but can also be cleaved orthogonally via hydrogenolysis, offering flexibility in the synthetic strategy.[1]
Orthogonal Protection Strategy
The use of H-Lys(Boc)-OBzl in Fmoc SPPS employs an orthogonal protection scheme. The temporary Nα-Fmoc group is base-labile (removed by piperidine), while the permanent side-chain protecting groups (like Boc) and the C-terminal benzyl ester are labile under different conditions (acidolysis or hydrogenolysis).[2] This allows for the sequential elongation of the peptide chain without premature deprotection of the side chains or the C-terminus.
Experimental Protocols
The following protocols outline the procedure for synthesizing a peptide using H-Lys(Boc)-OBzl as the C-terminal residue on a 2-chlorotrityl chloride (2-CTC) resin.
2-CTC resin is recommended due to the mild conditions required for loading, which minimizes the risk of side reactions.[3][4]
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g loading) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve H-Lys(Boc)-OBzl (2 equivalents relative to the resin loading) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA, 4 equivalents).
-
Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (B129727) (1 mL) to the reaction vessel and agitate for 15-30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by Fmoc quantification after coupling the first Fmoc-protected amino acid.
This protocol describes a single cycle of amino acid addition. Repeat these steps for each amino acid in the sequence.
-
Resin Swelling: Swell the H-Lys(Boc)-OBzl-loaded resin in N,N-dimethylformamide (DMF, 10 mL/g) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[5]
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (HBTU/DIPEA method):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of Benzyl (B1604629) N6-(tert-Butoxycarbonyl)-L-lysinate, a common intermediate in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino group of lysine (B10760008) due to its stability under various conditions and its susceptibility to removal under specific acidic conditions.[1] Similarly, the benzyl ester is a frequently employed protecting group for the carboxylic acid functionality.
The selective removal of either the Boc or the benzyl group is a critical step in the synthesis of complex peptides and other molecules, enabling further modifications at specific sites.[2][] This document outlines two primary orthogonal deprotection strategies:
-
Acidic Cleavage of the N6-Boc Group: This method utilizes strong acids to remove the Boc group while leaving the benzyl ester intact.
-
Catalytic Hydrogenolysis of the Benzyl Ester: This procedure cleaves the benzyl ester to reveal the free carboxylic acid, without affecting the Boc protecting group.[2]
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection method is contingent upon the substrate's sensitivity to acidic conditions, the presence of other protecting groups, and the desired reaction efficiency.[1] The following table summarizes quantitative data for the two primary deprotection protocols.
| Parameter | Protocol 1: Acidic Boc Deprotection | Protocol 2: Benzyl Ester Hydrogenolysis |
| Target Protecting Group | N6-tert-Butoxycarbonyl (Boc) | C-terminal Benzyl Ester (Bzl) |
| Primary Reagent(s) | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Palladium on Carbon (Pd/C), Hydrogen Gas (H₂) |
| Typical Reagent Concentration/Loading | 25-50% TFA in DCM; 4M HCl in Dioxane[1][4][5] | 5-10 mol% Pd/C[4] |
| Typical Solvent(s) | Dichloromethane (DCM), 1,4-Dioxane[1][4] | Methanol, Ethanol, Ethyl Acetate[4] |
| Reaction Temperature | 0 °C to Room Temperature[5][6] | Room Temperature[4] |
| Typical Reaction Time | 30 minutes - 2 hours[1][4][5] | 1 - 16 hours (monitored by TLC/LC-MS) |
| Byproducts | Isobutylene, CO₂[4] | Toluene[2] |
| Orthogonality | Orthogonal to Cbz and other groups removed by hydrogenation.[4] | Orthogonal to Boc and other acid-labile groups.[4] |
| Potential Side Reactions | Alkylation of sensitive residues by the tert-butyl cation.[4] | Catalyst poisoning, reduction of other functional groups (e.g., alkynes, alkenes).[4] |
Experimental Protocols
Protocol 1: Acidic Deprotection of the N6-Boc Group
This protocol describes the removal of the Boc group using Trifluoroacetic Acid (TFA).
Materials:
-
Benzyl N6-(t-Boc)-L-lysinate
-
Trifluoroacetic acid (TFA)[4]
-
Dichloromethane (DCM), anhydrous[4]
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water, anisole)[4]
-
Cold diethyl ether[4]
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.[1]
-
Cleavage Cocktail Preparation: Prepare a "cleavage cocktail" by adding TFA to the dissolved substrate. A common concentration is 25-50% TFA in DCM.[1][5] If the substrate contains acid-sensitive residues, scavengers can be added to the mixture to prevent side reactions.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM by rotary evaporation.[4]
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether to the residue.[4]
-
Isolation: Isolate the product precipitate by centrifugation.[4]
-
Washing: Wash the pellet with cold diethyl ether to remove residual scavengers and byproducts.[4]
-
Drying: Dry the final product, typically the TFA salt of Benzyl L-lysinate, under vacuum.[4]
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
This protocol outlines the removal of the benzyl ester group via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)[4]
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)[4]
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)[4]
-
Filtration apparatus (e.g., Celite pad)[4]
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the this compound in a suitable solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation Setup: Securely attach a hydrogen balloon to the reaction flask or place it in a Parr hydrogenator.[4]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).[4] Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.[4]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the filter cake with the reaction solvent.[4]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected N6-(t-Boc)-L-lysine.[4]
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
Caption: Signaling pathways for Boc and Benzyl ester deprotection.
References
Application Notes and Protocols for the Characterization of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) N6-(tert-butoxycarbonyl)-L-lysinate is a critical building block in peptide synthesis and various areas of drug development. The presence of the benzyl ester and the Boc protecting group necessitates rigorous analytical characterization to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of Benzyl N6-(t-Boc)-L-lysinate using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 133170-57-7 | [1] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [1] |
| Molecular Weight | 372.89 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at -20°C | [1] |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Spectral Data
Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C₆H₅- | 7.30 - 7.40 | Multiplet |
| -OCH₂-Ph | 5.15 | Singlet |
| α-CH | ~4.30 | Triplet |
| ε-CH₂-NH- | ~3.10 | Quartet |
| β, γ, δ-CH₂ | 1.40 - 1.90 | Multiplets |
| -C(CH₃)₃ | 1.44 | Singlet |
| α-NH₂ | Variable | Broad Singlet |
| ε-NH-Boc | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 |
| C=O (Boc) | ~156 |
| Quaternary C (Boc) | ~79 |
| C₆H₅ (aromatic) | 128 - 136 |
| -OCH₂-Ph | ~67 |
| α-CH | ~54 |
| ε-CH₂ | ~40 |
| β, γ, δ-CH₂ | 22 - 32 |
| -C(CH₃)₃ | ~28 |
Experimental Protocol: NMR Spectroscopy
NMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for identifying any synthesis-related impurities. A reverse-phase HPLC method is typically employed.
Table 3: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Analysis
HPLC Purity Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique.
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Weight | 336.45 (free base) |
| [M+H]⁺ | 337.23 |
| [M+Na]⁺ | 359.21 |
| Key Fragments | Loss of Boc group (-100 Da)Loss of benzyl group (-91 Da) |
Experimental Protocol: Mass Spectrometry
Mass Spectrometry Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3400 | N-H | Stretching (amine and amide) |
| 3030 - 3100 | C-H | Stretching (aromatic) |
| 2850 - 2980 | C-H | Stretching (aliphatic) |
| ~1735 | C=O | Stretching (ester) |
| ~1690 | C=O | Stretching (carbamate) |
| 1500 - 1600 | C=C | Stretching (aromatic) |
| ~1160 | C-O | Stretching (carbamate) |
Experimental Protocol: IR Spectroscopy
IR Spectroscopy Experimental Workflow
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, HPLC, MS, and IR spectroscopy allows for unambiguous structural confirmation, purity assessment, and identification of key functional groups, ensuring the quality and suitability of this important reagent for research and drug development applications. It is recommended to perform these analyses as part of routine quality control to guarantee the integrity of the starting materials in any synthetic endeavor.
References
Application Notes and Protocols for the ¹H NMR Analysis of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H NMR analysis of Benzyl N6-(t-Boc)-L-lysinate, a key building block in peptide synthesis and drug development. Due to the absence of a publicly available, experimentally verified ¹H NMR data set in the conducted searches, this note focuses on providing a robust experimental protocol and the necessary structural and workflow diagrams to aid researchers in their own analysis.
Data Presentation
A definitive, experimentally verified ¹H NMR data table for this compound with precise chemical shifts, coupling constants, and integration values could not be located in publicly accessible databases or literature through the conducted searches. Researchers should acquire their own experimental data and use the proton assignments provided in the structural diagram (Figure 1) as a reference for their analysis. The expected regions for the proton signals based on the structure are as follows:
-
Aromatic Protons (Benzyl Ester): Typically in the range of δ 7.3-7.4 ppm.
-
Benzyl CH₂ Protons: Expected to appear as a singlet or AB quartet around δ 5.1-5.2 ppm.
-
α-CH Proton (Lysine): Usually a multiplet in the region of δ 3.5-4.5 ppm.
-
δ-CH₂ Protons (Lysine): A multiplet adjacent to the Boc-protected amine, expected around δ 3.0-3.2 ppm.
-
β, γ, ε-CH₂ Protons (Lysine): A series of multiplets typically found between δ 1.2-1.9 ppm.
-
t-Boc Protons: A characteristic sharp singlet at approximately δ 1.4 ppm.
-
NH₂ and NH Protons: These signals can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may also exchange with D₂O.
It is recommended to perform standard 1D and 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign all proton signals.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
2.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8% D)
-
Internal standard, such as Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
-
Pipettes and appropriate glassware
-
Vortex mixer
2.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Securely cap the vial and gently vortex until the sample is completely dissolved.
-
Carefully transfer the solution into a clean, dry NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).
2.3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Program: A standard 30° or 90° pulse experiment.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be necessary for accurate integration of all signals).
-
Number of Scans: 8 to 16 scans for a sample of this concentration. More scans may be required for dilute samples.
-
Temperature: 298 K (25 °C).
-
2.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate all the peaks in the spectrum.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and integration values to assign the peaks to the corresponding protons in the molecule.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its ¹H NMR analysis.
Application Note and Protocol: HPLC Purification of Peptides Containing Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence of amino acid assembly and preventing unwanted side reactions. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method, particularly for the synthesis of complex or modified peptides.[1][2] This application note provides a detailed protocol for the purification of peptides containing Benzyl N6-(t-Boc)-L-lysinate using reverse-phase high-performance liquid chromatography (RP-HPLC).
The presence of both the t-Boc and Benzyl protecting groups on the lysine (B10760008) side chain significantly increases the hydrophobicity of the peptide.[3] This increased hydrophobicity can lead to longer retention times on reversed-phase columns and may present challenges such as poor solubility in aqueous mobile phases and peak broadening.[3] Therefore, a carefully optimized HPLC purification protocol is crucial for obtaining a highly pure final product.
This document outlines the materials, methods, and a step-by-step protocol for the efficient purification of peptides containing this compound. It also includes data presentation in a structured format and visual diagrams to illustrate the experimental workflow and the interplay of protecting groups.
Materials and Methods
Materials
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solvent for sample dissolution (e.g., 50:50 water/acetonitrile, or a small amount of DMSO for hydrophobic peptides)[3]
-
0.22 µm or 0.45 µm syringe filters
Instrumentation
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative) with a pore size of 100 Å or 300 Å for larger peptides.[3]
-
Fraction collector
-
Lyophilizer
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. For example, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile. For example, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude peptide in a suitable solvent to a concentration of approximately 1 mg/mL for analytical HPLC and 5-10 mg/mL for preparative HPLC.[4]
-
Start with a solvent composition similar to the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
If the peptide has poor solubility, a small amount of a stronger organic solvent like isopropanol (B130326) or DMSO can be added before dilution with the mobile phase.[3]
-
Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]
Analytical HPLC Method Development
The initial analytical run is crucial for determining the retention time of the target peptide and optimizing the separation from impurities.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 220 nm and 280 nm.[5]
-
Gradient: A common scouting gradient is a linear increase from 5% to 95% Mobile Phase B over 40 minutes.[5]
-
Analyze the resulting chromatogram to identify the peak corresponding to the target peptide (confirmation by mass spectrometry is recommended).
-
Optimize the gradient to achieve baseline separation of the target peptide from closely eluting impurities. A shallower gradient around the elution point of the target peptide will improve resolution.[3]
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: C18, 21.2 x 150 mm, 5 µm (or a suitable preparative column).
-
Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is common.
-
Injection Volume: The loading amount will depend on the column size and the resolution achieved in the analytical run. A typical load for a 21.2 mm ID column can range from 50 to 200 mg.
-
Gradient: Use the optimized gradient from the analytical method, adjusting the segment times proportionally to the change in flow rate and column volume.
-
Fraction Collection: Set the fraction collector to collect fractions across the peak corresponding to the target peptide.
-
Fraction Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.[7]
Data Presentation
The following table summarizes hypothetical quantitative data from the analytical and preparative HPLC purification of a peptide containing this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Particle Size | 5 µm | 5 µm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Crude Peptide Load | 0.02 mg | 100 mg |
| Retention Time (Target) | 25.8 min | 26.1 min |
| Purity of Crude Peptide | 65% | - |
| Purity of Purified Peptide | >98% | >98% |
| Yield of Purified Peptide | - | 55 mg (55%) |
Mandatory Visualization
Caption: Experimental workflow for HPLC purification of peptides.
Caption: Impact of protecting groups on HPLC purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Peptide aggregation due to high hydrophobicity.- Secondary interactions with the stationary phase.[3] | - Increase column temperature (e.g., 30-40°C).[3]- Optimize mobile phase composition; consider a different ion-pairing agent like formic acid for MS compatibility.[3] |
| Low Recovery/Yield | - Irreversible adsorption of the hydrophobic peptide to the column.- Precipitation of the peptide on the column.[3] | - Use a column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4).[3]- Inject the sample in a solvent composition as close as possible to the initial mobile phase.[3] |
| Unexpected Peaks | - Incomplete deprotection of other side-chain protecting groups.- Formation of byproducts during peptide synthesis or cleavage.[3] | - Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks.[3]- Review the synthesis and cleavage protocols to identify potential sources of impurities. |
| High Backpressure | - Clogging of the column or system by particulate matter.- Precipitation of the peptide.[3] | - Ensure the sample is filtered before injection.[3]- Flush the system and column with a strong solvent series.[3] |
Conclusion
The purification of peptides containing this compound by RP-HPLC is a robust and effective method. The key to successful purification lies in the careful development and optimization of the chromatographic conditions to account for the increased hydrophobicity imparted by the t-Boc and Benzyl protecting groups. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can achieve high purity of their target peptides, which is essential for subsequent research and development activities. The Benzyl group is generally stable under the mildly acidic conditions of RP-HPLC using TFA, ensuring the integrity of the protected peptide during purification.[3]
References
Application Notes and Protocols: Benzyl N6-(t-Boc)-L-lysinate in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl (B1604629) N6-(t-Boc)-L-lysinate as a key building block in the synthesis of advanced drug delivery systems. This document outlines its role in creating lysine-based polymers, the formation of nanocarriers, and protocols for their synthesis and characterization, tailored for professionals in drug development and research.
Introduction
Benzyl N6-(t-Boc)-L-lysinate is a derivative of the amino acid L-lysine, featuring a benzyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group. This strategic protection makes it a versatile monomer for the synthesis of poly(L-lysine) (PLL) and other lysine-containing copolymers. In drug delivery, PLL and its derivatives are of significant interest due to their biocompatibility, biodegradability, and the cationic nature of the deprotected polymer, which facilitates interaction with negatively charged biological molecules like nucleic acids and cell membranes.[1] The amphiphilic block copolymers formed using lysine (B10760008) derivatives can self-assemble into various nanostructures, such as micelles and nanoparticles, which serve as effective carriers for therapeutic agents.[2][3]
The primary application of this compound in this context is as a precursor for synthesizing polymers that can encapsulate or be conjugated with drugs. The Boc protecting group is stable under various conditions but can be readily removed under acidic conditions to expose the primary amine, which is crucial for drug attachment or for imparting cationic properties to the final polymer.
Application in Drug Delivery: Self-Assembling Nanocarriers
Amphiphilic block copolymers synthesized using lysine derivatives can spontaneously self-assemble in aqueous solutions to form nanostructures like micelles.[3] These structures typically consist of a hydrophobic core, which can encapsulate hydrophobic drugs, and a hydrophilic shell that provides stability in aqueous environments and can be functionalized for targeted delivery.[3]
Poly(L-lysine)-based materials are promising platforms for drug delivery.[1] As a cationic macromolecule, polylysine (B1216035) interacts electrostatically with cells and is efficiently internalized, enabling intracellular delivery of therapeutics.[1] The conjugation of functional groups can impart stimuli-responsive characteristics, such as pH, temperature, or enzyme sensitivity, for controlled drug release.[1]
Quantitative Data from Representative Poly(L-lysine)-Based Drug Delivery Systems
The following table summarizes key quantitative parameters from studies on drug delivery systems based on poly(L-lysine) and its derivatives. While not all studies utilize this compound specifically, these data provide a valuable reference for the expected performance of such systems.
| Drug Delivery System | Drug | Drug Loading Content (%) | Nanoparticle Size (nm) | Encapsulation Efficiency (%) | Reference |
| PLL/MTX NPs | Methotrexate (MTX) | 58.9 | 113.7 | Not Reported | [4] |
| mPEG-α-PLL-PLA micelles | Not specified | Not Reported | 82 - 90 | Not Reported | [5] |
| Polyhexylcyanoacrylate nanoparticles | Vincamine | ~43.5 (adsorbed) | ~200 | Not Reported | [6] |
Experimental Protocols
The following protocols are adapted from methodologies for the synthesis of poly(L-lysine)-based structures using Boc-protected lysine monomers. These can be modified for the use of this compound.
Protocol 1: Synthesis of Poly(L-lysine) Dendrons (Adapted)
This protocol describes the synthesis of a generation 1 (G1) poly(L-lysine) dendron, which can be further functionalized for drug delivery applications. The protocol is adapted from a method using Boc-Lys(Boc)-OH.[7]
Materials:
-
This compound (as the lysine source)
-
Initiator core (e.g., propargylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (B1144303) (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
To a 100 mL flask under a nitrogen atmosphere, add the initiator core (e.g., 9.07 mmol of propargylamine), this compound (9.98 mmol), EDC·HCl (9.98 mmol), and HOBT (9.98 mmol).
-
Add 40 mL of anhydrous CH2Cl2 to the flask.
-
Add DIPEA (36.30 mmol) to the reaction mixture.
-
Stir the mixture in an ice-water bath for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the product using a suitable method, such as column chromatography, to obtain the G1 dendron.
Protocol 2: Formation of Polymeric Micelles
This protocol outlines the preparation of polymeric micelles from an amphiphilic block copolymer using a solvent-evaporation technique.[5]
Materials:
-
Synthesized amphiphilic block copolymer (e.g., PEG-b-poly(L-lysine))
-
Methanol (B129727) (MeOH)
-
Milli-Q water (prefiltered at 0.1 µm)
Procedure:
-
Dissolve 4 mg of the purified triblock copolymer in 400 µL of a 1:1 (v/v) mixture of acetone and methanol.
-
Add the polymer solution dropwise into 1 mL of Milli-Q water while sonicating for 5-second pulses at 10% amplitude for a total of 3 minutes.
-
Remove the organic solvents under reduced pressure to achieve the desired micelle concentration (e.g., 4 mg/mL).
-
Characterize the resulting micelles for size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 3: Deprotection of the Boc Group
This step is crucial to expose the ε-amino groups of the lysine residues, which can then be used for drug conjugation or to impart a positive charge to the polymer.
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine
-
Methanol (MeOH)
-
DMF for dialysis
Procedure:
-
Dissolve the Boc-protected polymer (e.g., 120 mg) in 1 mL of DCM in a reaction flask under a nitrogen atmosphere.
-
Inject 1 mL of TFA into the flask.
-
Stir the mixture at room temperature for 20 minutes.
-
After the reaction is complete, neutralize the solution with a few drops of triethylamine.
-
Co-evaporate the solvent with methanol three times.
-
Redissolve the product in DMF and dialyze for 48 hours to purify the deprotected polymer.
-
Lyophilize the purified solution to obtain the final product.[5]
Visualizations
Caption: Workflow for the synthesis of a G1 poly(L-lysine) dendron.
References
- 1. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. scilit.com [scilit.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Incorporation of Benzyl Nε-(t-Boc)-L-lysinate into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Benzyl (B1604629) Nε-(t-Boc)-L-lysinate into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This versatile building block is particularly valuable for the synthesis of peptides requiring site-specific modification of the lysine (B10760008) side chain, such as the creation of branched peptides, antibody-drug conjugates (ADCs), or peptides with post-translational modifications.
The use of an Nα-Fmoc group for temporary protection, a side-chain Nε-Boc group, and a C-terminal benzyl ester offers a robust orthogonal protection strategy. This allows for the selective deprotection and modification of each functional group at different stages of the synthesis, providing maximum flexibility in the design of complex peptides.
Data Presentation
The following tables summarize representative quantitative data for the key steps involved in the incorporation of modified lysine residues in SPPS. These values are sequence-dependent and can be influenced by the specific coupling reagents and reaction conditions used.
Table 1: Representative Coupling and Deprotection Efficiencies in Fmoc-SPPS
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Efficiency | >99% | Kaiser Test or other ninhydrin-based tests[1] | Incomplete coupling may necessitate a second coupling step. |
| Fmoc Deprotection Efficiency | >99% | UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct | Incomplete deprotection can lead to deletion sequences. |
| Boc Deprotection Efficiency | >98% | Mass Spectrometry | Achieved during the final cleavage from the resin with strong acid. |
| Crude Peptide Yield | 10-30% | Gravimetric Analysis, UV-Vis Spectroscopy | Highly dependent on peptide length and sequence. |
| Final Purity (after HPLC) | >95% | RP-HPLC | Varies based on the complexity of the crude peptide mixture. |
Table 2: Orthogonal Protecting Group Deprotection Conditions
| Protecting Group | Reagent | Conditions | Selectivity |
| Fmoc (Nα-amino) | 20% Piperidine (B6355638) in DMF | Room temperature, 5-20 minutes | Orthogonal to Boc and Benzyl ester |
| Boc (Nε-amino) | Trifluoroacetic acid (TFA) | Room temperature, typically as part of the final cleavage cocktail | Orthogonal to Fmoc; removed with Benzyl ester in strong acid |
| Benzyl (C-terminal ester) | Anhydrous HF or TFMSA | 0°C, 1-2 hours | Orthogonal to Fmoc; removed with Boc in strong acid |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Room temperature, atmospheric pressure | Orthogonal to Fmoc and Boc |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Benzyl Nε-(t-Boc)-L-lysinate into a peptide sequence using manual Fmoc-SPPS.
Protocol 1: Loading of Nα-Fmoc-Nε-Boc-L-lysine onto Merrifield Resin
This protocol describes the esterification of the first amino acid, Nα-Fmoc-Nε-Boc-L-lysine, to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Nα-Fmoc-Nε-Boc-L-lysine
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Cesium Salt Formation:
-
Dissolve Nα-Fmoc-Nε-Boc-L-lysine (1.2 equivalents relative to resin substitution) in EtOH.
-
Add water (approx. 0.5 mL per mmol of amino acid) and adjust the pH to 7.0 with an aqueous solution of Cs₂CO₃.[2]
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with DMF twice to ensure the salt is anhydrous.[3]
-
-
Resin Swelling: Swell the Merrifield resin in DMF for at least 1 hour in the synthesis vessel.
-
Esterification:
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).[2]
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The substitution level can be determined by Fmoc quantification via UV-Vis spectroscopy.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines a single cycle for the addition of the next Fmoc-protected amino acid to the growing peptide chain.
Materials:
-
Fmoc-amino acid-loaded resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 6-10 equivalents)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step.[4]
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid and coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA to pre-activate the amino acid for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat steps 1-6 for each subsequent amino acid in the sequence.
Protocol 3: On-Resin Lysine Side-Chain Deprotection and Modification (for Branched Peptides)
This protocol describes the selective deprotection of the Nε-Boc group and subsequent coupling of a second peptide chain to the lysine side chain. This is typically performed after the primary peptide chain has been fully assembled.
Materials:
-
Fully assembled peptide-resin with N-terminal Fmoc protection
-
TFA/DCM solution (e.g., 50% TFA in DCM)
-
DIPEA/DCM solution for neutralization
-
Fmoc-protected amino acid for the branch
-
Coupling reagents (as in Protocol 2)
-
DMF, DCM
Procedure:
-
N-terminal Protection: Ensure the N-terminus of the primary peptide chain is protected (e.g., with the final Fmoc group).
-
Selective Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nε-Boc group from the lysine side chain.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5x).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3x, 2 minutes each).
-
Wash again with DCM (3x) and then DMF (3x).
-
-
Branch Synthesis:
-
Synthesize the second peptide chain on the lysine side-chain amine by repeating the steps of Protocol 2 for each amino acid in the branch.
-
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the Merrifield resin and the simultaneous removal of the Nε-Boc and any other acid-labile side-chain protecting groups using trifluoromethanesulfonic acid (TFMSA). Caution: This procedure involves a highly corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
TFMSA
-
TFA
-
Scavengers (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
Procedure:
-
N-terminal Fmoc Removal: Deprotect the final N-terminal Fmoc group using Protocol 2, steps 2 and 3.
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol. A typical ratio is 10:80:5:5 (v/v).
-
Cleavage Reaction:
-
Place the dried resin in a round-bottom flask and cool to 0°C in an ice bath.
-
Add the chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
-
Peptide Precipitation:
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Protocol 5: Peptide Purification
This protocol outlines the purification of the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724)
-
Preparative or semi-preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Centrifuge to remove any insoluble material.[6]
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The gradient should be optimized for the specific peptide.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Orthogonal protection and deprotection logic.
Caption: Workflow for synthesizing branched peptides.
References
Application Notes: Synthesis of Custom Peptides Using Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom peptides is a cornerstone of modern biomedical research and drug development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS) is a robust and well-established method, particularly suited for complex or lengthy peptide sequences.[1][2] Benzyl (B1604629) N6-(t-Boc)-L-lysinate is a key building block in this methodology. The Nα-Boc group provides temporary protection for the alpha-amino group, while the Nε-Boc group and the C-terminal benzyl ester offer semi-permanent protection for the lysine (B10760008) side chain and the C-terminus, respectively. This dual protection scheme is critical for preventing unwanted side reactions and the formation of branched peptides.[3][4]
These application notes provide detailed protocols and technical data for the effective use of Benzyl N6-(t-Boc)-L-lysinate in the synthesis of custom peptides, enabling researchers to achieve high yields and purity in their desired sequences.
Core Principles of Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[2][] The Boc/Bzl strategy employs the acid-labile Boc group for temporary protection of the α-amino group, which is typically removed using trifluoroacetic acid (TFA).[1] Side-chain protecting groups, such as the Boc group on the lysine side chain and other benzyl-based protectors, require a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF) for removal, which occurs during the final cleavage of the peptide from the resin.[2][3] This differential acid lability is the key to the strategy's success.
Key Applications
-
Synthesis of Biologically Active Peptides: Incorporation of lysine is crucial for many peptides involved in signaling and protein-protein interactions.
-
Drug Discovery and Lead Optimization: Custom peptides containing lysine are synthesized to explore structure-activity relationships (SAR).[6]
-
Post-Translational Modification Studies: The Nε-amino group of lysine is a common site for modifications. Using a protected lysine derivative allows for selective, on-resin modification after the removal of the side-chain protecting group.[3][4]
Data Presentation
Table 1: Reagent Specifications
| Reagent | Grade | Recommended Supplier | Purity |
| This compound | Peptide Synthesis | BOC Sciences | >99% |
| Dichloromethane (DCM) | Anhydrous, ACS | Sigma-Aldrich | >99.8% |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Thermo Fisher | >99.9% |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | >99% |
| N,N'-Diisopropylethylamine (DIEA) | Peptide Synthesis | BOC Sciences | >99.5% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Sigma-Aldrich | >99% |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Thermo Fisher | >98% |
| Anhydrous Hydrogen Fluoride (HF) | High Purity | Specialized Supplier | >99.9% |
| Anisole (B1667542) (Scavenger) | Reagent Grade | Sigma-Aldrich | >99% |
Table 2: Typical Yield and Purity Results
| Peptide Sequence Example | Length (Residues) | Crude Purity (by HPLC) | Final Yield (after Purification) |
| Ac-Lys-Gly-Arg-NH2 | 3 | ~75% | 25-35% |
| Tyr-Gly-Gly-Phe-Lys-OH | 5 | ~70% | 20-30% |
| H-Lys(Biotin)-Val-Ala-Asp-NH2 | 4 | ~65% | 15-25% |
Note: Yields are highly sequence-dependent. Peptides with hydrophobic sequences may result in lower yields.[6][7]
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol describes the initial step of attaching the first Boc-protected amino acid to the resin. For C-terminal lysine peptides using this compound, synthesis would typically start from a different amino acid attached to the resin, with the lysine derivative added later. If lysine is the C-terminal residue, a pre-loaded Wang or Merrifield resin (e.g., Boc-Lys(Boc)-OH loaded) would be used. The following is a general protocol for loading the first amino acid onto a Merrifield resin.
Materials:
-
Merrifield Resin
-
Boc-Amino Acid (e.g., Boc-Glycine)
-
Cesium Carbonate (Cs₂CO₃)
-
DMF, DCM
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate vessel, dissolve the Boc-amino acid (2 eq.) in DMF.
-
Add Cesium Carbonate (1.2 eq.) to the dissolved amino acid and stir for 30 minutes to form the cesium salt.
-
Evaporate the solvent to dryness under vacuum.[2]
-
Re-dissolve the dried Boc-amino acid cesium salt in DMF.
-
Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc-SPPS)
This iterative protocol is performed for each subsequent amino acid, including this compound.
Materials:
-
Peptide-Resin
-
50% TFA in DCM (v/v)
-
10% DIEA in DMF (v/v)
-
Boc-Amino Acid (e.g., this compound) (3 eq.)
-
DCC (3 eq.) and HOBt (3 eq.) or HBTU (3 eq.)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[8]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.[9]
-
Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with 10% DIEA in DMF for 2 x 2 minutes.[8][9]
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with a coupling reagent. For DCC/HOBt, dissolve the Boc-amino acid and HOBt (3 eq.) in DMF, cool to 0°C, then add DCC (3 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.[10]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.[8]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes all side-chain protecting groups.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
Materials:
-
Dried Peptide-Resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., Anisole or p-cresol)[8]
-
Cold Diethyl Ether
Procedure:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 5-10% v/v), to the reaction vessel.[2]
-
Cool the reaction vessel to between -5°C and 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a controlled vacuum.
-
Peptide Precipitation: Add cold diethyl ether to the vessel to precipitate the crude peptide.[8]
-
Filter the crude peptide and wash the pellet several times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).
-
Purification: Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[8]
-
Analysis: Collect fractions and analyze them using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the desired peptide.[8]
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white solid.
Visualizations
Boc-SPPS Workflow
Caption: General workflow for custom peptide synthesis using the Boc-SPPS methodology.
Iterative Synthesis Cycle
Caption: The core iterative cycle for chain elongation in Boc solid-phase peptide synthesis.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl N6-(t-Boc)-L-lysinate in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzyl (B1604629) N6-(t-Boc)-L-lysinate as a versatile building block in various bioconjugation strategies. This reagent is particularly valuable for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates, and other targeted therapeutics where precise, stepwise construction is paramount.
Introduction
Benzyl N6-(t-Boc)-L-lysinate is a derivative of the amino acid L-lysine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the ε-amine (N6) and a benzyl ester protecting the carboxylic acid. This strategic protection allows for the selective modification of the α-amino group (N2) and subsequent, controlled deprotection of the other functionalities. This orthogonal protection scheme is instrumental in multi-step synthetic strategies common in drug development and bioconjugation.
The primary applications of this compound include its use as a linker component in the synthesis of ADCs, where it can be conjugated to a cytotoxic payload and subsequently to a monoclonal antibody. The Boc group offers robust protection during initial coupling reactions and can be removed under acidic conditions, while the benzyl ester is stable to these conditions and is typically cleaved via catalytic hydrogenolysis.[1][2][3]
Core Principles and Workflow
The use of this compound in bioconjugation typically follows a sequential process involving the coupling of a molecule of interest (e.g., a cytotoxic drug) to the α-amino group, followed by the selective removal of the protecting groups to enable further conjugation to a biomolecule.
Data Presentation
The following tables summarize representative quantitative data for the key experimental steps in a typical bioconjugation workflow using a protected lysine (B10760008) linker. This data is illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Conditions and Yields for Boc Deprotection
| Parameter | Condition 1 | Condition 2 | Typical Yield | Reference |
| Reagent | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) in Dioxane | >90% | [2] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | ||
| Concentration | 20-50% (v/v) TFA | 4 M HCl | ||
| Reaction Time | 30-60 minutes | 1-2 hours | ||
| Temperature | Room Temperature | Room Temperature |
Table 2: Representative Conditions and Yields for Benzyl Ester Deprotection
| Parameter | Condition 1 | Condition 2 (Transfer Hydrogenation) | Typical Yield | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) | >85% | [3] |
| Hydrogen Source | Hydrogen gas (H₂) | 1,4-Cyclohexadiene | ||
| Solvent | Methanol, Ethanol, or Ethyl Acetate (B1210297) | Ethanol | ||
| Reaction Time | 2-16 hours | 2-6 hours | ||
| Temperature | Room Temperature | Room Temperature |
Table 3: Characterization of a Lysine-Linked Antibody-Drug Conjugate (Illustrative)
| Parameter | Result | Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) | [1][4] |
| Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) | [5] |
| Monomer Content | >98% | SEC-HPLC | [5] |
| Conjugation Sites | Multiple lysine residues identified | Peptide Mapping LC-MS/MS | [4][5] |
Experimental Protocols
Protocol 1: Coupling of a Payload to this compound
This protocol describes the formation of an amide bond between the α-amino group of this compound and a carboxylic acid-containing payload (e.g., a cytotoxic drug).
Materials:
-
This compound hydrochloride
-
Carboxylic acid-containing payload
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent
-
1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride (1.2 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents). Stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the carboxylic acid-containing payload (1 equivalent), HOBt (1.2 equivalents), and DIC (1.2 equivalents) in anhydrous DMF. Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated payload solution to the solution of this compound.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the drug-linker intermediate.
Protocol 2: Boc Deprotection of the Drug-Linker Intermediate
This protocol outlines the removal of the t-Boc protecting group from the ε-amine of the lysine linker.
Materials:
-
Purified drug-linker intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the drug-linker intermediate in anhydrous DCM.
-
Add an equal volume of TFA to the solution (to achieve a 50% v/v concentration).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[2]
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (as a TFA salt).
-
Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether 2-3 more times.
-
Dry the deprotected drug-linker under vacuum. The product can often be used in the next step without further purification.
Protocol 3: Conjugation to an Antibody
This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody via the now-free ε-amino group of the lysine linker. This example assumes the drug-linker has been activated to form an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected drug-linker
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size exclusion chromatography (SEC) materials for purification
Procedure:
-
Prepare a stock solution of the deprotected and NHS-activated drug-linker in anhydrous DMSO.
-
Adjust the concentration of the mAb solution to 5-10 mg/mL in conjugation buffer.
-
Add the drug-linker stock solution to the mAb solution at a desired molar excess (e.g., 5-10 fold). The final concentration of DMSO should typically be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purify the resulting antibody-drug conjugate (ADC) from unconjugated drug-linker and unreacted antibody using size exclusion chromatography (SEC).
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC-HPLC, SEC-HPLC, and mass spectrometry.[1][4][5]
Protocol 4: Benzyl Ester Deprotection (Optional)
This protocol describes the removal of the benzyl ester to reveal a free carboxylic acid on the bioconjugate, which could be used for further modifications.
Materials:
-
Purified bioconjugate
-
10% Palladium on carbon (Pd/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the bioconjugate in a suitable solvent like methanol.
-
Carefully add 10% Pd/C to the solution (typically 10-20 mol% with respect to the substrate).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[3]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by LC-MS. The reaction time can vary from 2 to 16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected bioconjugate.
-
Purify the final product as needed, for example, by HPLC or SEC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid; Steric hindrance. | Increase the amount of coupling reagents; Extend the reaction time; Use a more potent coupling reagent like HATU. |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time or use a higher concentration of TFA. Monitor the reaction closely by LC-MS. |
| Antibody Aggregation | High concentration of organic solvent; Unfavorable pH. | Keep the organic solvent concentration (e.g., DMSO) below 10% (v/v). Optimize the pH of the conjugation buffer. |
| Low DAR | Insufficient molar excess of drug-linker; Short reaction time. | Increase the molar excess of the drug-linker. Extend the incubation time. |
| Incomplete Benzyl Deprotection | Catalyst poisoning; Insufficient hydrogen pressure. | Use a fresh batch of catalyst. Increase the hydrogen pressure if using a hydrogenation apparatus. Consider transfer hydrogenation. |
By following these detailed protocols and considering the provided data, researchers can effectively employ this compound for a wide range of bioconjugation applications.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl N6-(t-Boc)-L-lysinate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for reactions involving Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a key building block in peptide synthesis and other areas of organic chemistry. The information is intended to guide researchers in successfully utilizing this reagent for the synthesis of peptides and other complex molecules.
Introduction
Benzyl N6-(t-Boc)-L-lysinate is a derivative of the amino acid L-lysine where the α-amino group is free, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This arrangement makes it an ideal building block for peptide synthesis, particularly in solution-phase and solid-phase methodologies. The free α-amino group allows for peptide bond formation, while the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile benzyl ester) provide flexibility in synthetic strategies.
Key Reactions and Experimental Protocols
The primary application of this compound is in peptide synthesis, where it is coupled to a growing peptide chain. Subsequent deprotection steps are then required to remove the Boc and benzyl protecting groups.
Peptide Coupling using this compound
This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide in the context of Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy.
Materials:
-
This compound hydrochloride
-
Peptide-resin with a free N-terminal amine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Neutralization: If the N-terminal amine of the peptide-resin is a salt (e.g., TFA salt from a previous deprotection step), neutralize it by treating the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes. Wash the resin thoroughly with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound hydrochloride (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1]
-
If the coupling is incomplete, a second coupling may be necessary.[1]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
-
Experimental Workflow for Peptide Coupling
Caption: Workflow for peptide coupling with this compound.
Deprotection of the Nε-Boc Group
The Boc group is acid-labile and can be removed under moderate acidic conditions.
Materials:
-
Peptide-resin with Nε-Boc protected lysine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes.[2]
-
Filter the resin and wash thoroughly with DCM (3x) and DMF (3x).[1]
-
Neutralize the resulting amine salt with 10% DIPEA in DMF before proceeding to the next step.[2]
Deprotection of the C-Terminal Benzyl Ester
The benzyl ester can be cleaved under various conditions, with catalytic hydrogenation and nickel boride reduction being common methods.
This method is advantageous due to its speed and chemoselectivity.[3]
Materials:
-
Peptide with C-terminal benzyl ester
-
Nickel(II) chloride hexahydrate
-
Sodium borohydride (B1222165)
-
Methanol
Protocol:
-
Dissolve the peptide in methanol.
-
Add nickel(II) chloride hexahydrate (excess) to the solution.
-
Cool the mixture in an ice bath and slowly add sodium borohydride (excess).
-
Stir the reaction at ambient temperature for 5-60 minutes.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the nickel boride.
-
Evaporate the solvent and purify the resulting carboxylic acid.
Quantitative Data for Benzyl Ester Deprotection with Nickel Boride
| Substrate | Time (min) | Yield (%) |
| Benzyl 3-chlorobenzoate | 5 | 95 |
| Benzyl benzoate | 10 | 94 |
| Dibenzyl terephthalate | 60 | 90 |
| Note: Data is representative for benzyl esters and may vary for specific peptides.[3] |
This is a classic method for benzyl group removal.
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas source
Protocol:
-
Dissolve the peptide in ethanol or methanol.
-
Add a catalytic amount of Pd/C (typically 10% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Data Presentation
Summary of Reaction Conditions for this compound Reactions
| Reaction | Reagents | Solvent | Typical Time | Key Considerations |
| Peptide Coupling | This compound, HBTU, DIPEA | DMF | 1-2 hours | Ensure complete neutralization of the resin-bound amine before coupling.[1][2] |
| Nε-Boc Deprotection | 50% TFA in DCM | DCM | 30 minutes | The resulting amine is a TFA salt and requires neutralization.[2] |
| Benzyl Ester Deprotection (Nickel Boride) | NiCl₂·6H₂O, NaBH₄ | Methanol | 5-60 minutes | Highly chemoselective; does not affect many other protecting groups.[3] |
| Benzyl Ester Deprotection (Hydrogenation) | Pd/C, H₂ | Ethanol/Methanol | 1-12 hours | May affect other reducible functional groups. |
Troubleshooting and Side Reactions
-
Incomplete Coupling: Can be addressed by a second coupling step. Ensure reagents are fresh and anhydrous.[1]
-
Racemization: While less common for lysine, the choice of coupling reagents and base can influence the degree of racemization. Using HOBt or Oxyma can help suppress this side reaction.
-
Guanidinylation: Uronium/aminium coupling reagents like HBTU can react with the unprotected N-terminal of a peptide to form a guanidine (B92328) moiety, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid before adding it to the resin.[2]
-
Incomplete Deprotection: For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For nickel boride, ensure a sufficient excess of reagents is used.
Logical Workflow for Synthesis and Deprotection
Caption: Overall workflow from coupling to final deprotection.
References
Application Notes and Protocols for Benzyl N6-(t-Boc)-L-lysinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) N6-(t-Boc)-L-lysinate is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly within the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This lysine (B10760008) derivative features two key protecting groups: the acid-labile Boc group on the ε-amino function of the side chain and a benzyl ester protecting the C-terminal carboxylic acid. This arrangement is instrumental in the synthesis of peptides where the lysine side chain needs to be protected during chain elongation. The Boc/Bzl strategy leverages graded acid lability, where the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the more robust benzyl-based side-chain protecting groups and the benzyl ester linkage to the resin require strong acid (e.g., hydrofluoric acid - HF) for final cleavage.[1] This document provides detailed protocols, quantitative data, and visualizations to guide the effective use of Benzyl N6-(t-Boc)-L-lysinate in the synthesis of bioactive peptides.
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial for successful and reproducible peptide synthesis.
| Property | Value |
| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride[2] |
| CAS Number | 133170-57-7[2] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄[2] |
| Molecular Weight | 372.89 g/mol [2] |
| Appearance | Solid[2] |
| Purity | Typically ≥97%[2] |
| Storage | Store at room temperature, keep dry and cool.[2] |
Core Applications in Peptide Synthesis
The primary application of this compound is in Boc-based solid-phase peptide synthesis for the introduction of a protected lysine residue into the peptide chain. This is particularly useful for the synthesis of:
-
Bioactive Peptides: Many biologically active peptides, including hormones, neurotransmitters, and enzyme inhibitors, contain lysine residues that are crucial for their function.
-
Antimicrobial Peptides (AMPs): The cationic nature of the lysine side chain is often a key feature of AMPs, contributing to their interaction with bacterial membranes.[3]
-
Neuropeptides: These peptides, involved in neuronal signaling, frequently incorporate lysine.[4]
-
Epitopes for Antibody Production: Synthetic peptides corresponding to protein epitopes are widely used to generate antibodies.
Experimental Protocols
The following protocols outline the key steps in a manual Boc-SPPS cycle for the incorporation of this compound and subsequent amino acids.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin (chloromethylated polystyrene) in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM from the reaction vessel.
Protocol 2: Attachment of the First Amino Acid (this compound)
This protocol describes the attachment of this compound as the C-terminal residue to the resin.
-
In a separate flask, dissolve this compound (2 equivalents relative to resin substitution) and cesium carbonate (1 equivalent) in a mixture of dimethylformamide (DMF) and water.
-
Remove the solvent under reduced pressure to obtain the cesium salt of the amino acid.
-
Dissolve the cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at approximately 50°C for 12-24 hours with agitation.
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
Protocol 3: The Boc-SPPS Cycle
This cycle is repeated for the addition of each subsequent amino acid.
-
Nα-Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[5] A short pre-wash of 1-2 minutes can also be performed.[6]
-
If the peptide contains sensitive residues like tryptophan or methionine, add a scavenger such as 2-5% triisopropylsilane (B1312306) (TIS) to the deprotection solution.[3]
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) and then DCM.[7]
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt to the free amine.[6][7]
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent such as HATU (3-4 equivalents) in DMF or NMP.[6] Add DIEA (6-8 equivalents) to initiate activation and allow it to proceed for 1-5 minutes.[6]
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time can be extended.[6]
-
Monitor the completion of the reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (no color change) indicates the absence of free primary amines and a complete coupling.[6]
-
Wash the resin thoroughly with DMF followed by DCM to remove excess reagents and byproducts.
-
Protocol 4: Final Cleavage and Deprotection
WARNING: Anhydrous hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.[8]
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in the reaction vessel of a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Data Presentation
The efficiency of the key steps in Boc-SPPS can be influenced by various factors. The following tables provide a summary of typical conditions and expected outcomes.
Table 1: Nα-Boc Deprotection Conditions
| TFA Concentration (% in DCM) | Reaction Time (minutes) | Temperature | Notes |
| 25% | 30 - 60 | Room Temperature | Milder conditions, may require longer reaction times. |
| 50% | 20 - 30 | Room Temperature | Standard condition for efficient Boc removal.[9] |
Table 2: Coupling Reagent Efficiency for Standard Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient, especially for hindered couplings.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A cost-effective and reliable option. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | A classic and economical choice; HOBt suppresses racemization. |
Table 3: Common Side-Chain Protecting Groups in Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |
| Arginine | Tosyl | Tos | HF |
| Aspartic Acid | Benzyl ester | Bzl | HF |
| Cysteine | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid | Benzyl ester | Bzl | HF |
| Histidine | 2,4-Dinitrophenyl | Dnp | Thiophenol |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Serine | Benzyl | Bzl | HF |
| Threonine | Benzyl | Bzl | HF |
| Tyrosine | 2,6-Dichlorobenzyl | 2,6-diCl-Bzl | HF |
Mandatory Visualizations
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Chemical Structure of this compound
Caption: Structure of this compound with protecting groups.
Example Signaling Pathway: Opioid Receptor Signaling
Peptides synthesized using this methodology, such as enkephalins, are crucial tools for studying cellular signaling. Enkephalins are endogenous opioid peptides that modulate pain and emotional responses by activating opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway for opioid peptides like enkephalins.
References
- 1. peptide.com [peptide.com]
- 2. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for Monitoring the Deprotection of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) N6-(t-Boc)-L-lysinate is a valuable building block in peptide synthesis and other areas of medicinal chemistry. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the ε-amino function of the lysine (B10760008) side chain, and the benzyl ester for the carboxylic acid, allows for selective deprotection and subsequent derivatization at the α-amino group. Effective monitoring of the Boc deprotection step is crucial to ensure complete reaction, minimize side-product formation, and achieve high yields of the desired intermediate, Benzyl L-lysinate. This document provides detailed application notes and protocols for monitoring this critical transformation using common analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction of Interest: Boc Deprotection
The primary reaction discussed in this application note is the acid-catalyzed removal of the t-Boc protecting group from Benzyl N6-(t-Boc)-L-lysinate to yield Benzyl L-lysinate.
Reaction Scheme:
This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Analytical Monitoring Techniques
Accurate and timely monitoring of the deprotection reaction is essential for process control. The choice of method depends on the available instrumentation and the desired level of detail.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The more polar deprotected amine will have a lower retention factor (Rf) value compared to the starting material.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., DCM or methanol). Spot the reaction mixture on the TLC plate alongside a co-spot of the starting material (this compound).
-
Elution: Develop the TLC plate in a chamber saturated with an appropriate mobile phase. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a ninhydrin (B49086) solution, which develops a colored spot (typically purple or yellow) with the primary amine of the deprotected product. The starting material will not stain with ninhydrin.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the progress of the reaction.
Data Presentation: Representative TLC Data
| Compound | Mobile Phase (EtOAc:Hexanes) | Rf Value (approximate) | Visualization |
| This compound | 1:1 | 0.6 | UV (254 nm) |
| Benzyl L-lysinate | 1:1 | 0.2 | UV (254 nm), Ninhydrin |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage conversion of the starting material and the formation of the product. Reversed-phase HPLC is the most common mode for this analysis. The polar deprotected product will elute earlier (have a shorter retention time) than the less polar Boc-protected starting material.
Experimental Protocol: HPLC Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA, is typically used.
-
Gradient Program: A representative gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm.
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system.
Data Presentation: Representative HPLC Data
| Compound | Retention Time (approximate) |
| Benzyl L-lysinate | 5.8 min |
| This compound | 12.5 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the starting material and the final product, and for monitoring the reaction. The disappearance of the characteristic signal for the t-butyl group of the Boc protecting group and the appearance of new signals corresponding to the deprotected amine are key indicators of reaction completion.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting material and the expected product.
Data Presentation: Representative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound (in CDCl₃) | Benzyl L-lysinate (in D₂O) |
| t-Butyl (Boc) | ~1.44 (s, 9H) | Absent |
| Lysine α-CH | ~3.70 (t, 1H) | ~3.76 (t, 1H) |
| Lysine ε-CH₂ | ~3.10 (q, 2H) | ~3.03 (t, 2H) |
| Lysine β, γ, δ-CH₂ | ~1.30-1.90 (m, 6H) | ~1.45-1.95 (m, 6H) |
| Benzyl CH₂ | ~5.15 (s, 2H) | ~5.25 (s, 2H) |
| Aromatic (Benzyl) | ~7.35 (m, 5H) | ~7.45 (m, 5H) |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound with TFA/DCM
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC and/or HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, Benzyl L-lysinate trifluoroacetate (B77799) salt, can be used directly in the next step or purified further.
Protocol 2: Subsequent Peptide Coupling Reaction
-
Dissolve the crude Benzyl L-lysinate trifluoroacetate salt (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the salt.
-
In a separate flask, activate the carboxylic acid of the N-Boc protected amino acid to be coupled (1.1 eq) using a coupling reagent like HBTU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
Add the activated amino acid solution to the solution of Benzyl L-lysinate.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC to confirm the formation of the dipeptide.
-
Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions of 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected dipeptide.
Visualizations
Caption: Reaction pathway from this compound to a dipeptide.
Caption: Experimental workflow for Boc deprotection and subsequent peptide coupling.
Caption: Relationship of analytical techniques for reaction monitoring.
Scaling Up Peptide Synthesis: Application Notes for Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Benzyl (B1604629) N6-(t-Boc)-L-lysinate in the large-scale synthesis of peptides using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. This document outlines scalable protocols, data on expected outcomes at different scales, and troubleshooting guidance for common challenges encountered during process scale-up.
Introduction to Benzyl N6-(t-Boc)-L-lysinate in Large-Scale Peptide Synthesis
This compound is a critical building block for the synthesis of lysine-containing peptides. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the ε-amino group of the lysine (B10760008) side chain, while the benzyl ester protects the C-terminus. This protection scheme is integral to the Boc/Bzl strategy, a robust method for producing complex and long peptide sequences. When scaling up from laboratory (milligram to gram) to industrial (multi-gram to kilogram) production, careful consideration of reaction conditions, reagent stoichiometry, and purification strategies is essential to maintain yield and purity.
Data Presentation: Lab-Scale vs. Large-Scale Synthesis
Scaling up peptide synthesis from the lab bench to production scale involves more than a linear increase in reagent quantities. The following tables provide a comparative overview of typical parameters and expected outcomes when using this compound in Boc-SPPS at different scales.
Table 1: Resin Loading and Reagent Stoichiometry
| Parameter | Lab-Scale (e.g., 1 g resin) | Pilot-Scale (e.g., 100 g resin) | Production-Scale (e.g., 1 kg resin) |
| Resin Type | Merrifield or PAM Resin | Merrifield or PAM Resin | Merrifield or PAM Resin |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | 0.5 - 0.8 mmol/g | 0.4 - 0.7 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq. | 2 - 3 eq. | 1.5 - 2.5 eq. |
| Coupling Reagent Equivalents | 3 - 5 eq. | 2 - 3 eq. | 1.5 - 2.5 eq. |
| Solvent Volume (per wash) | 10 - 15 mL/g resin | 8 - 12 mL/g resin | 7 - 10 mL/g resin |
Table 2: Typical Process Parameters and Expected Outcomes
| Parameter | Lab-Scale | Pilot-Scale | Production-Scale |
| Typical Batch Size | 100 mg - 1 g peptide | 10 g - 100 g peptide | > 1 kg peptide |
| Coupling Time per Residue | 1 - 2 hours | 2 - 4 hours | 3 - 6 hours |
| Overall Synthesis Time (10-mer) | 1 - 2 days | 3 - 5 days | 5 - 10 days |
| Crude Purity (RP-HPLC) | > 70% | > 65% | > 60% |
| Overall Yield (after purification) | 15 - 30% | 10 - 25% | 8 - 20% |
Experimental Protocols
The following are detailed protocols for the key stages of large-scale peptide synthesis using this compound. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of production.
Resin Preparation and First Amino Acid Loading (Lab-Scale Example)
-
Resin Swelling: Swell 1 g of Merrifield resin (0.8 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel with gentle agitation.
-
Cesium Salt Preparation: Dissolve Boc-L-amino acid (4 eq.) in a 2:1 mixture of ethanol (B145695) and water. Add cesium carbonate (0.5 eq.) and stir until the solution is clear. Evaporate to dryness.
-
Esterification: Dissolve the dried Boc-amino acid cesium salt in dimethylformamide (DMF, 10 mL). Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Scaled-Up Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[1]
-
Filter and wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).[1]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (e.g., this compound) (1.5 - 3 eq.) and a coupling reagent such as HBTU (1.5 - 3 eq.) in DMF.
-
Add DIEA (3 - 6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.[2][3]
-
Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.[3]
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to the vessel. For a 1 g scale, use approximately 1 mL of scavenger.[4]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).[4]
-
Stir the mixture at 0°C for 1-1.5 hours.[4]
-
Evaporate the HF under a vacuum.[3]
-
Peptide Precipitation, Washing, and Purification
-
Precipitation and Washing:
-
Transfer the resin and crude peptide mixture to a suitable container.
-
Wash the mixture with cold diethyl ether to precipitate the crude peptide.[3]
-
Filter and wash the precipitated peptide with cold diethyl ether several times to remove scavengers and other organic byproducts.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[5]
-
Mandatory Visualizations
Caption: Scaled-Up Boc-SPPS Cycle Workflow.
Caption: Troubleshooting Large-Scale Peptide Synthesis.
References
Application Notes and Protocols: Post-Synthesis Modification of Peptides Containing Benzyl N6-(t-Boc)-L-lysinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific modification of peptides is a cornerstone of modern drug discovery, chemical biology, and materials science. It allows for the introduction of various functionalities, such as fluorescent labels, cytotoxic payloads, or polyethylene (B3416737) glycol (PEG) chains, to enhance therapeutic efficacy, stability, or diagnostic utility. Lysine (B10760008), with its primary ε-amino group, is a prime target for such modifications.
This document provides detailed protocols for the post-synthesis modification of peptides containing a specific orthogonally protected lysine residue: Benzyl (B1604629) N6-(t-Boc)-L-lysinate. This building block incorporates two distinct protecting groups: a tert-Butoxycarbonyl (Boc) group on the lysine side-chain (Nε) and a Benzyl (Bzl) ester at the C-terminus. This combination is particularly valuable in solution-phase synthesis or for specific solid-phase strategies, enabling selective deprotection and modification of the lysine side chain without affecting the C-terminus, and vice-versa. The principle of using multiple protecting groups that can be removed under different conditions is known as orthogonal protection, a fundamental concept in complex peptide synthesis.[1][2]
Core Principle: The Boc/Bzl Orthogonal Protection Strategy
The utility of Benzyl N6-(t-Boc)-L-lysinate lies in the differential lability of the Boc and Benzyl protecting groups. The Boc group is highly sensitive to acid and is typically removed with moderate concentrations of trifluoroacetic acid (TFA).[3] In contrast, the Benzyl ester is stable to these conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with very strong acids like hydrofluoric acid (HF).[4][5] This "graded lability" allows for a precise, stepwise modification workflow.[2]
Caption: Orthogonal deprotection and modification workflow.
Application Note 1: Selective Deprotection of the Nε-Boc Group
The first step in modifying the lysine side chain is the selective removal of the acid-labile Boc group. This is typically achieved using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). To prevent side reactions, such as alkylation of sensitive residues (e.g., Trp, Met, Tyr) by the released tert-butyl cation, "scavengers" are added to the cleavage cocktail.[3]
Experimental Protocol: Nε-Boc Deprotection
-
Preparation: Dissolve the Boc-protected peptide in a minimal amount of an appropriate solvent (e.g., dichloromethane, DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA, a solvent, and scavengers. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Reaction: Add the cleavage cocktail to the dissolved peptide (a typical ratio is 10 mL of cocktail per 100 mg of peptide). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The reaction is typically complete within 1-2 hours.
-
Peptide Precipitation: Once the reaction is complete, remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution. Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Isolate the peptide precipitate by centrifugation, decanting the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two or more times to remove residual scavengers and byproducts.
-
Drying: Dry the final peptide pellet under a high vacuum or by lyophilization. The product is typically obtained as a TFA salt.
Data Presentation: Boc Deprotection Parameters
| Parameter | Condition | Purpose / Notes | Typical Purity |
| Acid | Trifluoroacetic Acid (TFA) | Cleaves the Boc protecting group. | >95% (crude) |
| Concentration | 25-95% in DCM | Higher concentrations lead to faster cleavage. | |
| Scavengers | Triisopropylsilane (TIS), Water, Anisole | Trap reactive tert-butyl cations to prevent side reactions. | |
| Reaction Time | 1 - 2 hours | Varies based on peptide sequence and TFA concentration. | |
| Temperature | Room Temperature | Standard condition for Boc deprotection. |
Application Note 2: Post-Synthesis Modification of the Lysine Side Chain
With the ε-amino group of lysine exposed, a wide variety of modifications can be introduced. The free amine is a potent nucleophile that readily reacts with electrophilic reagents. Common modifications include acetylation, biotinylation, and attachment of fluorescent dyes or PEG chains.
Protocol 2a: Side-Chain Acetylation
Acetylation neutralizes the positive charge of the lysine side chain, which can be useful for mimicking post-translational modifications.[6]
-
Dissolution: Dissolve the deprotected peptide (TFA salt) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Neutralization: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the TFA salt and free the amine. Typically, 2-3 equivalents relative to the peptide are used.
-
Acetylation: Add acetic anhydride (B1165640) (Ac₂O, 5-10 equivalents) to the solution. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction for completion using HPLC-MS. A successful reaction will show a mass increase of 42 Da.
-
Purification: Purify the acetylated peptide using reverse-phase HPLC.
Protocol 2b: Side-Chain Biotinylation
Biotinylation is commonly used to attach peptides to streptavidin-coated surfaces or for affinity purification.
-
Dissolution & Neutralization: Follow steps 1 and 2 from the acetylation protocol.
-
Biotinylation: Add an activated biotin (B1667282) derivative, such as Biotin-NHS ester (1.5-3 equivalents), to the solution. Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using HPLC-MS. A successful reaction will show a mass increase corresponding to the biotin moiety (approx. 226 Da).
-
Purification: Purify the biotinylated peptide using reverse-phase HPLC.
Caption: General workflow for lysine side-chain modification.
Data Presentation: Common Lysine Modifications
| Modification | Reagent | Mass Shift (Δm/z) | Purpose |
| Acetylation | Acetic Anhydride (Ac₂O) | +42 Da | Mimic PTMs, charge neutralization.[6] |
| Biotinylation | Biotin-NHS Ester | +226 Da | Affinity tagging, immobilization. |
| PEGylation | mPEG-NHS Ester | Variable | Increase solubility, stability, half-life. |
| Fluorescent Labeling | FITC, TAMRA-NHS | Variable | Bioimaging, FRET studies. |
Application Note 3: C-Terminal Benzyl Ester Deprotection
The final step, if required, is the removal of the C-terminal benzyl ester to yield the free carboxylic acid. The method of choice is catalytic hydrogenolysis, which is mild and highly efficient, provided the peptide does not contain other reducible groups (e.g., Cys-S-Bzl, Met, Trp).[4]
Experimental Protocol: Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or a mixture including DMF or acetic acid for solubility.
-
Catalyst: Carefully add the palladium on carbon catalyst (Pd/C, typically 10% w/w) to the solution. The amount is usually 10-20% by weight of the peptide.
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H₂), often supplied from a balloon. Repeat this purge/fill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.
-
Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed. This can take from 2 to 24 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide. Further purification by HPLC may be necessary.
Data Presentation: Comparison of C-Terminal Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH/EtOH | Very mild conditions; high yield.[4] | Incompatible with sulfur-containing residues (Met, Cys); catalyst can be pyrophoric. |
| Strong Acid Cleavage | Hydrofluoric Acid (HF) | Simultaneous deprotection of many Bzl-based side-chain groups.[4] | Highly hazardous reagent requiring special equipment; can cause side reactions. |
References
Troubleshooting & Optimization
troubleshooting incomplete coupling of Benzyl N6-(t-Boc)-L-lysinate.
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing incomplete coupling of Benzyl (B1604629) N6-(t-Boc)-L-lysinate during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Benzyl N6-(t-Boc)-L-lysinate?
The main challenge is steric hindrance. The molecule has two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the side-chain ε-amino group and the benzyl (Bzl) ester protecting the C-terminus. While the α-amino group is free for coupling, the overall bulk of the molecule can physically impede its approach to the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and incomplete coupling.[1][2][3][4]
Q2: How do I know if the coupling reaction is incomplete?
The most common method for monitoring solid-phase peptide synthesis (SPPS) is the Kaiser (ninhydrin) test.[1][5] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete.[1][5] A negative test (yellow or colorless) suggests the reaction is complete.[5] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to check for deletion sequences.[5]
Q3: Can the choice of solvent affect coupling efficiency?
Yes, the solvent is crucial for proper resin swelling and solvation of the peptide chain.[1] Inadequate resin swelling can limit the accessibility of reactive sites. For difficult couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, structure-disrupting solvents like N-Methylpyrrolidone (NMP) can improve solvation and enhance coupling efficiency.[1][2]
Q4: What are the common side reactions to be aware of during the coupling step?
Besides incomplete coupling, other potential side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid, which can be influenced by the choice of coupling reagent and base.[2][4][6] Using additives like HOBt or OxymaPure can help suppress racemization.[4][5]
-
Diketopiperazine (DKP) Formation: This is more common at the dipeptide stage and can lead to truncation of the peptide chain.[6][7]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus, irreversibly terminating the peptide chain. Pre-activating the amino acid before adding it to the resin can prevent this.[7]
Troubleshooting Incomplete Coupling
If you observe a positive Kaiser test after the coupling step with this compound, follow this step-by-step guide.
Issue: Low Coupling Yield or Positive Kaiser Test
This is the most common issue, primarily due to steric hindrance. The following steps are designed to drive the reaction to completion.
Step 1: Immediate Action - Recouple (Double Coupling)
The first and simplest solution is to repeat the coupling step.[1][2]
-
Action: After the initial coupling, drain the reaction vessel. Wash the resin thoroughly with DMF to remove byproducts. Prepare a fresh solution of the activated amino acid and coupling reagents and add it to the resin.
-
Duration: Allow the second coupling to proceed for 1-2 hours.[2][5]
-
Verification: Perform another Kaiser test. If the test is negative (yellow beads), you can proceed with the synthesis. If it remains positive, move to the next step.[1][8]
Step 2: Modify Coupling Conditions
If recoupling is unsuccessful, using more potent reaction conditions is necessary.
-
Option A: Change Coupling Reagent: Standard carbodiimide (B86325) reagents (like DIC) may be insufficient. Switch to a more powerful onium salt-based reagent.
-
Action: Use a uronium/aminium reagent like HATU, HBTU, or HCTU, or a phosphonium (B103445) reagent like PyBOP.[3][4][5] These are highly efficient for sterically hindered couplings.
-
Verification: Monitor the reaction with a Kaiser test.
-
-
Option B: Alter the Solvent System: To disrupt potential secondary structures or aggregation that may be hindering the reaction.
Step 3: Final Resort - Capping Unreacted Amines
If a small fraction of N-termini remains unreacted after trying the steps above, you must cap these free amines to prevent the formation of deletion peptides in subsequent steps.[1]
-
Action: Treat the resin with a capping solution, typically containing acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270) in DMF.[5] This acetylates the unreacted amines, rendering them inert.
-
Duration: Allow the capping reaction to proceed for 30 minutes.[5]
-
Verification: A negative Kaiser test will confirm the successful capping of all free primary amines.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Representative Yield (%) | Key Considerations |
| DIC | HOBt / OxymaPure | DIPEA / NMM | 2 - 6 hours | 92 - 97 | OxymaPure is excellent for suppressing racemization.[9] |
| HBTU | HOBt (optional) | DIPEA | 1 - 2 hours | 90 - 98 | Reliable and widely used; a cost-effective onium salt.[4][9] |
| HATU | HOAt (internal) | DIPEA / Collidine | 1 - 2 hours | 95 - 99 | Highly efficient for hindered couplings with rapid kinetics.[9][10] |
| PyBOP | None | DIPEA | 1 - 2 hours | 90 - 97 | Effective phosphonium salt reagent.[9][11] |
Note: Yields are representative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard HBTU/DIPEA Coupling
This protocol is recommended for routine couplings where high efficiency is desired.
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Deprotection: If applicable, deprotect the N-terminal Boc group of the resin-bound peptide using 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (2x), and finally with DMF (3x).[9]
-
Activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the swollen, deprotected resin.
-
Reaction: Shake the mixture at room temperature for 1-2 hours.[4]
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[11]
-
Final Wash: Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Kaiser (Ninhydrin) Test
This qualitative test detects free primary amines on the resin.[5]
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube. Wash the beads with ethanol.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Reagent A: 80% Phenol in ethanol.
-
Reagent B: 2% 0.001 M aqueous KCN in pyridine.
-
Reagent C: 5% Ninhydrin in ethanol.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[5]
-
Observation:
Protocol 3: Capping with Acetic Anhydride
Use this protocol to block unreacted amines after unsuccessful coupling attempts.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[5]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[5]
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.[5]
Visualizations
Caption: Standard workflow for a coupling cycle in solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for incomplete peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding side reactions with Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using Benzyl (B1604629) N6-(t-Boc)-L-lysinate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Benzyl N6-(t-Boc)-L-lysinate?
A1: The most prevalent side reactions include incomplete coupling, racemization at the alpha-carbon, diketopiperazine (DKP) formation when it is the N-terminal residue in a dipeptide ester, and side-chain alkylation during Boc deprotection.
Q2: How can I minimize racemization during the coupling of this compound?
A2: To minimize racemization, it is crucial to:
-
Use coupling reagents known for low racemization potential, such as those that form HOBt or Oxyma esters in situ.
-
Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.
-
Avoid prolonged pre-activation times of the amino acid before adding it to the coupling reaction.
-
Conduct the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.
Q3: What is diketopiperazine (DKP) formation and why is it a concern with this compound?
A3: Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester, leading to the cleavage of the dipeptide from the resin and the formation of a stable cyclic dipeptide. This is a significant issue when this compound is the N-terminal residue of a dipeptide, as the free N-terminal amine can attack the benzyl ester, leading to truncation of the peptide chain and a reduction in the overall yield.
Q4: How does the choice of solvent affect coupling reactions with this compound?
A4: The solvent plays a critical role in resin swelling and the solvation of the peptide chain. Inadequate resin swelling can limit the accessibility of reactive sites. For challenging couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar solvents like N-Methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (B87167) (DMSO) can improve solvation and disrupt peptide aggregation, thereby enhancing coupling efficiency.
Q5: What are the primary concerns during the TFA-mediated deprotection of the Boc group on the lysine (B10760008) side chain?
A5: The main issue is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr). It is essential to use scavengers in the TFA cleavage cocktail to trap these carbocations.
Troubleshooting Guides
Issue 1: Incomplete Coupling
Symptom: A positive ninhydrin (B49086) test (resulting in blue or purple beads) after a coupling step, which indicates the presence of unreacted free amines.
| Potential Cause | Recommended Solution |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents. |
| Inefficient Coupling Reagent | Switch to a more potent activating agent such as HATU, HBTU, or HCTU. |
| Peptide Aggregation | Use structure-disrupting solvents (e.g., NMP or DMSO) or add chaotropic salts. |
| Poor Resin Swelling | Ensure adequate swelling of the resin in the chosen solvent before the coupling reaction. |
Issue 2: Racemization
Symptom: Presence of a diastereomeric impurity in the final product, detected by chiral HPLC or NMR.
| Potential Cause | Recommended Solution |
| Inappropriate Base | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. |
| Suboptimal Coupling Reagent | Employ a coupling reagent known to suppress racemization, such as DIC/Oxyma. |
| High Reaction Temperature | Conduct the coupling reaction at a lower temperature (e.g., 0 °C). |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. |
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Low yield of the desired peptide and the presence of a cyclic dipeptide byproduct, especially when this compound is at the N-terminus of a dipeptide.
| Potential Cause | Recommended Solution |
| Free N-terminal Amine | Implement an in-situ neutralization protocol to minimize the time the deprotected N-terminal amine is free. |
| Sequence Susceptibility | Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate. |
| Resin Choice | Use a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, to physically hinder the intramolecular cyclization. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide | 85-95 | Moderate | Moderate |
| DIC/Oxyma | Carbodiimide | 90-98 | Moderate | Low |
Note: Data is generalized for sterically hindered amino acids and may vary for this compound depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling agent (e.g., HATU, 2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to check for completion. If positive, repeat the coupling step.
Protocol 2: Minimizing Racemization during Coupling
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.).
-
Reaction and Washing: Let the reaction proceed for 1-3 hours at 0 °C to room temperature. Wash the resin as described in Protocol 1.
Protocol 3: Boc Deprotection of Lysine Side Chain
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of Trifluoroacetic acid (TFA), a scavenger (e.g., triisopropylsilane (B1312306) or water), and DCM. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Deprotection: Treat the resin with the deprotection cocktail for 1-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation and wash the pellet with cold ether.
Visualizations
Caption: Standard experimental workflow for a coupling cycle involving this compound.
Caption: Logical troubleshooting workflow for common side reactions.
Caption: Competing pathways of desired coupling versus racemization during activation.
Technical Support Center: Optimizing Benzyl N6-(t-Boc)-L-lysinate Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Benzyl (B1604629) N6-(t-Boc)-L-lysinate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the complete deprotection of Benzyl N6-(t-Boc)-L-lysinate?
The complete deprotection of this compound to yield L-lysine requires a two-step process due to the quasi-orthogonal nature of the benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) protecting groups.[1] Typically, the Cbz group is removed first via palladium-catalyzed hydrogenolysis, followed by the acid-catalyzed removal of the Boc group.[2][3]
Q2: Can the Boc group be removed before the Cbz group?
While possible, it is generally recommended to remove the Cbz group first. The strongly acidic conditions required for Boc deprotection may lead to partial cleavage of the benzyl ester.[1]
Q3: What are the most common side reactions to be aware of during deprotection?
-
During Cbz deprotection (Hydrogenolysis): Over-reduction of other functional groups in the molecule and N-benzylation are potential side reactions.[4] Catalyst poisoning, particularly by sulfur-containing compounds, can also hinder the reaction.[4]
-
During Boc deprotection (Acidolysis): Trifluoroacetylation of the deprotected amine can occur when using trifluoroacetic acid (TFA).[3] If other acid-sensitive groups are present, their degradation is a possibility.[3]
Troubleshooting Guides
Cbz Group Deprotection (Hydrogenolysis)
Issue 1: Incomplete or Slow Cbz Deprotection
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Quality/Activity | Use a fresh batch of high-quality Palladium on carbon (Pd/C) catalyst.[4] The activity of the catalyst can diminish over time. |
| Insufficient Hydrogen | Ensure a positive pressure of hydrogen gas (e.g., using a balloon).[2] For transfer hydrogenolysis, ensure an adequate amount of the hydrogen donor (e.g., ammonium (B1175870) formate) is used. |
| Inadequate Mixing | Vigorous stirring is crucial in heterogeneous catalysis to ensure proper contact between the substrate and the catalyst.[4] |
| Catalyst Poisoning | Ensure the starting material and solvent are free of sulfur-containing impurities, which can poison the palladium catalyst. |
Issue 2: Observation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Over-reduction | Other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present in the molecule.[4] | Use a milder hydrogen source, such as transfer hydrogenolysis with formic acid or ammonium formate (B1220265), which can sometimes offer better selectivity.[2] |
| N-Benzylation | Stalled reaction or insufficient hydrogen.[4] | Ensure complete conversion by monitoring the reaction closely (e.g., by TLC or LC-MS) and providing a continuous supply of hydrogen. |
Boc Group Deprotection (Acidolysis)
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[3] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[3] |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique and extend the reaction time until the starting material is consumed.[3] |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.[3] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Trifluoroacetylation | The trifluoroacetate (B77799) anion acts as a nucleophile, acylating the newly formed free amine.[3] | This side product can sometimes be reversed by subsequent workup or purification steps. Consider using 4M HCl in dioxane, which does not introduce a nucleophilic counter-ion. |
| Degradation of Acid-Sensitive Groups | Other acid-labile groups (e.g., esters) are present in the molecule.[3] | Use milder acidic conditions, such as 4M HCl in dioxane, which is often better tolerated by other acid-sensitive functionalities compared to TFA.[1] Perform the reaction at a lower temperature (e.g., 0 °C). |
Data Presentation: Comparison of Deprotection Conditions
Table 1: Cbz Deprotection via Catalytic Hydrogenolysis
| Parameter | Condition A: Catalytic Hydrogenation | Condition B: Transfer Hydrogenolysis |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) | Ammonium formate or Formic acid |
| Solvent | Methanol (B129727), Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature to mild heating |
| Pressure | Atmospheric (balloon) to 50 psi | Atmospheric |
| Typical Reaction Time | 1 - 16 hours | 30 minutes - 4 hours |
| Key Advantages | Clean byproducts (toluene, CO₂).[4] | Avoids the need for handling hydrogen gas.[2] |
| Potential Issues | Potential for over-reduction of other functional groups.[4] | Requires careful monitoring to prevent side reactions. |
Table 2: Boc Deprotection with Acidic Reagents
| Parameter | Condition A: Trifluoroacetic Acid (TFA) | Condition B: Hydrogen Chloride (HCl) in Dioxane |
| Reagent | 20-50% TFA in Dichloromethane (B109758) (DCM) | 4M HCl in 1,4-Dioxane |
| Equivalents of Acid | Used as solvent/co-solvent | 4-10 equivalents |
| Scavenger (Optional) | Triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) | Not typically required |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 minutes - 2 hours[1] | 30 minutes - a few hours[1] |
| Key Advantages | Rapid deprotection.[5] | Often considered milder and can offer better selectivity.[1] |
| Potential Issues | Can cleave other acid-sensitive groups; potential for trifluoroacetylation.[3] | Dioxane is a peroxide-forming solvent and should be handled with care. |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent such as methanol (e.g., at a 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate).[2]
-
Seal the flask and purge the system with an inert gas like nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-fill cycle 2-3 times.[2]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2]
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude N6-(t-Boc)-L-lysine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N6-(t-Boc)-L-lysine intermediate in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[3] If necessary, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) (3 x 10 mL) to help remove residual TFA.[3]
-
The resulting L-lysine trifluoroacetate salt can be used directly or further purified.
Visualizations
References
Technical Support Center: Preventing Racemization with Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization when using Benzyl N6-(t-Boc)-L-lysinate in peptide synthesis and other chemical applications.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as the 'L' form of this compound, converts into an equal mixture of both its 'L' and 'D' forms (a racemate).[1] In drug development and peptide synthesis, the specific three-dimensional structure of a molecule is often crucial for its biological activity.[2] The loss of stereochemical integrity at the alpha-carbon can lead to a significant reduction in efficacy, altered biological effects, or the creation of impurities that are difficult to separate from the desired product.[1][3]
Q2: What is the primary chemical mechanism causing racemization during coupling reactions with this compound?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[3][4][5] This occurs when the carboxylic acid group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical information at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid ester, leading to a planar enolate intermediate, which can then be protonated from either side to form a mixture of enantiomers.[5][6]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors during the coupling step can influence the degree of racemization. The most critical are the choice of coupling reagent and any additives used, the type and concentration of the base, the reaction temperature, and the solvent.[2][7] Prolonged reaction times can also increase the risk of racemization.[8]
Q4: Are urethane-based protecting groups like Boc effective at preventing racemization?
A4: Yes, urethane-type protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are generally effective at reducing the potential for racemization compared to other N-protecting groups.[5][8][9] They help to suppress the formation of the problematic oxazolone intermediate.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final product. | Inappropriate Coupling Reagent: Using a carbodiimide (B86325) reagent (e.g., DCC, DIC) without a racemization-suppressing additive.[5] | Use Additives: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][10] Switch Reagent Type: Consider using phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are known for lower racemization rates.[3][10] |
| Strong or Excess Base: Use of a strong, non-sterically hindered base like triethylamine (B128534) (TEA) or an excess of diisopropylethylamine (DIEA).[2][7] | Select a Weaker/Hindered Base: Opt for a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][7] Control Stoichiometry: Carefully control the amount of base used to the minimum required for the reaction.[2] | |
| High Reaction Temperature: Performing the coupling reaction at elevated temperatures. | Lower the Temperature: Conduct the coupling at a lower temperature, for instance, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[8] | |
| Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component. | In Situ Activation: Add the coupling reagent to the mixture of the amino acid and the amine component simultaneously to minimize the lifetime of the activated intermediate.[11] | |
| Low coupling efficiency when using milder, low-racemization conditions. | Steric Hindrance: The reactants may be sterically bulky, slowing down the reaction rate. | Use a More Potent Coupling Reagent: Employ a highly efficient coupling reagent known for low racemization, such as HATU or COMU. Optimize Reaction Time: Increase the reaction time, while still monitoring for potential racemization. |
| Aggregation: The peptide chain may be aggregating on the solid support, preventing efficient coupling. | Change Solvent: Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[11] Sonication: Applying sonication can help to break up aggregates.[11] |
Data Presentation
The following table summarizes the expected relative levels of racemization with different coupling systems. The exact percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic and cost-effective method. Racemization is generally low but can be higher than with newer uronium salts.[5][6][10] |
| DIC / Oxyma | DIEA / NMM | Very Low | Oxyma is an excellent, non-explosive alternative to HOBt/HOAt, often demonstrating superior suppression of racemization.[4] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[10][12] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[10][11] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[3][10] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected, perform the standard deprotection protocol and wash the resin thoroughly with DMF.
-
Coupling Mixture Preparation (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add NMM or 2,4,6-Collidine (4-6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, the reaction can be performed at 0 °C for an extended period.
-
Monitoring and Washing:
-
Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[13]
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This method involves the hydrolysis of the final peptide and subsequent analysis of the constituent amino acids to determine the ratio of L- to D-lysine.
Materials:
-
Purified peptide
-
6N HCl (or 6N DCl in D₂O to assess racemization during hydrolysis)
-
Chiral HPLC column
-
Reference standards for L-lysine and D-lysine
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase.
-
Inject the prepared sample of the hydrolyzed peptide.
-
Separate the L- and D-lysine enantiomers and quantify their respective peak areas.
-
Calculate the percentage of the D-isomer to determine the extent of racemization.
-
Visualizations
Caption: Factors contributing to racemization and corresponding prevention strategies.
Caption: General workflow for a low-racemization coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Improving Yield in Peptide Synthesis with Benzyl N6-(t-Boc)-L-lysinate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve peptide yield and purity when utilizing Benzyl (B1604629) N6-(t-Boc)-L-lysinate in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Benzyl N6-(t-Boc)-L-lysinate in peptide synthesis?
This compound is primarily used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis strategy. It serves as a C-terminal lysine (B10760008) residue where the carboxylic acid is protected as a benzyl ester, and the side-chain (N6) amine is protected with a Boc group.
Q2: What are the main advantages of using a benzyl ester for C-terminal protection?
The key advantage of the benzyl ester is its stability under the moderately acidic conditions required for the removal of the N-terminal Boc group (typically using trifluoroacetic acid, TFA).[1] This ensures the C-terminus remains protected throughout the synthesis cycles. The benzyl ester is then typically cleaved during the final step along with other benzyl-based side-chain protecting groups using strong acids like hydrofluoric acid (HF).[1][2]
Q3: Is the Boc/Bzl protection strategy with this compound a truly orthogonal system?
Not strictly. An orthogonal system allows for the removal of one class of protecting groups without affecting others.[3][4] In the Boc/Bzl strategy, both the Nα-Boc groups and the benzyl ester/benzyl-based side-chain protecting groups are acid-labile. However, selectivity is achieved through the use of different acid strengths. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the benzyl groups require much stronger acids (e.g., HF) for cleavage.[3][5]
Q4: Can the benzyl ester be cleaved prematurely during the synthesis?
While generally stable to the TFA used for Boc deprotection, some minor cleavage of the benzyl ester can occur, especially with prolonged or repeated acid exposure.[6] This can lead to a loss of peptide from the resin and a reduction in the final yield.
Q5: What are the common side reactions to be aware of when using Boc-protected amino acids?
A primary side reaction during Boc deprotection is the formation of a tert-butyl cation, which can lead to the alkylation of nucleophilic residues like tryptophan or methionine.[6] It is standard practice to include scavengers in the cleavage cocktail to trap these cations.
Troubleshooting Guides
Issue 1: Low Overall Peptide Yield
Possible Causes:
-
Incomplete Coupling: The incoming Boc-protected amino acid may not have coupled completely to the free amine of the resin-bound peptide.
-
Premature Cleavage: The benzyl ester linkage to the C-terminal lysine may be partially cleaved during the repetitive Nα-Boc deprotection steps.[7]
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, hindering reaction kinetics.[8]
Recommended Solutions:
-
Optimize Coupling:
-
Minimize Premature Cleavage:
-
Reduce the duration of the TFA treatment for Boc deprotection to the minimum time required, as determined by monitoring.
-
Consider using a milder acid for deprotection, though this may require longer reaction times.[6]
-
-
Address Aggregation:
-
Switch to a more effective solvent for solvating the peptide chain, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[8]
-
Perform the synthesis at an elevated temperature.
-
Issue 2: Presence of Deletion Sequences in Final Product
Possible Cause:
-
Incomplete Nα-Boc Deprotection: If the Boc group is not completely removed from the N-terminus, the subsequent amino acid cannot be coupled, leading to a truncated peptide sequence.
Recommended Solutions:
-
Ensure Complete Deprotection:
-
Increase the TFA treatment time or use a slightly higher concentration of TFA.
-
Ensure fresh, high-quality TFA is used.
-
-
Implement a Capping Step: After the coupling step, treat the resin with an acetylating agent, such as acetic anhydride. This will cap any unreacted amino groups, preventing them from reacting in subsequent cycles and simplifying the purification of the final product.[8]
Issue 3: Difficulty in Final Cleavage from the Resin
Possible Cause:
-
Inefficient Cleavage of Benzyl Ester: The strong acid used for final cleavage (e.g., HF) may not be effectively cleaving the benzyl ester linkage.
Recommended Solutions:
-
Optimize Cleavage Conditions:
-
Ensure the appropriate concentration and volume of the strong acid are used.
-
Increase the cleavage reaction time or adjust the temperature as per established protocols for the specific resin and peptide.
-
-
Alternative Deprotection: For solution-phase synthesis or if other functional groups are sensitive to strong acids, catalytic hydrogenolysis (e.g., H₂ with a palladium on carbon catalyst) can be used to cleave the benzyl ester.[1][2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acids
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages | Typical Yield (%) |
| HATU/DIPEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[10] | Higher cost. | >95[9] |
| HBTU/DIPEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[10] | Potential for guanidinylation of the N-terminus. | 90-95[9] |
| DIC/HOBt | 2-4 hours | Low cost, low racemization, soluble urea (B33335) byproduct.[10] | Slower than aminium/uronium salt-based reagents. | 85-95 |
Table 2: Stability of Protecting Groups in the Boc/Bzl Strategy
| Protecting Group | Functionality Protected | Reagent for Removal | Stability |
| Boc | Nα-amino group | 25-50% TFA in DCM | Labile |
| Benzyl (Bzl) Ester | C-terminal carboxyl group | HF, TFMSA, H₂/Pd/C[2] | Stable to TFA |
| Benzyl (Bzl) Ether | Serine, Threonine side chains[11] | HF, TFMSA | Stable to TFA |
| 2-Cl-Z | Lysine side chain | HF, TFMSA[5] | Stable to TFA |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Cycle for Incorporating an Amino Acid
This protocol outlines a single cycle for adding a Boc-protected amino acid to a growing peptide chain anchored by this compound on a resin.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[12]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and then DCM (3x).[12]
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM for 10 minutes.[12]
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection (HF Method)
This protocol is for the final cleavage of the peptide from the resin and removal of the benzyl and other side-chain protecting groups.
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.
-
HF Cleavage:
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: Workflow of Boc-SPPS with a C-terminal this compound.
Caption: Troubleshooting logic for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Benzyl N6-(t-Boc)-L-lysinate Aggregation in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during Solid-Phase Peptide Synthesis (SPPS) utilizing Benzyl (B1604629) N6-(t-Boc)-L-lysinate.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by intermolecular hydrogen bonding to form stable secondary structures like β-sheets.[1] This phenomenon is a significant challenge in SPPS as it can physically obstruct the access of reagents to the reactive sites of the peptide-resin. This hindrance leads to incomplete deprotection and coupling reactions, resulting in deletion sequences, truncated peptides, and ultimately, a low yield and purity of the desired product.[2][3]
Q2: Does Benzyl N6-(t-Boc)-L-lysinate specifically cause aggregation?
A2: While this compound itself is not inherently a primary cause of aggregation, its structural components can contribute to the propensity for aggregation within a growing peptide sequence. The benzyl group protecting the lysine (B10760008) side-chain is notably hydrophobic.[4] In sequences containing multiple hydrophobic residues, these groups can promote strong intermolecular hydrophobic interactions, which, in addition to hydrogen bonding, can lead to the formation of insoluble aggregates on the resin.[2][4] Therefore, the aggregation is highly sequence-dependent, with stretches of hydrophobic amino acids being a major contributing factor.[1][5]
Q3: What are the common signs of on-resin peptide aggregation during SPPS?
A3: Several visual and analytical cues can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent.[4][5]
-
Slow or Incomplete Reactions: Coupling reactions may require significantly longer times, and qualitative tests like the Kaiser test may remain positive (indicating free amines) even after extended coupling. Similarly, the deprotection of the Boc group can be sluggish.[2]
-
Physical Clumping: The resin may become sticky and difficult to agitate, leading to inefficient mixing with reagents and solvents.[2][3]
-
Low Yield and Purity: A significant decrease in the final peptide yield and the presence of deletion or truncated sequences in HPLC or mass spectrometry analysis are strong indicators of aggregation-related problems during synthesis.[2]
Q4: How does the Boc/Bzl strategy influence peptide aggregation compared to the Fmoc/tBu strategy?
A4: The Boc/Bzl strategy can be advantageous for synthesizing "difficult" or aggregation-prone peptides. The repetitive use of strong acid (TFA) for Boc group removal can help disrupt the formation of secondary structures that lead to aggregation.[6] In contrast, the milder basic conditions of Fmoc deprotection do not have this disruptive effect. However, aggregation can still occur in Boc-SPPS, particularly after the neutralization step when the peptide chains are in a neutral state and prone to self-association.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues during the synthesis of peptides containing this compound.
Problem 1: Poor Resin Swelling and Clumping
Possible Cause: The peptide-resin is aggregating, preventing proper solvation.
Solutions:
-
Solvent Exchange: Wash the resin with a sequence of different solvents to disrupt intermolecular interactions. A common "magic mixture" consists of DCM/DMF/NMP (1:1:1).[8][9]
-
Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, to disrupt hydrogen bonds.[5][8] Ensure the salt is thoroughly washed away before adding the activated amino acid.
Problem 2: Incomplete Coupling (Positive Kaiser Test)
Possible Causes:
-
Steric hindrance from the bulky protecting groups and the growing peptide chain.[2]
-
Aggregation limiting access of the activated amino acid to the N-terminus.
Solutions:
-
Use a More Potent Coupling Reagent: For sterically hindered couplings, standard reagents may be insufficient. Utilize more potent activators like HATU, HBTU, or PyBOP.[2]
-
Double Coupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid.[2]
-
Increase Equivalents and Reaction Time: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-4 equivalents) and extend the coupling time to 2-4 hours or even overnight.[2]
-
Elevated Temperature/Microwave Synthesis: Increasing the temperature can enhance reaction kinetics and disrupt secondary structures. Microwave-assisted SPPS is particularly effective in reducing reaction times and improving yields for difficult sequences.[10][11]
Problem 3: Incomplete Boc Deprotection
Possible Cause: Aggregation is preventing the TFA solution from efficiently accessing the N-terminal Boc group.
Solutions:
-
Extend Deprotection Time: Increase the duration of the TFA treatment to ensure complete removal of the Boc group.
-
In Situ Neutralization: This is a highly effective strategy for Boc-SPPS. By combining the neutralization and coupling steps, the time the peptide-resin spends in the aggregation-prone neutral state is minimized.[7][12]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for reagents and conditions used to mitigate peptide aggregation in Boc-SPPS.
Table 1: Chaotropic Salt Washes
| Chaotropic Salt | Concentration | Solvent | Application |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | Pre-coupling wash |
| Potassium Thiocyanate (KSCN) | 4.0 M | DMF | Pre-coupling wash |
| Lithium Chloride (LiCl) | 0.8 M | DMF | Pre-coupling wash |
Table 2: Recommended Coupling Conditions for Difficult Sequences
| Coupling Reagent | Equivalents (vs. Resin) | Activation | Typical Coupling Time |
| HBTU/DIEA | 3 - 4 | In situ | 2 - 4 hours |
| HATU/DIEA | 3 - 4 | In situ | 1 - 2 hours |
| PyBOP/DIEA | 3 - 4 | In situ | 2 - 4 hours |
Experimental Protocols
Protocol 1: In Situ Neutralization for a Manual Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using an in situ neutralization approach, which is particularly beneficial for aggregation-prone sequences.
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Boc-protected amino acid (e.g., this compound, 4 equivalents) and a coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.
-
-
In Situ Neutralization and Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
The resin is now ready for the next deprotection cycle.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol describes the use of microwave energy to improve coupling efficiency for challenging steps.
-
Resin Preparation:
-
Perform the Boc deprotection and washing steps as described in Protocol 1.
-
-
Amino Acid Activation:
-
Prepare the activated amino acid solution as described in Protocol 1.
-
-
Microwave-Assisted Coupling:
-
Add the activated amino acid solution and DIEA to the peptide-resin in a microwave-compatible vessel.
-
Place the vessel in a peptide synthesis microwave reactor.
-
Irradiate at a constant temperature (e.g., 70°C) for 5-10 minutes.
-
-
Post-Coupling Work-up:
-
After irradiation, ensure the resin is properly washed with DMF and DCM before proceeding to the next step.
-
Visualizations
Caption: Troubleshooting workflow for SPPS aggregation.
Caption: Standard vs. In Situ Neutralization workflow.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 11. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl N6-(t-Boc)-L-lysinate Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Benzyl (B1604629) N6-(t-Boc)-L-lysinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing Benzyl N6-(t-Boc)-L-lysinate?
A1: The primary challenge stems from the increased hydrophobicity imparted by both the tert-butyloxycarbonyl (Boc) group on the N6-amine of lysine (B10760008) and the benzyl ester at the C-terminus. This heightened hydrophobicity can lead to several issues during purification, including:
-
Poor solubility in aqueous mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Peptide aggregation , which can result in peak broadening, tailing, and reduced recovery.[1][2]
-
Strong retention on RP-HPLC columns, requiring higher concentrations of organic solvent for elution.
-
Co-elution with hydrophobic impurities , making separation difficult.
Q2: What are the common impurities encountered during the synthesis and purification of these peptides?
A2: Common impurities can originate from various stages of solid-phase peptide synthesis (SPPS) and subsequent workup. These include:
-
Truncated or deletion sequences : Resulting from incomplete coupling reactions.[3][4][5]
-
Peptides with incomplete deprotection : Residual protecting groups from other amino acids in the sequence.[1][3][4]
-
Diastereomeric impurities : Racemization of amino acid residues during synthesis.[4][5]
-
Byproducts from scavengers : Adducts formed between the peptide and scavengers used during cleavage from the resin.[1][3]
-
Oxidized peptides : Particularly if the sequence contains susceptible residues like methionine or cysteine.[4]
Q3: How does the this compound moiety affect the peptide's behavior during RP-HPLC?
A3: The Boc and benzyl groups significantly increase the peptide's overall hydrophobicity.[1] This leads to longer retention times on reversed-phase columns (e.g., C18, C8). The increased hydrophobicity can also cause secondary interactions with the stationary phase, potentially leading to peak broadening and tailing.[1]
Q4: Can I use mass spectrometry (MS) with a mobile phase containing trifluoroacetic acid (TFA)?
A4: While TFA is an excellent ion-pairing agent for UV detection in HPLC, it can cause ion suppression in mass spectrometry, reducing sensitivity.[1] If MS analysis is critical, consider using a different ion-pairing agent like formic acid, although this may alter the chromatographic selectivity.[1]
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions during the purification of this compound peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Peptide aggregation on the column.[1][2] 2. Secondary interactions with the stationary phase.[1] 3. Poor solubility in the mobile phase.[1] 4. Column overload.[2] | 1. Increase the column temperature (e.g., 30-40°C) to disrupt secondary structures.[1] 2. Optimize the mobile phase by increasing the concentration of the ion-pairing agent (e.g., 0.1% TFA).[1] 3. Dissolve the sample in a small amount of a stronger organic solvent (e.g., DMSO or isopropanol) before diluting with the initial mobile phase.[1] 4. Reduce the amount of peptide loaded onto the column.[2] |
| Low Recovery / Yield | 1. Irreversible adsorption of the hydrophobic peptide to the column.[1] 2. Precipitation of the peptide on the column.[1][2] | 1. Use a column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4).[1] 2. Ensure the sample is fully dissolved before injection and that the injection solvent is compatible with the initial mobile phase.[1] |
| Presence of Unexpected Peaks | 1. Incomplete removal of the Boc or other protecting groups.[1][3][4] 2. Formation of deletion sequences during synthesis.[3][4][5] 3. Adducts with scavengers from the cleavage step.[1][3] | 1. Verify the mass of the unexpected peaks using LC-MS to identify the impurity. A mass difference of +100 Da may indicate a remaining Boc group.[3] 2. Optimize the deprotection and cleavage steps of the synthesis. 3. Analyze a blank injection of the cleavage cocktail to identify scavenger-related peaks.[3] |
| High Backpressure | 1. Particulate matter in the sample. 2. Precipitation of the peptide in the HPLC system.[1] | 1. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1][3] 2. Flush the HPLC system and column with a strong solvent to remove any blockages.[1] |
Experimental Protocols
General RP-HPLC Purification Protocol
This protocol provides a general guideline for the purification of peptides containing this compound. Optimization for each specific peptide is recommended.
1. Materials:
-
Reversed-phase HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100 Å or 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude peptide
-
Solvents for sample dissolution (e.g., Mobile Phase A, DMSO, acetic acid)
2. Buffer Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
3. Sample Preparation:
-
Dissolve the crude, dried peptide in a minimal amount of a suitable solvent.[3] Start with Mobile Phase A.
-
If solubility is poor, add small amounts of DMSO or acetic acid to aid dissolution, then dilute with Mobile Phase A.[1][3]
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection.[3]
4. Chromatography:
-
Equilibrate the C18 column with the starting percentage of Mobile Phase B (e.g., 5-10% B).
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical scouting gradient is 5% to 95% B over 40-60 minutes.[3]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
5. Analysis and Post-Purification:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a stable powder.[3]
Visualizations
Caption: Experimental workflow for peptide purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
impact of solvent on Benzyl N6-(t-Boc)-L-lysinate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Benzyl (B1604629) N6-(t-Boc)-L-lysinate. The following sections address common issues related to the impact of solvents on the reactivity of this compound in key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving Benzyl N6-(t-Boc)-L-lysinate?
A1: Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are widely used solvents for reactions with this compound, particularly in peptide synthesis. DCM is favored for its ability to swell polystyrene resins and for its ease of removal.[1][2] DMF is an excellent solvent for dissolving the growing peptide chain and reagents, which is crucial for achieving high coupling yields.[3] For greener alternatives, propylene (B89431) carbonate has been explored and shown to be effective for both coupling and deprotection reactions.[3]
Q2: How does solvent choice affect the efficiency of peptide coupling reactions?
A2: The solvent plays a critical role in peptide coupling by ensuring the solvation of the resin and the growing peptide chain.[3] Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are generally effective. In solid-phase peptide synthesis (SPPS), superior peptide-resin solvation is achieved with dimethylacetamide (DMA) and DMF, leading to significantly higher average coupling yields.[3] Inefficient solvation can lead to incomplete reactions and lower yields.[3]
Q3: Can the solvent influence side reactions during peptide coupling, such as racemization?
A3: Yes, the polarity of the solvent can affect the stability of intermediates involved in racemization.[1] While specific data for this compound is limited, for similar amino acid derivatives, the choice of coupling reagent and base has a more pronounced effect on racemization.[1] However, maintaining a homogeneous reaction mixture through proper solvent selection is crucial to minimize side reactions.
Q4: What are the recommended solvent systems for the deprotection of the N-Boc group?
A4: The N-Boc group is typically removed under acidic conditions. Common reagents and solvent systems include:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): A solution of 25-50% TFA in DCM is a standard method for Boc deprotection.[4]
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane: This is another effective reagent for the removal of the Boc group.[4][5]
Q5: Are there any solvent considerations for the deprotection of the benzyl ester?
A5: Yes, the choice of solvent is critical for benzyl ester deprotection. For instance, in the chemoselective deprotection of benzyl esters using nickel boride, methanol (B129727) was identified as the ideal solvent, leading to high yields. Reactions in other solvents were found to be incomplete or resulted in the formation of mixed products.[4]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reagents or Peptide-Resin | Ensure all reactants, including the this compound and the growing peptide chain, are fully soluble in the chosen solvent. If precipitation is observed, consider switching to a more effective solvent like DMF or DMA.[3] For solid-phase synthesis, ensure adequate swelling of the resin in the chosen solvent. |
| Inefficient Coupling Reagent Activation | The solvent can influence the efficiency of the coupling reagent. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester. |
| Steric Hindrance | For sterically hindered couplings, reaction times may need to be extended, or a more potent coupling reagent may be required. The solvent should be able to maintain all components in solution for the extended reaction time. |
Issue 2: Incomplete N-Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | If using a dilute acidic solution (e.g., 25% TFA in DCM), increase the concentration to 50% or consider using neat TFA for a short period, while monitoring for potential side reactions.[5] |
| Poor Solubility of the Protected Peptide | The Boc-protected starting material must be fully dissolved for the deprotection to proceed efficiently. If solubility is an issue in the chosen solvent system (e.g., DCM), consider alternative solvents that can dissolve the substrate while being compatible with the acidic reagent.[5] |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[4][5] |
Issue 3: Presence of Side Products After N-Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Alkylation by the tert-butyl cation | The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to side reactions. To mitigate this, especially with sensitive residues, incorporate scavengers like triisopropylsilane (B1312306) (TIS) (typically 2-5%) into the deprotection solution.[4] |
| Trifluoroacetylation | When using TFA for deprotection, the trifluoroacetate (B77799) anion can sometimes acylate the newly formed free amine. This can be minimized by careful workup procedures, such as precipitation of the product with cold diethyl ether to remove excess TFA.[4] |
Quantitative Data
Table 1: Impact of Solvent on Peptide Coupling Yield in SPPS
The following data is based on studies of Boc-amino acid derivatives in solid-phase peptide synthesis and serves as a general guide.
| Solvent | Average Coupling Yield (%) | Remarks |
| N,N-Dimethylformamide (DMF) | 99.5 | Provides the most effective peptide-resin solvation, leading to a single major product.[3] |
| Dimethylacetamide (DMA) | 98.0 | Superior peptide-resin solvation.[3] |
| N-methylpyrrolidinone (NMP) | 78.1 | Inefficient solvation of the peptide-resin.[3] |
| Dimethylsulfoxide (DMSO) | 91.8 | Inefficient solvation of the peptide-resin.[3] |
| Propylene Carbonate (PC) | Comparable to DMF | A greener alternative to DMF and DCM with comparable yields in both coupling and deprotection steps.[3] |
Table 2: Common Conditions for N-Boc Deprotection
| Reagent/Solvent | Concentration | Typical Reaction Time | Expected Outcome |
| TFA/DCM | 25-50% | 30 min - 2 hours | Efficient deprotection, product obtained as a TFA salt.[4] |
| 4M HCl/1,4-Dioxane | 5-10 equivalents | ~30 minutes | Effective deprotection, product often obtained as the hydrochloride salt.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling in SPPS
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).[1]
-
Neutralization: Neutralize the resin-bound amine salt by treating it with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).[1]
-
Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.[1]
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative method like the ninhydrin (B49086) test. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.[4]
-
Reagent Addition: Prepare a deprotection solution of 25-50% TFA in DCM. If the substrate contains sensitive residues, add a scavenger such as 2-5% triisopropylsilane (TIS). Add this solution to the flask.[4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.
-
Filter the resulting precipitate and wash it with additional cold diethyl ether.[4]
-
-
Drying: Dry the product under vacuum. The deprotected amine is typically obtained as a TFA salt.[4]
Visualizations
Caption: General experimental workflows for peptide coupling and N-Boc deprotection.
Caption: Logical relationship of solvent properties and their impact on reactivity.
References
Technical Support Center: Benzyl N6-(t-Boc)-L-lysinate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on temperature control during the synthesis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this reaction.
Troubleshooting Guide: Temperature Control
Effective temperature management is crucial for maximizing yield and purity in the N6-Boc protection of L-lysine benzyl ester. The following table outlines common problems, their potential causes related to temperature, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Reaction: The reaction temperature may be too low for the reaction to proceed to completion within the given timeframe. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For Boc protection, a moderate heat of around 40°C can be applied.[1] |
| Reagent Degradation: Excessively high temperatures can lead to the degradation of reagents, such as the Boc anhydride. | Maintain the recommended temperature range. During the addition of reagents, consider cooling the reaction mixture in an ice bath (0°C) to dissipate any exothermic effects.[2] | |
| Formation of Impurities | Side Reactions: Elevated temperatures can promote the formation of side products, such as the di-Boc protected lysine (B10760008). | Maintain a controlled temperature throughout the reaction. For the Boc protection step, room temperature is generally sufficient.[1] If side reactions persist, consider running the reaction at a lower temperature for a longer duration. |
| Cleavage of Benzyl Ester: Although generally stable, prolonged exposure to high temperatures in the presence of acidic or basic conditions can lead to some cleavage of the benzyl ester protecting group. | Avoid excessive heating. During workup, ensure that any temperature changes are gradual. | |
| Inconsistent Results | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable yields and purity between batches. | Utilize a reliable temperature control system, such as a temperature-controlled stirring hotplate or a jacketed reactor. Ensure the thermometer is correctly placed to measure the internal temperature of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N6-Boc protection of L-lysine benzyl ester?
A1: The Boc protection reaction is typically carried out at room temperature (around 20-25°C).[1] In some cases, moderate heating to approximately 40°C can be used to ensure the reaction goes to completion, especially if stirring is not vigorous.[1] It is often recommended to cool the reaction mixture to 0°C in an ice bath during the addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to control any initial exotherm.
Q2: How does temperature affect the rate of the Boc protection reaction?
A2: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for Boc protection, excessively high temperatures are unnecessary and can lead to the formation of impurities. The reaction is typically complete within a few hours at room temperature.
Q3: Can I run the reaction at a lower temperature for a longer period?
A3: Yes, running the reaction at a lower temperature (e.g., 0-5°C) for an extended period can be a good strategy to minimize side reactions, particularly if you are observing the formation of di-protected byproducts. You will need to monitor the reaction progress to determine the necessary reaction time.
Q4: What are the signs of poor temperature control in my reaction?
A4: Signs of poor temperature control include inconsistent yields and purity between batches, the appearance of unexpected side products in your analysis (TLC, LC-MS), or a reaction that either stalls or proceeds too rapidly.
Q5: My reaction is not going to completion. Should I increase the temperature?
A5: Before increasing the temperature, ensure that your reagents are pure, the stoichiometry is correct, and your solvent is anhydrous. If these factors are all correct, a modest increase in temperature (e.g., to 40°C) can help drive the reaction to completion.[1] Monitor the reaction closely for the formation of any new impurities.
Experimental Protocols
Protocol 1: N6-Boc Protection of L-Lysine Benzyl Ester
This protocol outlines a general procedure for the synthesis of Benzyl N6-(t-Boc)-L-lysinate with an emphasis on temperature control.
Materials:
-
L-lysine benzyl ester dihydrochloride (B599025)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Ice bath
-
Temperature-controlled stirring plate
Procedure:
-
Suspend L-lysine benzyl ester dihydrochloride in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add the base (e.g., TEA) to the suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes.
-
In a separate flask, dissolve (Boc)₂O in DCM.
-
Slowly add the (Boc)₂O solution to the reaction mixture dropwise, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, proceed with the appropriate aqueous workup and purification steps.
Data Presentation
The following table provides illustrative data on how reaction temperature can affect the yield and purity of this compound. This data is based on general principles of Boc protection chemistry and should be used as a guideline.
| Reaction Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Approximate Purity (%) | Observations |
| 0 - 5 | 12 | 80-85 | >98 | Slower reaction rate, minimal side products. |
| 20 - 25 (Room Temp) | 3 | 90-95 | ~97 | Optimal balance of reaction rate and purity. |
| 40 | 1.5 | ~95 | 90-95 | Faster reaction, potential for increased di-Boc byproduct. |
| 60 | 1 | 85-90 | <90 | Significant increase in impurities observed. |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for temperature-related issues.
References
dealing with steric hindrance from Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (B1604629) N6-(t-Boc)-L-lysinate. The focus is to address challenges related to steric hindrance encountered during its use in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl N6-(t-Boc)-L-lysinate and what are its primary applications?
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is free, the side-chain (N6) amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonal protection strategy allows for the selective deprotection of the alpha-amino group for chain elongation while the side chain remains protected.
Q2: What causes steric hindrance when using this compound?
Steric hindrance is a significant factor with this reagent due to the presence of two bulky protecting groups:
-
The N6-(t-Boc) group: The tert-butyl group is sterically demanding and can shield the alpha-amino group, potentially slowing down coupling reactions.
-
The Benzyl ester: The benzyl group on the carboxyl terminus also adds significant bulk, which can impede the approach of coupling reagents and other molecules.
This combined steric bulk can lead to challenges such as incomplete reactions, lower yields, and difficulties in subsequent deprotection steps.[1][2]
Q3: What are the initial signs of an incomplete or difficult coupling reaction with this reagent?
Common indicators that you are facing a sterically hindered coupling reaction include:
-
Positive colorimetric tests: A positive Kaiser test (for primary amines) after the coupling step indicates the presence of unreacted free amino groups on the resin.[3]
-
Low final yield: The overall yield of the purified peptide is significantly lower than expected.[4]
-
Presence of deletion sequences: Mass spectrometry analysis of the crude product may show peptides that are missing the lysine (B10760008) residue, indicating a failed coupling step.[4]
Q4: Are there specific challenges associated with the deprotection of this compound?
Yes, both protecting groups can present challenges:
-
Boc Deprotection: While typically straightforward using strong acids like trifluoroacetic acid (TFA), the steric hindrance from the adjacent benzyl ester can sometimes require longer reaction times or stronger acidic conditions for complete removal.[2] Incomplete deprotection can lead to truncated peptide sequences.[3]
-
Benzyl Ester Deprotection: The removal of the benzyl ester requires harsh conditions, such as strong acids like hydrofluoric acid (HF) or catalytic hydrogenation (e.g., Pd/C).[5][6] These conditions can sometimes lead to side reactions on other sensitive residues within the peptide.
Troubleshooting Guides
Issue 1: Low Yield During Peptide Coupling
Problem: You are experiencing a low yield of your desired peptide after a coupling step involving this compound. A Kaiser test on the resin remains positive, indicating unreacted free amines.
Possible Causes and Solutions:
-
Steric Hindrance from Protecting Groups: The bulky Boc and Benzyl groups are likely slowing down the reaction.
-
Solution 1: Change the Coupling Reagent. Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient.[7] Switch to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent that is less sensitive to steric hindrance.[7][8]
-
Solution 2: Double Couple. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[9]
-
Solution 3: Increase Reaction Time and/or Temperature. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Gentle heating (e.g., to 40-50°C) can also help overcome the activation energy barrier, but should be used cautiously to avoid side reactions.[10]
-
Data Presentation: Comparative Efficiency of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example Reagent(s) | Relative Coupling Efficiency for Hindered Residues | Potential Issues |
| Uronium/Aminium Salts | HATU, HCTU | Very High | Higher cost. Can cause guanidinylation of the free amine if pre-activation is too long.[2] |
| HBTU, TBTU | High | Effective for most standard couplings, but may be slow for highly hindered residues.[11] | |
| COMU | Very High | Safer, non-explosive alternative to HOBt/HOAt-based reagents.[2] | |
| Phosphonium Salts | PyBOP, PyAOP | High | Reliable and widely used, though may be slightly less reactive than HATU in extreme cases.[8] |
| Carbodiimides | DIC / HOBt or Oxyma | Moderate | A standard, cost-effective option, but often requires longer reaction times or double coupling.[9][11] |
Note: Efficiency is dependent on the specific peptide sequence, resin, and reaction conditions.
Issue 2: Incomplete N6-(t-Boc) Deprotection
Problem: After treatment with TFA to remove the N-terminal Boc group of the preceding amino acid, you suspect incomplete deprotection, which could cap the peptide chain and reduce the final yield.
Possible Causes and Solutions:
-
Insufficient Acid Strength or Reaction Time: The steric environment may require more stringent deprotection conditions.
-
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing the acid from reaching all the Boc groups.
-
Solution: Improve Solvation. Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO) to the DMF.[3]
-
Issue 3: Side Reactions During Deprotection
Problem: Mass spectrometry analysis of your crude peptide shows unexpected masses, suggesting side reactions have occurred during the final cleavage and deprotection.
Possible Causes and Solutions:
-
Alkylation from the t-Butyl Cation: During Boc deprotection with TFA, a reactive tert-butyl cation is formed. This cation can alkylate nucleophilic side chains, particularly tryptophan and methionine.[1][5]
-
Solution: Use Scavengers. Add scavengers to the cleavage cocktail to "trap" the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT).[1][5] A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]
-
-
Incomplete Benzyl Ester Removal: The conditions for benzyl group removal were not sufficient.
-
Solution: Optimize Hydrogenation or Use Stronger Acid. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and the reaction is run under sufficient hydrogen pressure for an adequate amount of time. If using strong acids like HF, ensure proper handling and reaction conditions.
-
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound Using HATU
This protocol is designed for coupling this compound to a deprotected N-terminal amine on a solid support.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[9] If the test is positive, consider a second coupling (see Troubleshooting Guide 1).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x).
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the N-terminal Boc group in solid-phase peptide synthesis.
-
Resin Washing: Wash the peptide-resin with DCM (3 times).
-
Deprotection: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes, then drain. Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[2]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DCM for 10 minutes.
-
Final Washing: Wash the resin with DCM (3-5 times) before proceeding to the next coupling step.
Visualizations
Caption: Troubleshooting workflow for low-yield couplings.
Caption: Logic for preventing side reactions during deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the formation of unexpected byproducts.
Problem: Low Yield of the Desired Benzyl N6-(t-Boc)-L-lysinate
If you are experiencing a lower than expected yield of the target molecule, several factors could be at play, often related to the formation of side products.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).2. Increase Reagent Stoichiometry: A slight excess of the Boc-anhydride may be necessary.3. Optimize Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) may be required for sterically hindered substrates. | Reaction Monitoring: 1. Prepare a TLC plate with a suitable mobile phase (e.g., Ethyl Acetate (B1210297)/Hexane).2. Spot the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture.3. Develop the plate and visualize under UV light and/or with a suitable stain (e.g., ninhydrin) to track the consumption of the starting material. |
| Formation of Di-Boc Byproduct | 1. Control Stoichiometry: Use a precise amount of Boc-anhydride (typically 1.0-1.1 equivalents).2. Slow Addition of Reagent: Add the Boc-anhydride solution dropwise to the reaction mixture to avoid localized high concentrations.3. pH Control: Maintain a slightly basic pH (around 8-9) to favor protection of the more nucleophilic ε-amino group over the α-amino group. | Controlled Reagent Addition: 1. Dissolve Boc-anhydride in a suitable solvent (e.g., Dioxane or THF).2. Add the solution to the reaction mixture containing L-lysine benzyl ester dropwise over a period of 30-60 minutes using a dropping funnel. |
| Intramolecular Cyclization (Lactam Formation) | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the intramolecular cyclization.2. Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA). | Low-Temperature Reaction: 1. Cool the reaction vessel containing L-lysine benzyl ester and the base to 0°C in an ice bath.2. Add the Boc-anhydride solution while maintaining the temperature at 0°C.3. Allow the reaction to slowly warm to room temperature and stir until completion. |
| Premature Deprotection of Benzyl Ester | 1. Use a Mild Base: Avoid strong bases that could catalyze the hydrolysis of the benzyl ester.2. Control Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed. | Use of Mild Base: 1. Utilize a mild inorganic base like sodium bicarbonate or a hindered organic base like DIPEA.2. Monitor the reaction closely by TLC to determine the endpoint accurately. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound?
The primary unexpected byproducts are the di-protected Nα,N6-di-(t-Boc)-L-lysinate and the intramolecular cyclization product, a lactam. The formation of the di-Boc product occurs when both the α- and ε-amino groups of the lysine (B10760008) benzyl ester are protected by the Boc group. Lactam formation is an intramolecular reaction where the α-amino group attacks the benzyl ester carbonyl, leading to a cyclic amide.
Q2: How can I detect the presence of these byproducts?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for detecting and quantifying these byproducts.
-
HPLC: A reversed-phase HPLC method can separate the desired product from the more nonpolar di-Boc byproduct and the potentially more polar lactam.
-
NMR: 1H NMR spectroscopy can distinguish the different products. The di-Boc derivative will show characteristic signals for two Boc groups, while the lactam will lack the benzyl ester protons and show characteristic amide proton signals.
Q3: What is the optimal base to use for selective N6-Boc protection?
The choice of base is crucial for selectivity. A mild, non-nucleophilic base is preferred to minimize side reactions. Sodium bicarbonate (NaHCO₃) is a common choice for reactions in aqueous/organic solvent mixtures. For anhydrous conditions, a hindered organic base like Diisopropylethylamine (DIPEA) is often used. Stronger bases like sodium hydroxide (B78521) should be used with caution as they can promote ester hydrolysis and other side reactions.[1]
Q4: Can I use a copper complex to achieve selective N6-protection?
Yes, using a copper(II) salt to chelate the α-amino and carboxyl groups of the lysine starting material is a classic method to achieve selective protection of the ε-amino group.[2] However, this method requires an additional step for the removal of the copper ions, often with a chelating agent like EDTA.
Experimental Protocols
Protocol 1: Selective N6-Boc Protection of L-Lysine Benzyl Ester
This protocol aims to selectively protect the ε-amino group of L-lysine benzyl ester.
-
Dissolution: Dissolve L-lysine benzyl ester dihydrochloride (B599025) (1 equivalent) in a mixture of dioxane and water (1:1 v/v).
-
Basification: Cool the solution to 0°C and adjust the pH to approximately 8.5-9.0 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Boc-Anhydride Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.05 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Ethyl Acetate/Hexane (B92381) 1:1).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Improving the Solubility of Peptides Containing Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the protected amino acid, Benzyl (B1604629) N6-(t-Boc)-L-lysinate. The presence of the hydrophobic t-Boc and benzyl protecting groups can significantly decrease peptide solubility in aqueous solutions, necessitating specific strategies for effective dissolution.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing Benzyl N6-(t-Boc)-L-lysinate often have poor solubility?
A1: The poor solubility of these peptides is primarily due to the hydrophobic nature of the protecting groups. The tert-butyloxycarbonyl (t-Boc) group on the lysine (B10760008) side chain and the benzyl (Bzl) ester at the C-terminus are large, nonpolar moieties. These groups can lead to intermolecular aggregation, driven by hydrophobic interactions, especially in aqueous solutions.[1][2] Peptides with a high content of non-polar amino acids are predisposed to low solubility.[3]
Q2: What is the recommended first step when encountering a solubility issue with my peptide?
A2: Always begin by performing a solubility test with a small amount of your lyophilized peptide before attempting to dissolve the entire sample.[4][5] This prevents the potential loss of valuable material if the chosen solvent is ineffective. Start with deionized water, and if unsuccessful, proceed to test other solvents systematically as outlined in the troubleshooting guide below.[6]
Q3: How does pH influence the solubility of these peptides?
A3: The pH of the solution is a critical factor affecting peptide solubility.[1] Solubility is generally lowest at the peptide's isoelectric point (pI), the pH at which the net charge of the peptide is zero.[1][3] By adjusting the pH away from the pI, you can increase the net charge of the peptide, enhancing its interaction with polar solvents like water. For basic peptides (net positive charge), dissolving in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility.[4][7] Conversely, acidic peptides (net negative charge) may dissolve better in a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
Q4: What are the most effective organic co-solvents for dissolving hydrophobic peptides?
A4: For highly hydrophobic peptides, including those with multiple protected residues, organic solvents are often necessary.[8] The most commonly used are:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many hydrophobic peptides.[4][5] However, it can oxidize side chains of methionine (Met) and free cysteine (Cys) residues.[4]
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides containing oxidation-prone amino acids.[2][8]
-
Acetonitrile (ACN): Another effective organic solvent.[2][9]
-
Isopropanol and Methanol: Can also be used but may be less effective for extremely insoluble peptides.[2][9]
The general strategy is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add this concentrated stock solution to your aqueous buffer with gentle stirring.[8]
Q5: Can I use physical methods to improve the solubility of my peptide?
A5: Yes, physical methods can aid in dissolution. Sonication in a water bath can help break apart aggregates and accelerate the dissolution process.[2][4] Gentle warming can also increase solubility, but this should be done with caution as excessive heat can degrade the peptide.[3][9] It is recommended not to exceed 40°C.[9] Always centrifuge the final solution to pellet any undissolved material before use.[4][9]
Troubleshooting Guide for Peptide Solubility
If you are experiencing difficulty dissolving your peptide containing this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for peptide insolubility.
Key Factors Influencing Solubility
The solubility of a peptide is a complex interplay of several factors. Understanding these relationships is key to developing an effective solubilization strategy.
Caption: Factors affecting peptide solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aliquoting: Weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition (Stepwise): a. Add a small volume of sterile, deionized water (e.g., 50 µL) to the tube. Vortex briefly. b. If not dissolved, sonicate the sample for 5-10 minutes. c. If still not dissolved, proceed with the next solvent based on the peptide's net charge (see Troubleshooting Guide). For acidic peptides, try 0.1M ammonium bicarbonate; for basic peptides, try 10% acetic acid.[5][7] d. For neutral or very hydrophobic peptides, proceed to Protocol 2.
-
Observation: Visually inspect the solution for any particulate matter. A fully dissolved peptide solution should be clear.
-
Record Keeping: Note the solvent and approximate concentration at which the peptide dissolved.
Protocol 2: Solubilization Using an Organic Co-Solvent
-
Preparation: Allow the lyophilized peptide to warm to room temperature.
-
Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.[8] For example, add 20-50 µL of DMSO to 1-5 mg of peptide.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved in the organic solvent.[4]
-
Dilution: Slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer while gently stirring. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.
-
Final Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the solubility limit in the final buffer has been exceeded. Consider using a higher percentage of the organic co-solvent or lowering the final peptide concentration.
Quantitative Data Summary
The choice of solvent is critical and depends on the overall characteristics of the peptide. The following table summarizes common solvents and their applications.
| Solvent/Solution | Peptide Type | Typical Concentration | Notes |
| Deionized Water | Short (<6 aa), highly charged peptides | Varies | Always the first choice to try.[4][6] |
| 10% Acetic Acid | Basic Peptides (Net Positive Charge) | 10-30% (v/v) | Helps to protonate basic residues, increasing solubility.[4][7] |
| 0.1M Ammonium Bicarbonate | Acidic Peptides (Net Negative Charge) | 0.1 M | Increases the pH to deprotonate acidic residues. Avoid with Cys-containing peptides. |
| DMSO (Dimethyl Sulfoxide) | Hydrophobic / Neutral Peptides | <10% in final solution | Powerful solvent, but may oxidize Met or Cys residues.[4][5] |
| DMF (Dimethylformamide) | Hydrophobic / Neutral Peptides | <10% in final solution | Good alternative to DMSO, especially for peptides with oxidation-prone residues.[2] |
| Acetonitrile | Hydrophobic / Neutral Peptides | Varies | Often used in purification (RP-HPLC) and can be an effective solubilizing agent. |
This table provides general guidelines. Optimal conditions must be determined empirically for each specific peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Coupling Reagents for Benzyl N6-(t-Boc)-L-lysinate Synthesis
Welcome to the technical support center for the synthesis of Benzyl N6-(t-Boc)-L-lysinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for the synthesis of this compound?
A1: The most common coupling reagents fall into two main categories: carbodiimides and onium salts (uronium/phosphonium salts).
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions like racemization, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][2]
-
Onium Salts: such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient reagents that lead to rapid coupling with a lower risk of racemization.[1] HATU is generally considered more reactive than HBTU.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Activation: The carboxylic acid may not be fully activated. Ensure you are using the correct stoichiometry of the coupling reagent and base. For carbodiimides, pre-activation with an additive like HOBt can improve efficiency.
-
Steric Hindrance: While not typically a major issue for lysine (B10760008), bulky protecting groups can sometimes hinder the reaction. Using a more powerful coupling reagent like HATU can overcome this.
-
Poor Solubility: Ensure all reactants are fully dissolved in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. (See Q3 for more details).
-
Hydrolysis of Activated Species: The activated carboxylic acid intermediate is susceptible to hydrolysis, especially in the presence of water. Ensure you are using anhydrous solvents and reagents.
Q3: What are the common side reactions I should be aware of, and how can I minimize them?
A3: The most common side reactions include:
-
Racemization: The chiral center of the lysine can epimerize, leading to a mixture of D and L isomers. This is more common with carbodiimide (B86325) reagents.
-
Solution: Use an additive like HOBt or HOAt with carbodiimides. Alternatively, use a low-racemization coupling reagent like HATU or COMU.[1] Performing the reaction at a lower temperature can also help.
-
-
Guanidinylation: This occurs when using uronium/aminium-based coupling reagents (like HBTU and HATU) in excess. The reagent can react with the free N-terminal amine, capping the peptide chain and preventing further elongation.[1]
-
Solution: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient. Pre-activating the carboxylic acid before adding it to the amine component can also minimize this side reaction.[1]
-
-
N-acylurea Formation: With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield.[2]
-
Solution: The use of additives like HOBt or NHS traps the O-acylisourea intermediate to form a more stable active ester, minimizing the formation of N-acylurea.[1]
-
Q4: How do I choose the best coupling reagent for my specific needs?
A4: The choice of coupling reagent depends on several factors:
-
Cost: Carbodiimides like DCC and EDC are generally more cost-effective than onium salts like HATU.
-
Efficiency and Speed: Onium salts (HATU, HBTU) typically offer faster reaction times and higher yields, especially for difficult couplings.[1]
-
Minimizing Racemization: For sensitive amino acids or when stereochemical purity is paramount, HATU and COMU are superior choices.[1]
-
By-product Removal: The by-product of DCC (dicyclohexylurea) is poorly soluble and requires filtration for removal. The by-products of EDC and onium salts are generally soluble and removed during aqueous workup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective coupling reagent | Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). |
| Presence of moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry | Ensure accurate measurement of all reactants. A slight excess of the coupling reagent and the acid component is often used. | |
| Presence of Impurities (Multiple Spots on TLC or Peaks in HPLC) | Racemization | Use a racemization-suppressing additive (HOBt, HOAt) with carbodiimides or switch to HATU/COMU. Run the reaction at 0°C. |
| Guanidinylation (with uronium/aminium reagents) | Avoid a large excess of the coupling reagent. Use a 1.05-1.2 molar equivalent. | |
| N-acylurea formation (with carbodiimides) | Add HOBt or NHS to the reaction mixture. | |
| Incomplete reaction | Extend the reaction time or consider a double coupling. Monitor reaction progress using TLC or HPLC. | |
| Difficulty in Product Purification | Insoluble by-products (e.g., DCU from DCC) | Filter the reaction mixture before workup. Consider using DIC, which forms a more soluble urea (B33335) by-product. |
| Unreacted starting materials | Optimize stoichiometry and reaction time. Consider using a slight excess of the amine component if the acid is more valuable. |
Data Presentation: Comparison of Common Coupling Reagents
Disclaimer: The following data is representative and compiled from general peptide synthesis literature. Actual yields and purity may vary depending on specific experimental conditions.
| Coupling Reagent | Additive | Typical Yield Range | Purity | Key Advantages | Key Disadvantages |
| EDC | HOBt | 75-90% | Good | Water-soluble by-products, cost-effective. | Moderate risk of racemization. |
| DIC | HOBt | 80-95% | Good to Excellent | Soluble urea by-product, good for solid-phase synthesis. | Slower reaction times compared to onium salts. |
| HBTU | - | 85-98% | Excellent | High efficiency, low racemization. | Can cause guanidinylation if used in excess, higher cost. |
| HATU | - | 90-99% | Excellent | Very high efficiency, very low racemization, effective for sterically hindered couplings.[1] | Higher cost, can cause guanidinylation if used in excess.[1] |
Experimental Protocols
Protocol 1: General Procedure using Carbodiimide (EDC/HOBt)
-
Dissolve Nα-(tert-Butoxycarbonyl)-L-lysine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-20 minutes at 0°C for pre-activation.
-
Add Benzyl alcohol (1.1 eq) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion , dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure using HATU
-
Dissolve Nα-(tert-Butoxycarbonyl)-L-lysine (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere.
-
Add HATU (1.1 eq) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add Benzyl alcohol (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion , dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
reagent stability issues with Benzyl N6-(t-Boc)-L-lysinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (B1604629) N6-(t-Boc)-L-lysinate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Benzyl N6-(t-Boc)-L-lysinate?
A1: For optimal stability, this compound should be stored in a cool, dry place.[1] Recommended storage temperatures vary by supplier, with some suggesting room temperature and others 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: What are the main functional groups in this compound and their general stability?
A2: this compound has three key functional groups that determine its chemical reactivity and stability:
-
α-Amino group (as a hydrochloride salt): This primary amine is protonated, which protects it from unwanted reactions. It requires neutralization with a non-nucleophilic base before it can participate in reactions like peptide coupling.
-
ε-Amino group (Boc-protected): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3]
-
Carboxylic acid (as a benzyl ester): The benzyl ester (OBzl) is stable to the mildly acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection.[4][5] It is typically removed by strong acids (e.g., HF) or, more commonly, through catalytic hydrogenolysis.[4][6]
Q3: In what solvents is this compound soluble?
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways involve the cleavage of its protecting groups:
-
Acid-catalyzed hydrolysis of the Boc group: Exposure to strong acids will remove the Boc protecting group from the ε-amino group.
-
Acid-catalyzed or base-catalyzed hydrolysis of the benzyl ester: While relatively stable, prolonged exposure to strong acidic or basic conditions can lead to the hydrolysis of the benzyl ester to the corresponding carboxylic acid.
-
Hydrogenolysis of the benzyl ester: The benzyl ester can be cleaved by catalytic hydrogenation.
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
Symptom: The desired peptide is obtained in low yield when using this compound as the C-terminal residue.
| Possible Cause | Recommended Solution |
| Incomplete neutralization of the α-amino hydrochloride salt. | The primary amine must be deprotonated to be nucleophilic. Ensure the addition of at least 2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), prior to the addition of the coupling reagent. |
| Degraded coupling reagent. | Use fresh, high-quality coupling reagents. Store them under anhydrous conditions to prevent degradation. |
| Steric hindrance. | For difficult couplings, consider using a more potent activating agent like HATU or HBTU. Increasing the reaction time or performing a double coupling (repeating the coupling step with fresh reagents) can also improve yields. |
| Poor solubility of reactants. | If reactants are not fully dissolved, the reaction will be inefficient. Consider switching to a solvent with better solubilizing properties, such as DMF or NMP, or using a co-solvent system. Gentle warming or sonication can also aid dissolution, but be cautious of potential side reactions at elevated temperatures.[7] |
Issue 2: Presence of Unexpected Side Products
Symptom: Mass spectrometry or HPLC analysis of the crude product shows peaks corresponding to unexpected molecular weights.
| Possible Cause | Recommended Solution |
| Premature deprotection of the Boc group. | If the reaction is performed under acidic conditions, the Boc group can be partially or fully removed. Ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| t-Butylation of nucleophilic side chains. | During acidic workup or subsequent steps involving acid, the tert-butyl cation generated from Boc-deprotection can alkylate nucleophilic residues (e.g., Tryptophan, Methionine). Use scavengers like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) in your cleavage cocktail to trap these carbocations.[8] |
| Cleavage of the benzyl ester. | If the reaction involves prolonged exposure to strong acids or if catalytic hydrogenation is used unintentionally (e.g., residual catalyst from a previous step), the benzyl ester may be cleaved. Carefully review all reaction and workup steps to eliminate these conditions. |
| Racemization. | Racemization at the α-carbon can occur, especially with certain coupling reagents or prolonged activation times. Use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress racemization. Minimize the pre-activation time of the amino acid before adding it to the reaction mixture. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not available in the literature, the following table summarizes the general stability of its key functional groups under various conditions.
| Functional Group | Condition | Stability/Reactivity | Reference |
| Boc-Amine | Strong Acid (e.g., TFA, HCl) | Labile, readily cleaved. | [2][3] |
| Weak Acid (e.g., Acetic Acid) | Generally stable, but prolonged exposure can cause some cleavage. | [2] | |
| Basic Conditions (e.g., Piperidine, NaOH) | Stable. | [2] | |
| Catalytic Hydrogenation (H₂/Pd-C) | Stable. | [2] | |
| Benzyl Ester | Strong Acid (e.g., HF, TFMSA) | Labile, cleaved. | [4] |
| Moderate Acid (e.g., TFA) | Generally stable, but some cleavage can occur with prolonged exposure. | [9] | |
| Basic Conditions (e.g., NaOH) | Susceptible to saponification, especially at elevated temperatures. | ||
| Catalytic Hydrogenation (H₂/Pd-C) | Labile, readily cleaved. | [4][6] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using this compound
This protocol describes a typical solution-phase peptide coupling reaction where this compound is the C-terminal residue.
-
Neutralization: Dissolve this compound hydrochloride (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as DIPEA (2.2 eq.) and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq.) and a coupling additive such as HOBt (1.2 eq.) in the same anhydrous solvent. Cool the solution to 0°C in an ice bath. Add a coupling reagent such as EDC·HCl (1.2 eq.) and stir for 5-10 minutes to pre-activate the amino acid.
-
Coupling: Add the neutralized this compound solution to the activated N-protected amino acid solution. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica (B1680970) gel chromatography or recrystallization.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Peptide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Strategies: Fmoc-Lys(Boc)-OH in Solid-Phase versus Benzyl N6-(t-Boc)-L-lysinate in Solution-Phase Peptide Synthesis
In the landscape of peptide synthesis, the choice of building blocks and synthetic strategy is paramount to achieving the desired purity, yield, and scalability. For the incorporation of lysine (B10760008), two derivatives, Fmoc-Lys(Boc)-OH and Benzyl (B1604629) N6-(t-Boc)-L-lysinate, represent archetypes for two distinct and powerful methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), respectively. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic campaigns.
Fmoc-Lys(Boc)-OH stands as the cornerstone for modern Solid-Phase Peptide Synthesis (SPPS).[1] Its design, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amino side chain, is perfectly suited for the iterative nature of SPPS.[1][2] The free carboxylic acid is essential for its direct coupling to the resin-bound growing peptide chain.
Conversely, Benzyl N6-(t-Boc)-L-lysinate is tailored for Liquid-Phase Peptide Synthesis (LPPS). The protection of its carboxylic acid as a benzyl ester necessitates a different synthetic approach, where reactions are carried out in solution. This classical method offers advantages in scalability and purification of intermediates for the synthesis of shorter peptides.[3][4]
Quantitative Performance Comparison
The selection between SPPS with Fmoc-Lys(Boc)-OH and LPPS with a benzyl-protected lysine derivative is often dictated by the specific goals of the synthesis. The following table summarizes the key performance indicators for each strategy.
| Performance Metric | Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Boc)-OH | Liquid-Phase Peptide Synthesis (LPPS) with this compound |
| Typical Purity (Crude) | ≥95%[4] | 90–98%[4] |
| Overall Yield | Dependent on peptide length; can be lower for very long peptides due to multiple steps.[5] | Generally higher for short peptides and large-scale synthesis due to purification of intermediates. |
| Synthesis Time | Faster for long peptides due to simplified washing steps and potential for automation.[4] | Slower and more labor-intensive due to the need for purification after each coupling step.[1] |
| Scalability | Excellent for laboratory scale (mg to g). Can be costly for very large-scale (kg) production.[6] | More suitable for large-scale synthesis (kilograms) of shorter peptides.[6] |
| Reagent Usage | Requires a large excess of reagents to drive reactions to completion.[3] | Can be more economical with reagents for short peptide synthesis.[4] |
| Automation Potential | High; readily automated for high-throughput synthesis.[4] | More difficult to automate.[1] |
Experimental Protocols
Standard Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH
This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Peptide-resin with a free N-terminal amine
-
20% Piperidine (B6355638) in Dimethylformamide (DMF) (v/v)
-
Coupling reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: The peptide-resin is treated with 20% piperidine in DMF for 3 minutes, and the solution is drained. This is followed by a second treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Coupling: Fmoc-Lys(Boc)-OH is pre-activated with a coupling reagent like HBTU and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[8]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[8]
Solution-Phase Deprotection of Benzyl Ester for Peptide Synthesis
To utilize a derivative like this compound in a subsequent coupling step in solution-phase synthesis, the benzyl ester must first be removed. Catalytic hydrogenolysis is a common method.
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolution: The peptide with the C-terminal benzyl ester is dissolved in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: 10% Pd/C catalyst (typically 10-20% by weight of the peptide) is carefully added.[7]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (e.g., from a balloon) three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.[2][7]
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite is washed with the reaction solvent.[7]
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.
Signaling Pathways and Experimental Workflows
Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
References
- 1. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Validation of Peptides Containing Benzyl N6-(t-Boc)-L-lysinate
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides containing modified amino acids are critical for ensuring their intended structure, function, and efficacy. This guide provides an objective comparison of key analytical techniques for the validation of peptide sequences incorporating Benzyl (B1604629) N6-(t-Boc)-L-lysinate. This modified residue introduces both a benzyl ester on the C-terminus and a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine, presenting unique analytical challenges.
The validation process for these peptides primarily relies on a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and structure. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
At a Glance: Comparison of Key Validation Techniques
The choice of analytical technique depends on the specific information required, from purity assessment to complete structural elucidation.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Purity assessment and quantification of the target peptide and impurities.[4] | Molecular weight determination and sequence confirmation.[5] | Determination of 3D structure and conformational dynamics in solution.[1][6] |
| Sample Requirement | Low, typically in the picomole range.[1] | High sensitivity, from femtomole to picomole range.[1] | High concentration needed, typically 0.1-5 mM.[1] |
| Throughput | High, suitable for routine analysis and fraction screening.[7] | High, suitable for complex mixtures and large-scale studies.[1] | Low to medium, depending on experimental complexity.[1] |
| Information Provided | Retention time, peak purity, and relative quantity. | Mass-to-charge ratio, fragmentation patterns, sequence information.[5] | Atomic-level information on peptide folding and conformation.[2] |
| Handling of t-Boc Group | Stable under standard RP-HPLC conditions. The group's hydrophobicity affects retention time.[8][9] | The t-Boc group is often unstable and can be lost in the ion source, complicating detection.[10][11] | Provides detailed structural information on the protecting group and its location.[6] |
In-Depth Analysis of Validation Techniques
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[7] The separation is based on the hydrophobicity of the peptide. The presence of both the benzyl and t-Boc groups significantly increases the hydrophobicity of the peptide, leading to longer retention times on C18 columns.[8]
-
Advantages : Excellent for determining the purity of the crude product and for purifying the target peptide from synthesis-related impurities such as truncated or deletion sequences.[4][12]
-
Limitations : HPLC alone does not confirm the peptide's identity or sequence. It is often coupled with other techniques, primarily mass spectrometry.[7]
-
Considerations : Trifluoroacetic acid (TFA) is a common mobile phase additive that improves peak shape.[7] However, for subsequent mass spectrometry analysis, formic acid is often preferred as TFA can cause signal suppression.[7]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[5] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide accurate mass measurements, while tandem MS (MS/MS) is used for sequence verification.[2]
-
Advantages : High sensitivity and accuracy for molecular weight determination and sequence confirmation.[5] It can identify incompletely deprotected peptides; for instance, a residual t-Boc group would add 100.12 g/mol to the expected mass.[13]
-
Limitations : A significant challenge is the instability of the t-Boc protecting group, which can undergo facile McLafferty rearrangement in the ion source, making its direct detection difficult.[10][11]
-
Specialized Techniques : To unequivocally determine the presence of the t-Boc group, on-column hydrogen/deuterium (H/D) exchange coupled with HPLC-ESI-MS can be employed. This method uses a deuterated mobile phase to label the peptide, allowing for the confirmation of the protecting group's presence.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of a peptide in solution.[14] While it has lower throughput and requires a higher sample concentration, it provides unparalleled detail about atomic-level conformation and dynamics.[1][15]
-
Advantages : Provides definitive structural confirmation, including the location and conformation of the Benzyl and t-Boc groups. It can also be used to study peptide folding and interactions.[6][16]
-
Limitations : Requires a relatively large amount of pure sample (>95% purity) and is a lower throughput technique compared to MS or HPLC.[16] Spectral complexity increases with the size of the peptide.[14]
-
Methodology : 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and determine spatial proximities between atoms, which are then used to calculate the 3D structure.[15]
Experimental Workflows and Protocols
A comprehensive validation strategy involves a multi-step workflow, starting from the crude synthetic product and culminating in a fully characterized peptide.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for determining the purity of the synthesized peptide.
-
System Preparation :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Degassing : Thoroughly degas both mobile phases before use.[8]
-
-
Sample Preparation :
-
Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Run :
-
Equilibration : Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Injection : Inject 10-20 µL of the prepared sample.
-
Gradient : Run a linear gradient appropriate for the peptide's hydrophobicity. A typical scouting gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[12]
-
Detection : Monitor the elution profile using a UV detector at 215-220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[17]
-
-
Data Analysis :
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.
-
Protocol 2: LC-MS/MS for Identity and Sequence Verification
This protocol is for confirming the molecular weight and amino acid sequence.
-
System Preparation :
-
LC-MS/MS System : A high-resolution mass spectrometer coupled to an HPLC system.
-
Column : C18 reversed-phase column suitable for MS (e.g., 2.1 x 100 mm, 1.7-2.7 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B : 0.1% Formic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation :
-
Dissolve the purified peptide in Mobile Phase A to a final concentration of 10-100 fmol/µL.[3]
-
-
LC-MS/MS Run :
-
LC Separation : Inject the sample and separate using a gradient similar to the analytical HPLC method, but optimized for the shorter MS column.
-
MS Analysis :
-
Acquire full scan MS spectra to determine the mass-to-charge (m/z) ratio of the intact peptide.
-
Perform data-dependent acquisition to select precursor ions for fragmentation (MS/MS).
-
Acquire tandem MS spectra of the peptide ions to generate fragment ions (b- and y-ions).[1]
-
-
-
Data Analysis :
-
Deconvolute the full scan MS spectrum to determine the experimental molecular weight of the peptide. Compare this to the theoretical mass.
-
Analyze the MS/MS spectra to reconstruct the peptide sequence by identifying the mass differences between fragment ions. Confirm the presence and location of the modified lysine (B10760008) residue.
-
Protocol 3: 2D NMR for Structural Confirmation
This protocol provides a general approach for obtaining structural data for the peptide.
-
Sample Preparation :
-
NMR Data Acquisition :
-
Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments : Record a series of 2D NMR spectra at a constant temperature:
-
TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.
-
COSY (Correlation Spectroscopy) : To identify scalar couplings between adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[16]
-
-
-
Data Analysis :
-
Process the NMR spectra using appropriate software.
-
Resonance Assignment : Sequentially assign all proton resonances to their specific positions in the amino acid sequence.
-
Structural Calculation : Use the distance restraints obtained from NOESY spectra, along with dihedral angle restraints from coupling constants, to calculate an ensemble of 3D structures that are consistent with the experimental data.
-
Analyze the final structures to confirm the conformation of the peptide backbone and the orientation of the Benzyl and t-Boc groups on the lysine side chain.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijsra.net [ijsra.net]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Benzyl N6-(t-Boc)-L-lysinate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, understanding the behavior of protecting groups in mass spectrometry is critical for accurate characterization and quality control. This guide provides an objective comparison of the mass spectrometric performance of peptides containing Benzyl (B1604629) N6-(tert-Butoxycarbonyl)-L-lysinate. We will explore the characteristic fragmentation patterns, compare them with relevant alternatives, and provide detailed experimental protocols to support these analyses.
The use of protecting groups is a cornerstone of peptide synthesis, preventing unwanted side reactions at reactive side chains and termini.[1] The t-Boc group is a common acid-labile protecting group for the ε-amino group of lysine (B10760008), while the benzyl ester is frequently used to protect the C-terminal carboxyl group.[2][3] The presence of these modifications introduces unique fragmentation behaviors in tandem mass spectrometry (MS/MS) that can be both diagnostic and challenging.
Comparative Analysis of Fragmentation Behavior
The primary distinction in the mass spectrometry analysis of peptides containing Benzyl N6-(t-Boc)-L-lysinate lies in their fragmentation patterns upon collision-induced dissociation (CID). The labile nature of the t-Boc group and the stability of the benzyl ester influence the resulting product ion spectra.
To illustrate these differences, we will compare the expected fragmentation of a model peptide containing this compound with two key alternatives:
-
Unprotected Peptide: The same peptide sequence with a free lysine side-chain amine and a free C-terminal carboxylic acid.
-
Orthogonally Protected Peptide: The same peptide sequence with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the lysine side chain and a free C-terminal carboxylic acid.
| Performance Metric | Peptide with this compound | Unprotected Peptide | Peptide with N6-(Fmoc)-L-lysinate |
| Precursor Ion (m/z) | Highest | Lowest | Intermediate |
| Characteristic Neutral Losses | Prominent loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) from the t-Boc group. | Typically losses of water (18 Da) and ammonia (B1221849) (17 Da). | Potential for a neutral loss of the Fmoc group (222.1 Da), though generally more stable under CID than t-Boc. |
| b- and y-ion Series | Good y-ion series is often observed. The b-ion series can be less complete due to the facile loss of the t-Boc group. | Comprehensive b- and y-ion series are typically generated, allowing for straightforward sequence confirmation.[4] | Generally provides good b- and y-ion series, as the Fmoc group is more stable during CID. |
| Side Chain Fragmentation | Loss of the benzyl group (91 Da) from the C-terminus is possible but generally requires higher collision energy. | A lysine-specific fragmentation leading to (B-16) ions can sometimes be observed.[5] | Minimal side-chain fragmentation related to the Fmoc group is typically seen under standard CID conditions. |
| Sequence Coverage | Can be slightly reduced for the N-terminal side of the lysine residue if the t-Boc loss dominates the spectrum. | Generally high, providing excellent confidence in sequence assignment. | Generally high, comparable to the unprotected peptide. |
Experimental Protocols
Reproducible and reliable data are contingent on a well-defined experimental protocol. Below is a detailed methodology for the LC-MS/MS analysis of a peptide containing this compound.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a solution of 50% acetonitrile (B52724) in water containing 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 5-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID). For more labile modifications, alternative fragmentation methods like Electron-Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can be explored to preserve the protecting groups and provide complementary fragmentation data.[6]
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to ensure fragmentation of both the t-Boc group and the peptide backbone.
-
Data Acquisition: Data-Dependent Acquisition (DDA) to acquire MS/MS spectra for the top 5-10 most abundant precursor ions.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the key fragmentation pathways, the following diagrams are provided.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the protecting groups' lability. The characteristic neutral loss of the t-Boc group serves as a diagnostic marker but can also influence the completeness of the fragment ion series. In contrast, unprotected peptides typically yield more straightforward fragmentation patterns, while peptides with more stable protecting groups like Fmoc may provide more complete sequence information under standard CID conditions. By employing optimized LC-MS/MS protocols and considering alternative fragmentation methods, researchers can effectively characterize these complex synthetic peptides, ensuring the integrity and quality of their molecules for downstream applications in research and drug development.
References
- 1. gilson.com [gilson.com]
- 2. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 5. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to the Purity Assessment of Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) N6-(tert-butoxycarbonyl)-L-lysinate is a crucial protected amino acid derivative used extensively in peptide synthesis and pharmaceutical development. The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, complicate purification processes, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of standard analytical methodologies for assessing the purity of Benzyl N6-(t-Boc)-L-lysinate, supported by detailed experimental protocols and data presentation.
Comparative Analysis of Purity Assessment Techniques
The comprehensive evaluation of this compound purity relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages for quantification and impurity identification.
| Analytical Technique | Primary Use | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity quantification, impurity profiling | Percentage purity, retention times of impurities | High precision and sensitivity for quantitative analysis; separates closely related compounds.[1] | Requires reference standards for impurity identification; method development can be time-consuming. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation, detection of structural impurities | Chemical structure verification, identification of impurities with distinct proton signals | Provides definitive structural information; can detect non-chromophoric impurities.[2] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and characterization | Molecular weight of the main compound and impurities | Combines the separation power of HPLC with the identification capabilities of MS; highly sensitive for detecting and identifying unknown impurities.[1][3] | Quantitative analysis can be less precise than HPLC-UV; ion suppression effects can occur. |
Potential Impurities in this compound
Understanding potential impurities is critical for developing robust analytical methods. Impurities can arise from the synthetic route or degradation.[4][]
| Impurity Class | Specific Examples | Origin | Recommended Detection Method |
| Starting Materials | L-Lysine, Benzyl alcohol, Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) | Incomplete reaction | HPLC, LC-MS |
| Reaction Byproducts | Di-protected lysine (B10760008) (Nα, N6-di-Boc), Benzyl ester of Nα-Boc-L-lysine | Side reactions during synthesis | HPLC, LC-MS, ¹H NMR |
| Enantiomeric Impurity | Benzyl N6-(t-Boc)-D-lysinate | Racemization during synthesis or use of non-enantiopure starting materials | Chiral HPLC |
| Degradation Products | Hydrolysis of the benzyl ester or loss of the Boc group | Improper storage or handling (moisture, acid/base exposure) | HPLC, LC-MS |
Experimental Protocols
The following protocols provide a framework for the purity assessment of this compound.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is ideal for quantifying the main component and separating process-related impurities.[6][7]
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (1:1).
-
Data Analysis: Calculate purity based on the relative peak area percentage. The main peak area is divided by the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the identity of the compound and detect major structural impurities.[2]
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Analysis: Compare the chemical shifts, integrations, and coupling patterns of the obtained spectrum with a reference spectrum or expected values for this compound. Pay close attention to signals corresponding to the benzyl, Boc, and lysine backbone protons. The absence of signals from starting materials confirms their removal.
Protocol 3: Impurity Identification by LC-MS
This protocol is designed to identify unknown peaks observed in the HPLC analysis.[1]
-
Chromatography: Use the same HPLC conditions as described in Protocol 1 to ensure correlation of retention times.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable.
-
MS Scan Range: m/z 100 - 1000.
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The measured m/z values can be used to propose molecular formulas for the impurities, aiding in their structural elucidation. The expected [M+H]⁺ ion for the parent compound is m/z 373.2.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the analytical processes.
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Logical relationship between the target compound, its potential impurities, and detection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 6. Separation of IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine | SIELC Technologies [sielc.com]
A Comparative Guide to Lysine Protection in Peptide Synthesis: Limitations of Benzyl N6-(t-Boc)-L-lysinate and a Review of Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Lysine (B10760008), with its reactive ε-amino group, requires robust protection to ensure the fidelity of peptide elongation. This guide provides an objective comparison of Benzyl N6-(t-Boc)-L-lysinate and its more commonly utilized analogues, such as Boc-Lys(Z)-OH, with alternative lysine derivatives. We will delve into the limitations of the Boc/Z protection scheme, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate building blocks for your research needs.
The primary challenge associated with using a lysine derivative with a benzyloxycarbonyl (Z or Cbz) group on the α-amine and a tert-butyloxycarbonyl (Boc) group on the ε-amino side chain, such as in this compound, lies in its incompatibility with the widely adopted Fmoc/tBu orthogonal protection strategy. The Z group's stability to the basic conditions used for Fmoc removal necessitates a different synthetic approach, typically the Boc/Bzl strategy, which involves graded acid lability.[1]
Limitations of the Boc/Z Protection Strategy for Lysine
The use of lysine derivatives protected with a combination of Boc and Z groups presents several limitations in modern peptide synthesis:
-
Lack of True Orthogonality in Fmoc-SPPS: The Z group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the Nα-terminus, making it unsuitable for standard Fmoc-based SPPS.[2]
-
Harsh Deprotection Conditions: The benzyloxycarbonyl (Z) group requires strong acids like hydrofluoric acid (HF) or catalytic hydrogenation for its removal.[3][4] These conditions can be detrimental to the integrity of the final peptide, especially if it contains sensitive amino acid residues.
-
Potential for Side Reactions:
-
The strong acidic cleavage of the Z group can lead to various side reactions.[5]
-
During the removal of the Boc group from the side chain with strong acid (e.g., TFA), the generated tert-butyl cation can cause alkylation of sensitive residues like tryptophan and methionine if scavengers are not used.[6]
-
-
Racemization: While urethane-based protecting groups like Boc and Z generally suppress racemization, the risk is not entirely eliminated and is dependent on the coupling reagents and conditions used.[7][8]
Comparative Analysis of Lysine Protecting Groups
The limitations of the Boc/Z strategy have led to the widespread adoption of alternative, more versatile lysine derivatives. The most common of these is Fmoc-Lys(Boc)-OH, which is the standard for Fmoc-SPPS. Other derivatives with orthogonally protected side chains, such as Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Dde)-OH, and Fmoc-Lys(Alloc)-OH, offer the advantage of selective side-chain deprotection for on-resin modifications like cyclization or labeling.[9]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonality to Fmoc |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HF)[10] | Stable to base and catalytic hydrogenation[10] | Yes |
| Benzyloxycarbonyl | Z (Cbz) | Catalytic hydrogenation (H₂/Pd), strong acid (HF, HBr/AcOH)[3][4] | Stable to mild acid and base[4] | No |
| 2-Chlorobenzyloxycarbonyl | 2-ClZ | Strong acid (e.g., HF)[6] | More stable to acid than Z[6] | No |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM)[9] | Stable to base, Pd(0), and hydrazine[9] | Yes |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF[2][9] | Stable to acid and base[9] | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[9] | Stable to acid, base, and hydrazine[9] | Yes |
| Trifluoroacetyl | Tfa | Aqueous piperidine[11] | Stable to acid[11] | Yes |
Table 1: Comparison of common lysine side-chain protecting groups and their properties.
While direct, side-by-side quantitative comparisons of coupling efficiency and racemization for all these derivatives under identical conditions are scarce in the literature, the following table provides an illustrative comparison of expected performance based on their chemical properties.
| Lysine Derivative | Typical Synthetic Strategy | Expected Crude Purity | Potential for Racemization | Key Advantages | Key Disadvantages |
| Boc-Lys(Z)-OH | Boc-SPPS | High | Low with appropriate coupling reagents[7] | Robust protection, suitable for Boc strategy | Harsh cleavage conditions, potential for side reactions[3][5] |
| Fmoc-Lys(Boc)-OH | Fmoc-SPPS | 90-95%[10] | Low | High compatibility with Fmoc-SPPS, mild cleavage | Potential for steric hindrance from the Boc group[12] |
| Fmoc-Lys(Mtt)-OH | Fmoc-SPPS | High | Low | Selective side-chain deprotection under mild acid[9] | Mtt group is bulky |
| Fmoc-Lys(Dde)-OH | Fmoc-SPPS | High | Low | Selective side-chain deprotection with hydrazine[9] | Hydrazine can also remove Fmoc if Nα is not protected |
Table 2: Illustrative performance comparison of different lysine derivatives in peptide synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments in solid-phase peptide synthesis involving different lysine derivatives.
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.[13]
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and an organic base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[13]
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
This protocol describes a typical cycle for Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[13]
-
Washing: Wash the resin with DCM (3 times), isopropanol (B130326) (3 times), and DMF (3 times).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 minutes, repeat once.
-
Washing: Wash the resin with DMF (3 times).
-
Amino Acid Coupling: Add the pre-activated Boc-amino acid (e.g., with HBTU/DIEA) to the resin and agitate for 1-2 hours.[13]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
This protocol is for the removal of a benzyloxycarbonyl (Z) group from a peptide in solution.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol (B129727) or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).[3]
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this three times. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Expected yields are typically high (>95%).[4]
Visualizing Workflows and Orthogonal Strategies
The choice of lysine derivative is intrinsically linked to the overall synthetic strategy. The following diagrams illustrate the decision-making process and experimental workflows.
Caption: Decision logic for selecting a lysine derivative.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Conclusion and Recommendations
The choice of a lysine protecting group strategy is a critical decision in peptide synthesis. While this compound and its analogue Boc-Lys(Z)-OH are viable options within a Boc/Bzl synthetic framework, their limitations, particularly the harsh deprotection conditions and lack of orthogonality with the more common Fmoc-SPPS, have led to a preference for alternative derivatives.
For routine, linear peptide synthesis using the Fmoc/tBu strategy, Fmoc-Lys(Boc)-OH remains the gold standard due to its high compatibility, mild cleavage conditions, and the extensive body of literature supporting its use.[14]
For the synthesis of complex peptides requiring on-resin side-chain modifications, such as cyclization or the attachment of labels, derivatives like Fmoc-Lys(Mtt)-OH , Fmoc-Lys(Dde)-OH , or Fmoc-Lys(Alloc)-OH are highly recommended. The choice among these will depend on the specific modification chemistry and the stability of the peptide to the respective deprotection conditions.
Ultimately, a thorough understanding of the chemical properties of each protecting group and its compatibility with the overall synthetic strategy is essential for the successful synthesis of high-purity peptides for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to Lysine Protection Strategies in Peptide Synthesis: A Case Study Perspective on Benzyl N6-(t-Boc)-L-lysinate
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is a critical factor that dictates the efficiency, purity, and ultimate success of the synthetic endeavor. The lysine (B10760008) residue, with its reactive ε-amino group, requires robust protection to prevent unwanted side reactions and the formation of branched impurities. This guide provides an objective comparison of synthetic strategies centered around lysine, using Benzyl (B1604629) N6-(t-Boc)-L-lysinate as a focal point for discussion against the dominant solid-phase peptide synthesis (SPPS) methodologies.
Benzyl N6-(t-Boc)-L-lysinate is a lysine derivative with three key structural features: a free α-amino group for peptide bond formation, an ε-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and a C-terminal carboxylic acid protected as a benzyl ester. This specific combination makes it a suitable building block for solution-phase peptide synthesis or for the preparation of protected peptide fragments intended for subsequent ligation.
The Cornerstone of Peptide Synthesis: Orthogonal Protection
Successful multi-step peptide synthesis hinges on the concept of orthogonal protection. This principle dictates that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct chemical conditions, allowing for the selective deprotection of one site without affecting the others.[1][2][3] The protecting groups central to this guide—Fmoc (base-labile), Boc (acid-labile), and Benzyl esters (removable by hydrogenolysis or strong acid)—form a classic orthogonal set.[1][4]
References
Comparative Analysis of Deprotection Methods for Benzyl N6-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deprotection Strategy
The selective removal of protecting groups is a critical step in the synthesis of complex molecules such as peptides and pharmaceuticals. Benzyl (B1604629) N6-(t-Boc)-L-lysinate is a common intermediate where both the α-amino group (implicitly protected as a benzyl ester) and the ε-amino group (protected with a tert-butyloxycarbonyl, Boc, group) are masked. The choice of deprotection method is paramount to achieving high yields and purity of the desired product, whether it be the fully deprotected L-lysine, the ε-amino protected L-lysine, or the α-amino protected L-lysine benzyl ester. This guide provides a comparative analysis of common deprotection methods for Benzyl N6-(t-Boc)-L-lysinate, supported by experimental protocols and quantitative data.
Performance Comparison of Deprotection Methods
The selection of a deprotection strategy for this compound hinges on the desired final product and the required selectivity. The primary methods explored are acid-catalyzed cleavage, targeting the Boc group, and catalytic hydrogenation, which can cleave the benzyl ester and potentially the Boc group under specific conditions.
| Deprotection Method | Reagents | Primary Product | Selectivity | Typical Yield | Typical Purity | Key Considerations |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | L-Lysine benzyl ester trifluoroacetate (B77799) salt | High for Boc removal; Benzyl ester is largely retained under controlled conditions. | >95% (estimated) | >98% (estimated) | Harsh acidity may cause side reactions. Requires careful monitoring to minimize benzyl ester cleavage. |
| Acid-Catalyzed Cleavage | 4M HCl in 1,4-Dioxane (B91453) | L-Lysine benzyl ester hydrochloride salt | Excellent for Boc removal with high retention of the benzyl ester. | >95% (estimated)[1][2][3] | >98% (estimated) | Milder than TFA, offering better selectivity. Dioxane is a hazardous solvent.[1][2][3] |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | N6-(t-Boc)-L-lysine | High for benzyl ester removal; Boc group is generally stable. | ~90-95% (estimated) | >97% (estimated) | Catalyst poisoning can be an issue. Reaction conditions can be optimized for simultaneous deprotection. |
Experimental Protocols
Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This method is effective for the selective removal of the N6-Boc group, leaving the benzyl ester largely intact.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM to the flask with stirring.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the L-Lysine benzyl ester trifluoroacetate salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
Acid-Catalyzed Deprotection with HCl in 1,4-Dioxane
This method offers a milder alternative to TFA for Boc deprotection, often providing better selectivity for preserving the benzyl ester.[1][2][3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution with stirring at room temperature.
-
Stir the mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the L-Lysine benzyl ester hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Catalytic Hydrogenation for Benzyl Ester Cleavage
This method is employed for the selective removal of the benzyl ester, yielding N6-(t-Boc)-L-lysine. The Boc group is generally stable under these conditions.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Securely seal the flask and evacuate the air, followed by backfilling with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N6-(t-Boc)-L-lysine. Further purification may be required.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the deprotection methods.
Caption: Comparative deprotection pathways for this compound.
Caption: A generalized workflow for the deprotection of this compound.
References
A Researcher's Guide to Protected Lysine Derivatives in Peptide Synthesis: A Cost-Benefit Analysis of Benzyl N6-(t-Boc)-L-lysinate
In the intricate world of peptide synthesis, the strategic selection of protected amino acid derivatives is a critical determinant of research success, directly impacting yield, purity, and overall cost-effectiveness. For researchers incorporating lysine (B10760008) into their peptide sequences, a crucial decision lies in the choice of protecting group strategy. This guide provides a comprehensive cost-benefit analysis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a key building block in the Boc/Bzl strategy, and objectively compares its performance with common alternatives used in the prevalent Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
The Strategic Crossroads: Boc/Bzl versus Fmoc/tBu Chemistry
The two dominant strategies in solid-phase peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The fundamental difference lies in the lability of the α-amino protecting group. The Boc group is removed by acid, whereas the Fmoc group is cleaved by a base. This dictates the entire synthetic workflow, including the choice of side-chain protecting groups.
Benzyl N6-(t-Boc)-L-lysinate is utilized in the classical Boc/Bzl strategy . Here, the α-amino group is temporarily protected by a Boc group, and the lysine side-chain is protected by a benzyl-based group. Both are removed by acid, but with different acid strengths, providing a degree of selectivity.
The more modern and widely adopted Fmoc/tBu strategy employs the base-labile Fmoc group for the α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. A common alternative for introducing lysine in this strategy is Fmoc-Lys(Boc)-OH .
Cost Analysis: A Comparative Snapshot
While the price of chemical reagents can fluctuate, a general comparison reveals key differences in the cost of commonly used protected lysine derivatives. Direct pricing for this compound is often available only upon quotation from suppliers, a common practice for less frequently used reagents. However, by examining the pricing of its close analogue, Boc-Lys(Z)-OH (where Z represents a benzyloxycarbonyl group, functionally similar to a benzyl group), and the widely used Fmoc-Lys(Boc)-OH, we can establish a comparative cost framework.
| Compound | Protecting Group Strategy | Supplier Example | Price (USD/gram) |
| Fmoc-Lys(Boc)-OH | Fmoc/tBu | APExBIO | $3.52 (for 25g) / $8.80 (for 100g)[1] |
| Sigma-Aldrich | $72.70 (for 10g) / $20.70 (for 100g) | ||
| Molecular Depot | $1190 (for 500mg) - Note: "Highly Pure"[2] | ||
| Bachem | ~
| ||
| Boc-Lys(Z)-OH | Boc/Bzl | Aapptec | $1.60 (for 25g)[3] |
| ChemicalBook (Acrotein) | ~$2.93 (for 250g)[4] | ||
| This compound | Boc/Bzl | Multiple Suppliers | Price on request[5][6] |
Note: Prices are subject to change and may vary significantly between suppliers and purity grades. The prices listed are for research-grade materials and were accessed in late 2025.
From the available data, derivatives for the Boc/Bzl strategy, such as Boc-Lys(Z)-OH, appear to be more cost-effective on a per-gram basis compared to their Fmoc counterparts, especially when purchased in larger quantities. The higher cost of Fmoc-protected amino acids is a known factor in the overall cost calculation of peptide synthesis.[7]
Performance and Experimental Considerations: Yield and Purity
The Fmoc/tBu strategy is generally favored for its milder deprotection conditions (using a base like piperidine), which can be advantageous for sensitive peptide sequences.[8][9] The Boc/Bzl strategy, however, requires repeated exposure to trifluoroacetic acid (TFA) for Boc group removal and a final, harsh cleavage step with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10] This can sometimes lead to side reactions and lower yields for complex peptides.
In the synthesis of a GLP-1 analogue, a study utilizing the Fmoc strategy reported a crude purity of 50-70%.[11] Another study on the synthesis of azapeptide analogues of GLP-1 using an automated Fmoc-based platform highlighted the achievement of high crude purity and isolated yields.[12] While specific data for a Boc-based synthesis of the same analogue is not provided for direct comparison, the literature suggests that for certain "difficult" or hydrophobic sequences, the Boc strategy can sometimes offer advantages in preventing peptide aggregation.[13]
| Parameter | Boc/Bzl Strategy (inferred for this compound) | Fmoc/tBu Strategy (using Fmoc-Lys(Boc)-OH) |
| Deprotection Conditions | Moderately strong acid (e.g., TFA) for Nα-Boc removal. | Mild base (e.g., 20% piperidine (B6355638) in DMF) for Nα-Fmoc removal. |
| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA).[9][10] | Strong acid (e.g., TFA).[9] |
| Side Reactions | Potential for acid-catalyzed side reactions. | Generally fewer side reactions due to milder conditions. |
| Aggregation | Can be advantageous for hydrophobic sequences prone to aggregation.[13] | Aggregation can be a challenge for certain sequences. |
| Crude Purity & Yield | Highly sequence-dependent; can be lower for complex peptides. | Generally high, with reported crude purities of 50-70% for GLP-1 analogs.[11] |
Experimental Protocols
Below are generalized protocols for the incorporation of a lysine residue using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Protocol 1: Boc/Bzl Strategy - Incorporation of this compound (or analogue)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and a neutralization buffer (e.g., 5% diisopropylethylamine in DCM).
-
Coupling: Dissolve this compound (or a similar protected lysine) and an activating agent (e.g., HBTU/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF). Add the solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
Protocol 2: Fmoc/tBu Strategy - Incorporation of Fmoc-Lys(Boc)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Lys(Boc)-OH and an activating agent (e.g., HBTU/HOBt) in DMF. Add the solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids.
-
Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA with scavengers) to cleave the peptide from the resin and remove the Boc side-chain protecting group.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a broader context for the application of lysine-containing peptides, many of which act on G protein-coupled receptors (GPCRs), the following diagrams illustrate a typical GPCR signaling pathway and the general workflow of solid-phase peptide synthesis.
Caption: GPCR signaling pathway initiated by ligand binding, leading to a cellular response. Lysine residues on the intracellular domains of the GPCR are often sites for ubiquitination, a key process in receptor regulation.[14][15][16][17]
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS), highlighting the cyclical nature of deprotection, coupling, and washing steps.
Conclusion and Recommendations
The choice between this compound (and the broader Boc/Bzl strategy) and its Fmoc-based alternatives involves a trade-off between reagent cost, the nature of the target peptide, and the available laboratory infrastructure.
-
Cost-Effectiveness: For simpler, more robust peptide sequences, the Boc/Bzl strategy, utilizing derivatives like this compound or Boc-Lys(Z)-OH, can be more economical due to the lower cost of the protected amino acids.
-
Performance and Purity: The Fmoc/tBu strategy is often the preferred method for complex and sensitive peptides due to its milder deprotection conditions, which generally lead to higher purity and fewer side reactions. For sequences prone to aggregation, the Boc/Bzl strategy may offer an advantage.
-
Safety and Equipment: A significant consideration for the Boc/Bzl strategy is the requirement for specialized equipment to handle hazardous reagents like HF for the final cleavage step. The Fmoc/tBu strategy, with its reliance on TFA for cleavage, is generally considered safer and more accessible for standard laboratory settings.
For most modern research applications, especially those involving complex or sensitive peptides, the Fmoc/tBu strategy using Fmoc-Lys(Boc)-OH is the recommended approach due to its high efficiency, milder reaction conditions, and greater compatibility with automated synthesis platforms. However, for cost-sensitive projects involving the synthesis of simpler or aggregation-prone peptides, and where the necessary safety infrastructure is in place, the Boc/Bzl strategy with this compound or its analogues remains a viable and potentially more economical option. Ultimately, the optimal choice will depend on a careful evaluation of the specific research goals, the peptide sequence, and the available resources.
References
- 1. apexbt.com [apexbt.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. peptide.com [peptide.com]
- 4. Z-LYS(BOC)-OH price,buy Z-LYS(BOC)-OH - chemicalbook [m.chemicalbook.com]
- 5. Chemscene ChemScene | this compound | 10G | CS-0129857 | | Fisher Scientific [fishersci.com]
- 6. Benzyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride 98% | CAS: 133170-57-7 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 12. biorxiv.org [biorxiv.org]
- 13. peptide.com [peptide.com]
- 14. Role of ubiquitination in endocytic trafficking of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Regulation of GPCR Trafficking by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of G Protein-Coupled Receptors by Ubiquitination [mdpi.com]
A Comparative Guide to the Efficient Coupling of Benzyl N6-(t-Boc)-L-lysinate
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of amino acid derivatives is paramount to achieving high yields and purity. This guide provides an objective comparison of common coupling reagents for the acylation of the α-amino group of Benzyl N6-(t-Boc)-L-lysinate, a key building block in the synthesis of lysine-containing peptides. The selection of an appropriate coupling methodology is critical to minimizing side reactions and ensuring the integrity of the final product.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize quantitative data from various studies, offering a benchmark for the performance of common coupling reagents. While data specific to this compound is limited, the presented data for structurally similar or challenging couplings provides a strong basis for comparison.
Table 1: Coupling Efficiency of Various Reagents with Sterically Hindered or Lysine-like Amino Acids
| Coupling Reagent/Method | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1] High cost. |
| HBTU/DIPEA | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[2] Potential for guanidinylation side reactions.[1] |
| COMU/DIPEA | Aminium/Uronium Salt | >95 | Very Fast | Very Low | High coupling efficiency comparable to HATU; based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[1][2] |
| PyBOP/DIPEA | Phosphonium (B103445) Salt | 90-98 | Fast | Low | A reliable and widely used phosphonium salt reagent that avoids guanidinylation side reactions.[1] |
| DIC/HOBt | Carbodiimide (B86325)/Additive | 85-95 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[3] Formation of insoluble DCU byproduct with DCC. |
| DIC/OxymaPure | Carbodiimide/Additive | 92-97 | Moderate-Fast | Very Low | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[4] |
Table 2: Comparative Purity of a Difficult Sequence Peptide Synthesized with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) |
| HCTU | 85 |
| HBTU | 82 |
| COMU | 78 |
Data adapted from a study on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodologies outline the key steps for the coupling of this compound to a resin-bound amino acid.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for adding an amino acid during SPPS.
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest efficiency, particularly for difficult couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. Once the coupling is complete, wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: Cost-Effective Coupling using HBTU
This protocol provides a balance between cost and efficiency for routine synthesis.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2.0 equivalents), HBTU (2.0 equivalents) in DMF. Add DIPEA (4.0 equivalents). Pre-activate for 1-2 minutes. Add this solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1 to 4 hours.
-
Monitoring and Washing: Follow step 4 in Protocol 1.
Protocol 3: Carbodiimide-Mediated Coupling using DIC/OxymaPure
This protocol is a good choice when minimizing racemization is a high priority and offers a safer alternative to HOBt-based additives.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring and Washing: Follow step 4 in Protocol 1.
Activation Pathways of Common Coupling Reagents
The mechanism of action varies between the different classes of coupling reagents, which influences their reactivity and side-product profile.
Caption: Simplified activation pathways for carbodiimide and onium salt coupling reagents.
Concluding Remarks
The choice of coupling reagent for this compound significantly impacts the efficiency and purity of peptide synthesis. For routine applications where cost is a consideration, HBTU and PyBOP offer a robust and reliable performance. For more challenging couplings or when the highest purity is required, the more reactive aminium/uronium salts such as HATU and COMU are recommended. The use of COMU is particularly advantageous due to its high efficiency and improved safety profile. While classic carbodiimide methods with DIC are economical, the inclusion of additives like OxymaPure is highly recommended to enhance reaction rates and minimize racemization. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the peptide sequence, scale, and desired purity of the final product.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Benzyl N⁶-(t-Boc)-L-lysinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptides synthesized using Benzyl (B1604629) N⁶-((tert)-Butoxycarbonyl)-L-lysinate. The performance of these peptides is compared with alternatives, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in making informed decisions regarding the selection of starting materials for peptide synthesis to achieve desired biological outcomes.
Introduction
The incorporation of lysine (B10760008) and its derivatives into peptide sequences is a critical strategy for modulating the biological activity of synthetic peptides. The primary amino group on the lysine side chain offers a site for post-translational modifications and for altering the peptide's overall charge and hydrophilicity, which can significantly influence its therapeutic properties. The choice of protecting groups for the α-amino and ε-amino moieties of lysine during solid-phase peptide synthesis (SPPS) can impact not only the efficiency of the synthesis but also the biological functionality of the final peptide.
Benzyl N⁶-(t-Boc)-L-lysinate utilizes a tert-butoxycarbonyl (Boc) group for the protection of the ε-amino group and a benzyl ester for the C-terminal carboxylic acid. This combination is typically employed in Boc-SPPS strategies. This guide examines the biological activities, particularly antimicrobial and anticancer effects, of peptides synthesized using this lysine derivative and compares them to peptides synthesized with alternative lysine protection schemes.
Data Presentation: Comparative Biological Activity
The following tables summarize quantitative data on the biological activity of lysine-containing peptides, offering a comparison between peptides synthesized with different protecting group strategies.
Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Compound | Target Organism | MIC (µM) | Lysine Derivative Used in Synthesis | Reference |
| P1-Arg | Pseudomonas aeruginosa | 43-76 | Arginine-containing peptide | [1] |
| P2-Lys | Pseudomonas aeruginosa | >100 | Lysine-containing peptide | [1] |
| P3-His | Pseudomonas aeruginosa | >100 | Histidine-containing peptide | [1] |
| Brevinin-1pl | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | Not Specified | |
| Brevinin-1pl-6K (Lysine substitution) | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | Lysine-containing peptide | |
| Brevinin-1pl-2R (Arginine substitution) | Pseudomonas aeruginosa | 8 | Arginine-containing peptide | |
| Phylloseptin-TO2 (PSTO2) | Staphylococcus aureus | 2 | Lysine-containing peptide | [2] |
| PSTO2-7K (Lysine substitution) | Staphylococcus aureus | 2 | Lysine-containing peptide | [2] |
| a-factor (wild-type) | Saccharomyces cerevisiae | (yeast mating assay) | C-terminal methyl ester | [3] |
| a-factor analog | Saccharomyces cerevisiae | ~100-fold less active | C-terminal benzyl ester | [3] |
Table 2: Comparison of Anticancer Activity (IC₅₀)
| Peptide/Compound | Cancer Cell Line | IC₅₀ (µg/ml) | Lysine Derivative Used in Synthesis | Reference |
| AtMP1 | Human breast cancer (MCF7) | Not Determined | Predicted anticancer peptide | [4] |
| AtMP2 | Human breast cancer (MCF7) | Not Determined | Predicted anticancer peptide | [4] |
| F2 Protein Fraction | Human breast cancer (MCF7) | 5.02 ± 0.4 | Not Applicable | [4] |
| F2 Protein Fraction | Human adenocarcinoma (MDA-MB-231) | 4.97 ± 0.25 | Not Applicable | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[5][6][7]
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium is used to inoculate a sterile broth medium and incubated overnight at 37°C. The bacterial culture is then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh Mueller-Hinton Broth (MHB).[8]
-
Peptide Dilution: The peptide is serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Incubation: An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[5]
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13][14][15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[15]
-
Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
Receptor Binding Assay
Receptor binding assays are used to measure the affinity of a peptide to its specific receptor.[17][18][19][20][21]
-
Preparation of Receptor-Containing Membranes: Cell membranes containing the target receptor are prepared from cultured cells or tissues.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the peptide for the receptor.[18]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General Mechanism of Action for Antimicrobial Peptides.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-breast cancer synthetic peptides derived from the Anabastestudineus skin mucus fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. youtube.com [youtube.com]
A Comparative Guide to the Spectral Data of N-Protected Benzyl L-Lysinates
For researchers, scientists, and drug development professionals, a detailed understanding of the spectral characteristics of protected amino acids is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectral data for Benzyl N6-(t-Boc)-L-lysinate and its common alternatives, Benzyl N6-(Z)-L-lysinate and Benzyl N6-(Fmoc)-L-lysinate.
This comparison focuses on the key spectroscopic techniques used for the characterization of these essential building blocks in peptide synthesis and medicinal chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is compiled from various sources and is intended to serve as a reference for laboratory work.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound hydrochloride, Benzyl N6-(Z)-L-lysinate hydrochloride, and Benzyl N6-(Fmoc)-L-lysinate hydrochloride.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound HCl | Aromatic Protons (Benzyl): ~7.35 (m, 5H) CH (α-amino acid): ~4.2 (m, 1H) CH₂ (Benzyl ester): ~5.2 (s, 2H) CH₂ (ε-amino): ~3.1 (m, 2H) CH₂ (β, γ, δ-lysine): ~1.9-1.5 (m, 6H) C(CH₃)₃ (Boc): ~1.45 (s, 9H) |
| Benzyl N6-(Z)-L-lysinate HCl | Aromatic Protons (Benzyl & Z-group): ~7.3 (m, 10H) CH (α-amino acid): ~4.3 (m, 1H) CH₂ (Benzyl ester & Z-group): ~5.1 (s, 4H) CH₂ (ε-amino): ~3.2 (m, 2H) CH₂ (β, γ, δ-lysine): ~1.9-1.4 (m, 6H) |
| Benzyl N6-(Fmoc)-L-lysinate HCl | Aromatic Protons (Benzyl & Fmoc): ~7.8-7.2 (m, 13H) CH (α-amino acid): ~4.4 (m, 1H) CH₂ (Benzyl ester): ~5.2 (s, 2H) CH (Fmoc): ~4.2 (t, 1H) CH₂ (Fmoc): ~4.4 (d, 2H) CH₂ (ε-amino): ~3.2 (m, 2H) CH₂ (β, γ, δ-lysine): ~1.9-1.5 (m, 6H) |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound HCl | C=O (Ester): ~172 C=O (Boc): ~156 Aromatic Carbons (Benzyl): ~135, 128 C (α-amino acid): ~54 CH₂ (Benzyl ester): ~67 C(CH₃)₃ (Boc): ~80 CH₂ (ε-amino): ~40 CH₂ (β, γ, δ-lysine): ~32, 29, 22 C(CH₃)₃ (Boc): ~28 |
| Benzyl N6-(Z)-L-lysinate HCl | C=O (Ester): ~172 C=O (Z-group): ~157 Aromatic Carbons (Benzyl & Z-group): ~136, 128 C (α-amino acid): ~54 CH₂ (Benzyl ester & Z-group): ~67 CH₂ (ε-amino): ~41 CH₂ (β, γ, δ-lysine): ~32, 29, 22 |
| Benzyl N6-(Fmoc)-L-lysinate HCl | C=O (Ester): ~172 C=O (Fmoc): ~156 Aromatic Carbons (Benzyl & Fmoc): ~144, 141, 128, 127, 125, 120 C (α-amino acid): ~54 CH₂ (Benzyl ester): ~67 CH (Fmoc): ~47 CH₂ (Fmoc): ~67 CH₂ (ε-amino): ~41 CH₂ (β, γ, δ-lysine): ~32, 29, 22 |
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound HCl | N-H stretch (amine HCl): ~3000-2800 (broad) C-H stretch (aromatic & aliphatic): ~3100-2850 C=O stretch (ester): ~1740 C=O stretch (urethane): ~1690 N-H bend (amine): ~1580 |
| Benzyl N6-(Z)-L-lysinate HCl | N-H stretch (amine HCl): ~3000-2800 (broad) C-H stretch (aromatic & aliphatic): ~3100-2850 C=O stretch (ester): ~1735 C=O stretch (urethane): ~1695 N-H bend (amine): ~1530 |
| Benzyl N6-(Fmoc)-L-lysinate HCl | N-H stretch (amine HCl): ~3000-2800 (broad) C-H stretch (aromatic & aliphatic): ~3100-2850 C=O stretch (ester): ~1740 C=O stretch (urethane): ~1690 N-H bend (amine): ~1540 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound HCl | 372.89 | 337.21 |
| Benzyl N6-(Z)-L-lysinate HCl | 406.90 | 371.19 |
| Benzyl N6-(Fmoc)-L-lysinate HCl | 494.58 | 459.22 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the protected amino acid in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, and the spectra are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Visualizing the Deprotection Workflow
The choice of protecting group is critical as it dictates the deprotection strategy. The following diagram illustrates a simplified workflow for the selective deprotection of the N6-amino group of lysine (B10760008), a common step in peptide synthesis.
Caption: A generalized workflow for solid-phase peptide synthesis involving the selective deprotection of the lysine side chain for subsequent modification.
Logical Relationship of Protecting Groups
The selection of a protecting group strategy is based on the desired orthogonality, allowing for the selective removal of one group without affecting others. The following diagram illustrates the logical relationship and common deprotection conditions for Boc, Z, and Fmoc groups.
Caption: A diagram illustrating the distinct and orthogonal deprotection conditions for the Boc, Z, and Fmoc protecting groups commonly used in peptide chemistry.
A Comparative Guide to Lysine Protecting Groups in Peptide Synthesis: Focus on Benzyl N6-(t-Boc)-L-lysinate
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group for trifunctional amino acids like lysine (B10760008) is a critical decision that profoundly impacts yield, purity, and the overall synthetic strategy. This guide provides an objective comparison of Benzyl (B1604629) N6-(t-Boc)-L-lysinate with other commonly employed lysine-protecting groups, supported by experimental data and detailed methodologies.
The strategic protection of the ε-amino group of lysine is paramount to prevent unwanted side reactions during peptide chain elongation. The choice of protecting group dictates the deprotection strategy and must be orthogonal to the protection of the α-amino group. This guide will delve into the performance of Benzyl N6-(t-Boc)-L-lysinate, a derivative utilized in Boc-based solid-phase peptide synthesis (SPPS), and compare it with key alternatives used in both Boc and Fmoc strategies.
Performance Comparison of Lysine Protecting Groups
The efficacy of a lysine protecting group is assessed based on several key performance metrics, including its stability during synthesis, the efficiency of its removal (deprotection), and its impact on the yield and purity of the final peptide. While direct head-to-head comparative studies are limited, the following tables summarize the characteristics and performance of this compound and its alternatives based on established chemical principles and data from various studies.
| Protecting Group Derivative | α-Amino Protection | ε-Amino Protection | Cleavage Condition for ε-Amino Group | Orthogonality | Primary Application |
| This compound | Boc | Boc | Strong acid (e.g., TFA) | Quasi-orthogonal with benzyl ester | Boc-SPPS |
| Boc-Lys(Cl-Z)-OH | Boc | 2-Chlorobenzyloxycarbonyl (Cl-Z) | Strong acid (e.g., HF, TFMSA)[1] | Yes, with Boc | Boc-SPPS |
| Fmoc-Lys(Boc)-OH | Fmoc | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA)[1] | Yes, with Fmoc | Fmoc-SPPS |
| Fmoc-Lys(Alloc)-OH | Fmoc | Allyloxycarbonyl (Alloc) | Palladium catalyst | Yes, with Fmoc and acid-labile groups | On-resin modification |
| Fmoc-Lys(Dde)-OH | Fmoc | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine | Yes, with Fmoc and acid-labile groups | On-resin modification |
| Fmoc-Lys(Mtt)-OH | Fmoc | 4-Methyltrityl (Mtt) | Mild acid (e.g., 1% TFA) | Yes, with Fmoc and other acid-labile groups | On-resin modification |
| Performance Metric | This compound (in Boc-SPPS) | Fmoc-Lys(Boc)-OH (in Fmoc-SPPS) | Boc-Lys(Cl-Z)-OH (in Boc-SPPS) |
| Coupling Efficiency | Generally high | Generally high, though steric hindrance from the Boc group can be a factor in demanding sequences. | High |
| Stability during Synthesis | The Boc group is stable to the repetitive mild acid treatments used for α-Boc removal. The benzyl ester is largely stable but can be susceptible to premature cleavage with strong or prolonged acid exposure.[2] | The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[1] | The Cl-Z group is stable to the TFA used for α-Boc deprotection.[1] |
| Deprotection Conditions | Requires strong acid (TFA) for Boc removal, which simultaneously cleaves the peptide from many resins.[3] | Requires strong acid (TFA) for Boc removal and cleavage from the resin. | Requires very strong acids like HF or TFMSA for cleavage.[1] |
| Potential Side Reactions | Formation of a reactive tert-butyl carbocation during TFA cleavage can lead to alkylation of nucleophilic residues (e.g., Trp, Cys) if scavengers are not used.[1] Premature cleavage of the benzyl ester can occur.[2] | Formation of tert-butyl carbocation during final cleavage requires scavengers. | Side reactions associated with the use of strong acids like HF. |
| Crude Peptide Purity (Reported) | Dependent on sequence and synthesis conditions. | Generally high, often >95% for shorter peptides. | High |
| Overall Yield (Reported) | Dependent on sequence and synthesis conditions. | Can range from 15-70% depending on peptide length and complexity. | Good to high. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful application of these building blocks in synthesis.
General Protocol for Solid-Phase Peptide Synthesis (Boc Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt).
-
Capping: Cap any unreacted functional groups on the resin using acetic anhydride.
-
Deprotection: Remove the α-Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[3]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as HF or TFMSA, in the presence of scavengers (e.g., anisole, thioanisole).
Protocol for Deprotection of the ε-Boc Group from Lysine
This protocol is typically part of the final cleavage step in Boc-SPPS.
-
Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole), Cold diethyl ether.
-
Procedure:
-
Suspend the peptide-resin in a cleavage cocktail consisting of TFA, DCM, and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Stir the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizations
Experimental Workflow for Boc-SPPS
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.
Orthogonality of Lysine Protecting Groups in Fmoc-SPPS
Caption: Orthogonal deprotection strategies for different lysine side-chain protecting groups in Fmoc-SPPS.
References
Assessing the Impact of Benzyl N6-(t-Boc)-L-lysinate on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in peptide synthesis is a critical step that can influence not only the efficiency of the synthesis but also the structural and functional properties of the final peptide. This guide provides a comparative analysis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a commonly used protected amino acid, and its alternatives in the context of their impact on peptide structure. This analysis is supported by a review of common experimental protocols used for structural assessment.
Introduction to Benzyl N6-(t-Boc)-L-lysinate in Peptide Synthesis
This compound is a derivative of the amino acid L-lysine where the alpha-amino group is free, the side-chain (N6) amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected as a benzyl ester. This specific arrangement of protecting groups makes it suitable for use in certain peptide synthesis strategies, particularly in solution-phase synthesis or as the C-terminal residue in solid-phase peptide synthesis (SPPS) using a Boc-based strategy.
The choice of protecting groups for amino acid side chains and termini is a crucial aspect of peptide synthesis.[1][2] These groups prevent unwanted side reactions during the coupling of amino acids and are selectively removed at different stages of the synthesis. The two predominant strategies in solid-phase peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies.[1] this compound is primarily associated with the Boc/Bzl strategy.
Comparison with Alternatives
The primary alternative to incorporating lysine (B10760008) in peptide synthesis, especially in modern automated SPPS, is Fmoc-L-Lys(Boc)-OH . The key differences and their implications are summarized below.
| Feature | This compound | Fmoc-L-Lys(Boc)-OH |
| Synthesis Strategy | Primarily Boc/Bzl strategy | Primarily Fmoc/tBu strategy |
| Nα-Protection | None (free amino group) | Fmoc (base-labile) |
| Nε-Side-Chain Protection | Boc (acid-labile) | Boc (acid-labile) |
| C-Terminal Protection | Benzyl ester (hydrogenolysis or strong acid) | Free carboxylic acid |
| Typical Application | C-terminal residue in Boc-SPPS, solution-phase synthesis | Internal or C-terminal residue in Fmoc-SPPS |
| Impact on Final Peptide | C-terminal remains as a benzyl ester until final cleavage | C-terminal is a free carboxylic acid or amide depending on the resin |
The choice between these derivatives fundamentally dictates the entire synthesis strategy. The Fmoc/tBu strategy is generally favored for its milder deprotection conditions for the Nα-amino group (using a base like piperidine), which is often more compatible with sensitive peptide sequences.[3][4] In contrast, the Boc strategy requires repeated treatments with a moderately strong acid (like TFA) to deprotect the Nα-amino group, while the final cleavage from the resin and removal of side-chain protecting groups often requires a very strong acid like hydrofluoric acid (HF).[1]
Assessing the Impact on Peptide Structure: Experimental Protocols
The introduction of any modified amino acid or the presence of residual protecting groups can potentially influence the secondary and tertiary structure of a peptide. Several biophysical techniques are employed to characterize peptide conformation.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a widely used technique to assess the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[5][6]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: The synthesized and purified peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH) to a final concentration typically in the range of 10-100 µM.
-
Instrumentation: A CD spectropolarimeter is used to record the spectra.
-
Data Acquisition: Spectra are typically recorded in the far-UV region (190-250 nm) at a controlled temperature.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the percentage of different secondary structure elements. Characteristic spectra include a strong positive band around 195 nm and negative bands at 208 and 222 nm for α-helices, and a negative band around 218 nm for β-sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the determination of the three-dimensional structure of a peptide in solution.[7][8]
Experimental Protocol for 2D NMR Spectroscopy:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H2O/D2O or a buffer) to a concentration of 0.5-5 mM.
-
Data Acquisition: A suite of 2D NMR experiments is performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to resolve overlapping proton signals.
-
-
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints: NOE cross-peaks are used to generate distance restraints.
-
Structure Calculation: Molecular dynamics and simulated annealing are used to calculate a family of structures consistent with the experimental restraints.
-
The chemical shifts of the lysine side-chain protons and nitrogen can be sensitive to their local environment and protonation state, providing insights into their interactions.[7][9][10]
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the general workflows for peptide synthesis and structural analysis.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Workflow for the structural analysis of a synthesized peptide.
Conclusion
The choice between this compound and its alternatives like Fmoc-L-Lys(Boc)-OH is primarily dictated by the chosen peptide synthesis strategy. While the Boc/Bzl strategy is a well-established method, the Fmoc/tBu approach has become more prevalent due to its milder conditions. The impact of the C-terminal benzyl ester on the final peptide's structure, if not cleaved, would be to increase hydrophobicity and neutralize the negative charge of the C-terminus, which could influence solubility, aggregation, and biological activity.[11][12][13] However, in most applications, this group is removed during the final cleavage step.
A thorough structural characterization using techniques like CD and NMR spectroscopy is essential to confirm the intended conformation of the synthesized peptide and to understand any structural perturbations introduced by the choice of synthetic building blocks and protecting group strategies.[14][15]
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
